molecular formula C8H7NO5 B183026 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde CAS No. 34549-69-4

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Cat. No.: B183026
CAS No.: 34549-69-4
M. Wt: 197.14 g/mol
InChI Key: CCHTVTHOPTTYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHTVTHOPTTYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334887
Record name 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34549-69-4
Record name 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34549-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for this compound, a valuable chemical intermediate. The synthesis involves a two-step process commencing with the formylation of 4-methoxyphenol to yield 2-Hydroxy-5-methoxybenzaldehyde, which is subsequently nitrated to produce the target compound. This guide offers detailed experimental protocols, quantitative data, and workflow visualizations to support research and development activities.

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the introduction of a formyl group onto the 4-methoxyphenol ring to create the intermediate, 2-Hydroxy-5-methoxybenzaldehyde. The second step is the regioselective nitration of this intermediate to yield the final product.

Synthesis_Pathway A 4-Methoxyphenol invis1 A->invis1 B 2-Hydroxy-5-methoxybenzaldehyde invis2 B->invis2 C This compound invis1->B Step 1: Formylation (Reimer-Tiemann Reaction) invis2->C Step 2: Nitration Experimental_Workflow A 1. Reagent Preparation & Setup B 2. Controlled Reagent Addition (0-10°C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Reaction Quenching (Ice Water) C->D E 5. Product Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Final Product Characterization F->G

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and other fine chemicals. Its unique electronic environment, arising from the interplay of electron-withdrawing and electron-donating groups, makes it a valuable precursor for a diverse range of chemical transformations.

Core Chemical Properties

This compound, with the chemical formula C₈H₇NO₅, is a compound that presents as a powder. Its structure incorporates a hydroxyl, a methoxy, a nitro, and an aldehyde group on a benzene ring, which dictates its chemical reactivity and physical characteristics.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 197.14 g/mol [1]
Exact Mass 197.03242232 g/mol [2]
Melting Point 129-134 °C[2]
Boiling Point (Predicted) 303.1±42.0 °C[2]
Density (Predicted) 1.456±0.06 g/cm³[2]
pKa 5.28±0.38[2]
XLogP3 1.4[1]
Topological Polar Surface Area 92.4 Ų[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry : GC-MS data is available, providing information on the fragmentation pattern of the molecule.[1]

  • Infrared (IR) Spectroscopy : Vapor phase IR spectra have been recorded.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific NMR data for this compound is not detailed in the provided search results, NMR spectroscopy is a key technique for determining the chemical environment of the hydrogen and carbon atoms.[3] For the related isomer, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 1H NMR data is available.[4][5]

  • UV-Vis Spectroscopy : The presence of chromophoric aldehyde and nitro groups, along with auxochromic hydroxyl and methoxy groups, results in characteristic absorption maxima in the UV-Vis spectrum.[5]

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general method for the nitration of a similar compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), to produce 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is described and can be considered a representative synthetic approach.[6]

Representative Synthesis of a Nitrated Hydroxy-methoxybenzaldehyde

This protocol outlines the synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde from o-vanillin.[6]

Materials:

  • o-vanillin

  • Glacial acetic acid

  • Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Ice-cold water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve o-vanillin (1 mmol) in 3 mL of glacial acetic acid in a 50 mL test tube.

  • Add solid Y(NO₃)₃·6H₂O (1 mmol) to the solution.

  • Shake the reaction mixture continuously for 10 minutes at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether containing 10% ethyl acetate.

  • Upon completion, add 30 mL of ice-cold water to the reaction mixture and let it stand for 15 minutes.

  • Collect the precipitated solid product by filtration.

  • Wash the solid product with cold water.

  • The obtained solid product can be used for analysis without further purification.[6]

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a substituted benzaldehyde like this compound.

G General Synthesis and Purification Workflow A Starting Material (e.g., 2-Hydroxy-5-methoxybenzaldehyde) B Nitration Reaction (e.g., with Nitric Acid) A->B Reagents C Reaction Quenching (e.g., with ice-water) B->C Reaction Completion D Filtration and Washing C->D Precipitation E Crude Product D->E F Recrystallization or Chromatography E->F Purification G Pure Product (this compound) F->G H Characterization (NMR, IR, MS) G->H Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as hazardous.[1] The aggregated GHS information indicates that it is toxic if swallowed and may cause an allergic skin reaction.[1]

GHS Classification: [1]

  • Pictogram: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed

    • H317: May cause an allergic skin reaction

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash face, hands and any exposed skin thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P333+P317: If skin irritation or rash occurs: Get medical help.[1]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[1]

    • P405: Store locked up.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

For the isomeric compound 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, the hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[5][8] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.[8] Work should be conducted in a well-ventilated area or a fume hood.[8]

Applications in Drug Development

Substituted benzaldehydes like this compound are valuable intermediates in medicinal chemistry.[9] The aldehyde group serves as a reactive site for condensation reactions, for instance, with primary amines to form Schiff bases, which are a class of compounds extensively studied for a wide range of biological activities.[9] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle to access a diverse array of heterocyclic compounds and other functionalized molecules with potential therapeutic applications.[9]

References

An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34549-69-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and putative biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

This compound is an aromatic aldehyde characterized by a benzene ring substituted with hydroxyl, methoxy, nitro, and formyl functional groups. These groups contribute to its unique chemical reactivity and potential for biological interactions.

Structure:

Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties is presented below. This data is essential for compound identification, purity assessment, and predicting its behavior in various experimental settings.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 34549-69-4[1]
Molecular Formula C₈H₇NO₅[1][2][3]
Molecular Weight 197.14 g/mol [1][2][3]
Appearance Powder
Melting Point 129-134 °C
SMILES COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O[1]
InChI InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3[1]

Table 2: Spectroscopic Data

TechniqueData HighlightsSource
¹H NMR Spectra available, but detailed peak assignments not published in readily available literature.[4]
¹³C NMR Spectra available, but detailed peak assignments not published in readily available literature.[4]
Mass Spectrometry (GC-MS) Top Peaks (m/z): 197, 179, 149[1]
Infrared (IR) Spectroscopy Vapor phase IR spectra available.[1]

Synthesis

This compound is typically synthesized via the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The following is a representative experimental protocol adapted from established procedures for the nitration of phenolic aldehydes.

Experimental Protocol: Synthesis from o-Vanillin

Materials:

  • o-Vanillin

  • Glacial Acetic Acid

  • Nitric Acid (concentrated)

  • Sulfuric Acid (concentrated)

  • Ice

  • Deionized Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolution: Dissolve o-vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (typically in a 1:2 ratio) while cooling in an ice bath. This process is highly exothermic.

  • Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of o-vanillin over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow start Start: o-Vanillin dissolution Dissolve in Glacial Acetic Acid start->dissolution cooling Cool to 0-5 °C dissolution->cooling nitration Dropwise addition of Nitrating Mixture cooling->nitration nitrating_mixture Prepare Nitrating Mixture (HNO3 + H2SO4) nitrating_mixture->nitration stirring Stir at low temperature nitration->stirring monitoring Monitor by TLC stirring->monitoring quenching Quench in Ice/Water monitoring->quenching Reaction Complete filtration Filter and Wash quenching->filtration end Product: 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde filtration->end

Workflow for the synthesis of this compound.

Potential Biological Activities

While direct and extensive experimental evidence for the biological activity of this compound is limited in publicly available literature, research on structurally related nitrobenzaldehyde and salicylaldehyde derivatives provides a strong basis for predicting its potential pharmacological properties.

Putative Anticancer Activity

The evaluation of a novel compound's anticancer potential typically follows a hierarchical screening process.

Anticancer_Screening_Workflow start Test Compound: This compound in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism If Active apoptosis Apoptosis Assays (e.g., Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway in_vivo In Vivo Animal Models mechanism->in_vivo lead Lead Compound for Further Development in_vivo->lead

General workflow for anticancer drug discovery.

Putative Antimicrobial Activity

The presence of both hydroxyl and nitro groups on a benzaldehyde scaffold is a key structural feature often associated with antimicrobial efficacy. While specific minimum inhibitory concentration (MIC) values for this compound are not reported in the available literature, it is plausible that this compound may exhibit antibacterial and antifungal properties. The proposed mechanism for related compounds often involves the disruption of microbial cell membranes.

A standard workflow for evaluating the antimicrobial potential of a novel compound is outlined below.

Antimicrobial_Screening_Workflow start Test Compound: This compound mic_determination MIC/MBC/MFC Determination (Broth Microdilution) start->mic_determination bacterial_strains Test against Gram-positive and Gram-negative Bacteria mic_determination->bacterial_strains fungal_strains Test against Fungal Strains mic_determination->fungal_strains mechanism_studies Mechanism of Action Studies mic_determination->mechanism_studies If Active membrane_permeability Cell Membrane Permeability Assay mechanism_studies->membrane_permeability biofilm_disruption Biofilm Disruption Assay mechanism_studies->biofilm_disruption elucidation Elucidation of Antimicrobial Mechanism membrane_permeability->elucidation biofilm_disruption->elucidation

General workflow for antimicrobial evaluation.

Putative Signaling Pathway Interactions

Direct experimental evidence implicating this compound in the modulation of specific signaling pathways is currently lacking in the scientific literature. However, research on other substituted benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation in the fields of anticancer and antimicrobial drug discovery. While current publicly available data is limited, the known activities of structurally similar compounds provide a strong rationale for its biological evaluation. Future research should focus on a comprehensive characterization of its biological activities, including in vitro and in vivo studies, to determine its therapeutic potential and elucidate its mechanism of action at the molecular level. The development of a reliable and scalable synthetic protocol will also be crucial for facilitating these investigations.

References

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde featuring a benzaldehyde core with hydroxyl, methoxy, and nitro functional groups. This unique arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups creates a distinct electronic profile, making it a molecule of significant interest for synthetic chemists. Its structure is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), a class of compounds known for their biological activities and utility as versatile precursors in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and experimental protocols related to this compound. It also explores its potential biological activities and applications based on research conducted on structurally related compounds, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a formyl (aldehyde) group, at position 2 with a hydroxyl group, at position 3 with a nitro group, and at position 5 with a methoxy group.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 34549-69-4[1][2]
Molecular Formula C₈H₇NO₅[1][2][3]
Molecular Weight 197.14 g/mol [1][2]
SMILES COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O[1]
InChI InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3[1][2]
InChIKey CCHTVTHOPTTYSY-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Data

PropertyValueSource/Comment
Physical Form Powder[2]
Melting Point 129-134 °C[2][3]
Boiling Point 303.1 ± 42.0 °C(Predicted)[3]
Density 1.456 ± 0.06 g/cm³[3]
pKa 5.28 ± 0.38[3]
XLogP3 1.4A measure of lipophilicity.[1]
Topological Polar Surface Area 92.4 Ų[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While complete spectral data is not always publicly available, characteristic features can be predicted or are found in databases.

Table 3: Mass Spectrometry Data (GC-MS)

m/z (Top 3 Peaks)Source
197[1]
179[1]
149[1]

Table 4: Predicted Spectroscopic Features

Spectroscopy TypeFunctional GroupExpected Chemical Shift / WavenumberSource/Comment
¹H NMR Aldehyde (-CHO)9.5 - 10.5 ppmHighly deshielded proton.[4][5][6]
Phenolic (-OH)10.0 - 12.0 ppmBroad singlet, variable.
Aromatic (Ar-H)7.0 - 8.5 ppmTwo singlets or doublets.
Methoxy (-OCH₃)~3.9 ppmSinglet.
¹³C NMR Aldehyde (C=O)190 - 200 ppmCharacteristic for aromatic aldehydes.[6][7]
Aromatic (Ar-C)110 - 165 ppmComplex pattern of 6 signals.
Methoxy (-OCH₃)~56 ppm
IR Spectroscopy O-H stretch (phenolic)3200 - 3600 cm⁻¹ (broad)Intramolecular H-bonding may be present.[8]
C-H stretch (aldehyde)2700 - 2860 cm⁻¹ (two bands)Characteristic for aldehydes.[4][6]
C=O stretch (aldehyde)1680 - 1705 cm⁻¹ (strong)Conjugation lowers the frequency.[6][8]
N=O stretch (nitro)1500 - 1550 cm⁻¹ (strong, asymm.) 1330 - 1370 cm⁻¹ (strong, symm.)
C=C stretch (aromatic)1450 - 1600 cm⁻¹

Experimental Protocols

Detailed and reliable experimental protocols are critical for the synthesis and characterization of this compound. The following sections outline representative procedures.

Synthesis

A plausible synthetic route to this compound is the direct nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho-, para-directing, while the aldehyde is meta-directing. The substitution at position 3 is sterically and electronically favored.

Synthesis_Workflow start Starting Material (2-Hydroxy-5- methoxybenzaldehyde) dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool nitrate Dropwise Addition of Nitrating Agent (e.g., HNO₃) cool->nitrate react Stir at Low Temp (1-2 hours) nitrate->react quench Quench in Ice-Water react->quench product Crude Product (Precipitate) quench->product purify Filter, Wash, and Recrystallize product->purify final Pure Product purify->final

Caption: General workflow for the nitration of a substituted benzaldehyde.

Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is adapted from general procedures for the nitration of similar phenolic aldehydes.[9]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in a minimal amount of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Nitrating Agent Addition: While maintaining the low temperature, add a nitrating agent (e.g., a cooled mixture of nitric acid in acetic acid or sulfuric acid) dropwise over 30-60 minutes. The reaction is exothermic and temperature control is crucial to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Structural Characterization

The following are standard protocols for confirming the identity and purity of the synthesized product.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire both ¹H and ¹³C NMR spectra. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, then scan the sample.

  • Data Processing: The resulting spectrum should be analyzed for the characteristic absorption bands outlined in Table 4.

Potential Biological Activity and Applications

While direct experimental data on the biological activity of this compound is limited, the activities of structurally related compounds provide a strong basis for predicting its potential.

Nitro-substituted salicylaldehydes are known to exhibit potent antimicrobial properties.[11][12] Studies have shown that substituents like nitro groups on the salicylaldehyde ring can dramatically increase activity against a range of bacteria and fungi.[11] For instance, the isomeric compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has demonstrated antibacterial activity, which is attributed to its ability to bind metal ions.[13] Therefore, it is plausible that this compound could also possess antimicrobial or other pharmacological properties.

In drug development, nitroaromatic compounds, including nitrobenzaldehydes, serve as crucial intermediates.[14][15][16][17] The nitro group can be readily reduced to an amine, providing a synthetic handle for further elaboration into more complex molecules, such as Schiff bases or heterocyclic scaffolds, which are known to have a wide range of biological activities.[9][18]

Drug_Discovery_Role cluster_transform Chemical Transformation cluster_application Biological Screening core 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde reaction1 + Primary Amine core->reaction1 reaction2 Nitro Group Reduction core->reaction2 product1 Schiff Base Library reaction1->product1 screen1 Antimicrobial Assays product1->screen1 screen2 Anticancer Assays product1->screen2 product2 Aminobenzaldehyde Intermediate reaction2->product2 -> Further Synthesis screen3 Other Pharmacological Screening

Caption: Role as a precursor in synthesizing compound libraries for drug discovery.

Conclusion

This compound is a well-defined aromatic compound with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. Its distinct pattern of functional groups allows for a variety of chemical transformations, making it a valuable precursor for creating novel compounds. The data and protocols presented in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this versatile molecule, particularly in the search for new therapeutic agents. Further investigation into its biological profile is warranted based on the known activities of structurally similar salicylaldehydes.

References

Spectroscopic and Spectrometric Characterization of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS No: 34549-69-4). Due to the limited availability of experimentally derived spectra in public databases, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also presented to facilitate further research and analysis.

Mass Spectrometry Data

Mass spectrometry of this compound has been reported, providing valuable information for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak consistent with its molecular weight.

Table 1: Mass Spectrometry Data for this compound [1]

ParameterValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Mass Spectrum (GC-MS) m/z 197 (Top Peak), 179, 149

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, methoxy, and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.5Singlet1H
Aromatic-H (H-4)7.5 - 7.8Doublet1H
Aromatic-H (H-6)7.2 - 7.5Doublet1H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Hydroxyl (-OH)10.0 - 12.0Singlet (broad)1H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
Aldehyde (C=O)188 - 192
Aromatic C-OH155 - 160
Aromatic C-OCH₃150 - 155
Aromatic C-NO₂140 - 145
Aromatic C-H115 - 130
Methoxy (-OCH₃)55 - 60

Infrared (IR) Spectroscopy Data

While specific experimental IR spectra with detailed peak assignments for this compound are not widely published, the characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3600Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aldehyde)2700 - 2900Medium, two bands
C=O Stretch (aldehyde)1680 - 1710Strong
N=O Stretch (nitro, asymmetric)1500 - 1550Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
N=O Stretch (nitro, symmetric)1330 - 1370Strong
C-O Stretch (methoxy)1200 - 1275Strong

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic and spectrometric data. The following are generalized protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR for a good signal-to-noise ratio.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions :

    • Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature : 250-280 °C.

    • Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet For IR Solvent_Dissolution Dissolution in Volatile Solvent Sample->Solvent_Dissolution For GC-MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR MS GC-MS Analysis Solvent_Dissolution->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Interpretation Structure Confirmation and Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Functional_Group_Analysis cluster_groups Functional Groups cluster_signatures Spectroscopic Signatures Compound 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde OH Hydroxyl (-OH) Compound->OH OCH3 Methoxy (-OCH₃) Compound->OCH3 NO2 Nitro (-NO₂) Compound->NO2 CHO Aldehyde (-CHO) Compound->CHO Aromatic Aromatic Ring Compound->Aromatic IR_OH IR: ~3400 cm⁻¹ (broad) OH->IR_OH NMR_OH ¹H NMR: ~11 ppm (broad) OH->NMR_OH IR_OCH3 IR: ~1250 cm⁻¹ OCH3->IR_OCH3 NMR_OCH3 ¹H NMR: ~3.9 ppm (s, 3H) OCH3->NMR_OCH3 IR_NO2 IR: ~1525 & 1350 cm⁻¹ NO2->IR_NO2 MS_Fragment MS: Loss of -NO₂ NO2->MS_Fragment IR_CHO IR: ~1700 cm⁻¹ CHO->IR_CHO NMR_CHO ¹H NMR: ~10 ppm (s, 1H) CHO->NMR_CHO IR_Aromatic IR: ~1600, 1500, 800-900 cm⁻¹ Aromatic->IR_Aromatic NMR_Aromatic ¹H NMR: ~7-8 ppm Aromatic->NMR_Aromatic

Caption: Functional Group Correlation to Spectroscopic Data.

References

An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting known qualitative information, outlining standardized experimental protocols for determining precise quantitative values, and discussing the potential biological relevance of this compound.

Core Compound Information

This compound is an aromatic aldehyde with the chemical formula C₈H₇NO₅. Its structure features a benzene ring substituted with a hydroxyl, a methoxy, a nitro, and a formyl group, making it a compound of interest for various chemical syntheses and potential pharmaceutical applications.

PropertyValueSource
CAS Number 34549-69-4[1][2]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1][3]
Melting Point 127-134 °C[4]
Appearance Cream to yellow or brown/grey powder[5]

Solubility Profile

Currently, there is limited quantitative solubility data for this compound in the scientific literature. The available information is qualitative.

SolventSolubilitySource
Water Slightly soluble[6][7]
Organic Solvents Data not available
Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following standardized protocol, adapted from general laboratory procedures for organic compounds, can be employed.[8][9][10]

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B Shake for 24-48h C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC/UV-Vis E->F G cluster_stress Stress Conditions cluster_analysis Analysis A Thermal (Elevated Temp) D Stability-Indicating HPLC A->D B Photolytic (Light Exposure) B->D C Hydrolytic (pH Range) C->D E Identify Degradants (LC-MS) D->E Compound This compound Compound->A Compound->B Compound->C G Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Akt Akt Syk->Akt Calcium Ca²⁺ Influx Syk->Calcium NFkB NF-κB Akt->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4) Nucleus->Cytokines Degranulation Degranulation (Histamine Release) Calcium->Degranulation

References

A Comprehensive Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group—provides a rich platform for a diverse array of chemical transformations. This guide details the physicochemical properties, synthesis, and key applications of this compound, offering experimental protocols and data to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of its functional groups allows for the construction of complex molecular architectures, including Schiff bases and various heterocyclic systems, which are prominent scaffolds in many biologically active compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key data for this compound are summarized below.[1]

PropertyValueSource
Molecular Formula C₈H₇NO₅PubChem[1]
Molecular Weight 197.14 g/mol PubChem[1]
Appearance Cream to yellow or brown powderThermo Fisher Scientific[2]
Melting Point 129-134 °CSigma-Aldrich[3]
CAS Number 34549-69-4PubChem[1]
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]

Spectroscopic data is crucial for the identification and characterization of the compound throughout a synthetic sequence.

Spectrum TypeKey Signals/InformationSource
¹H NMR Signals corresponding to aldehydic, aromatic, methoxy, and hydroxyl protons.PubChem[4]
¹³C NMR Signals for carbonyl carbon, aromatic carbons, and methoxy carbon.PubChem[4]
IR Spectroscopy Characteristic peaks for O-H, C=O (aldehyde), N-O (nitro), and aromatic C-H stretching.PubChem[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.PubChem[4]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the electrophilic nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde). The hydroxyl and methoxy groups are ortho-, para-directing, activating groups, while the aldehyde is a meta-directing, deactivating group. The nitration occurs at the 3-position due to the directing effects of the hydroxyl and methoxy groups. A representative experimental protocol adapted from the nitration of similar phenolic aldehydes is provided below.[5]

Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water while cooling in an ice bath. Caution: This process is exothermic.

  • Addition: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis cluster_workflow Synthetic Workflow start 2-Hydroxy-5-methoxybenzaldehyde reagents HNO₃, H₂O Glacial Acetic Acid 0-10 °C start->reagents product This compound reagents->product Dissolution Dissolution Cooling Cooling Dissolution->Cooling Addition Addition Cooling->Addition Reaction Reaction Addition->Reaction Quenching Quenching Reaction->Quenching Isolation Isolation Quenching->Isolation Schiff_Base_Formation start 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde reagents Ethanol, Δ cat. Acetic Acid start->reagents amine Primary Amine (R-NH₂) amine->reagents product Schiff Base reagents->product Heterocycle_Synthesis cluster_pathway Pathway to Benzoxazoles start 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde intermediate 3-Amino-2-hydroxy- 5-methoxybenzaldehyde start->intermediate Reduction (e.g., Fe/HCl) product 2-Aryl-benzoxazole Derivative intermediate->product Condensation/ Cyclization reagent_aldehyde Aromatic Aldehyde (R-CHO) reagent_aldehyde->product

References

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Technical Review of Its Synthesis, Properties, and Potential as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. Its molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it an intriguing candidate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on available data and studies of structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1][2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1][2][3]
Molecular Weight 197.14 g/mol [1][2][3]
CAS Number 34549-69-4[1][2][3]
Melting Point 129-134 °C[4]
Boiling Point (Predicted) 303.1±42.0 °C[4]
Density (Predicted) 1.456±0.06 g/cm³[4]
pKa (Predicted) 5.28±0.38[4]
Appearance Powder
SMILES COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O[1][2]
InChIKey CCHTVTHOPTTYSY-UHFFFAOYSA-N[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and representative method involves the nitration of the commercially available precursor, 2-hydroxy-5-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde).[5] The following protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.

Representative Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-hydroxy-5-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

G cluster_synthesis Synthetic Workflow Start 2-Hydroxy-5-methoxybenzaldehyde Nitration Nitration (HNO3, H2SO4, 0-10 °C) Start->Nitration Quenching Quenching (Ice/Water) Nitration->Quenching Isolation Filtration & Washing Quenching->Isolation Purification Recrystallization (Optional) Isolation->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the synthetic pathway for this compound.

Potential Biological Activities

Direct experimental evidence for the biological activity of this compound from primary research literature is limited. However, a commercial supplier, Biosynth, has claimed that the compound exhibits anti-cancer properties, including the inhibition of protein synthesis and the induction of apoptosis in colon and cervical cancer cells.[1] Furthermore, extensive research on structurally related substituted salicylaldehydes and their derivatives provides a strong basis for predicting its potential pharmacological properties.

Anticancer Activity

The presence of nitro and hydroxyl groups on a benzaldehyde scaffold is a key feature for potential antimicrobial and anticancer efficacy.[6] Studies on various salicylaldehyde benzoylhydrazones have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Quantitative Data on Related Compounds:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some salicylaldehyde hydrazone derivatives against various human cancer cell lines. It is important to note that these are related compounds, and the activity of this compound itself may differ.

Compound TypeCell LineIC₅₀ (µM)Source
5-Methoxysalicylaldehyde HydrazonesBreast (MDA-MB-231)0.91 - 12.07[7]
3-Methoxysalicylaldehyde HydrazonesLeukemia (HL-60)Potent cytotoxicity reported[8]
5-Nitrosalicylaldehyde BenzoylhydrazonesLeukemia (HL-60, BV-173)Micromolar concentrations[8]
5-Bromosalicylaldehyde HydrazonesLeukemia (SKW-3, HL-60)3.02 - 3.14[8]
Putative Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Based on the activity of related nitrobenzaldehyde derivatives and general mechanisms of anticancer drugs, a putative signaling pathway for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_apoptosis Putative Apoptosis Induction Pathway Compound This compound Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (anti-apoptotic) Inhibition Cell->Bcl2 down-regulates Bax Bax/Bak (pro-apoptotic) Activation Cell->Bax up-regulates Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A putative signaling pathway for apoptosis induction by this compound.

Antimicrobial Activity

Substituted aromatic aldehydes, particularly those with nitro and hydroxy groups, have demonstrated significant antimicrobial activity.[9] Schiff bases derived from salicylaldehydes are also widely studied for their antibacterial and antifungal properties. While specific data for this compound is not available, related compounds have shown promising results. For example, 4-methoxysalicylaldehyde has exhibited antimicrobial activity against various foodborne bacteria with MIC values ranging from 30.1 to 67.3 μg/mL.[9]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer and antimicrobial activities of a compound like this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_mtt MTT Assay Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with Compound (various concentrations) Seed->Treat Incubate Incubate (24-72 hours) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4 hours) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A workflow diagram for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation in the fields of antimicrobial and anticancer drug discovery. While direct experimental data on its biological activities are currently scarce in the public domain, the known activities of structurally similar compounds provide a strong rationale for its synthesis and systematic biological evaluation. Future research should focus on a validated, high-yield synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth screening for its biological activities. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent.

References

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is a substituted aromatic aldehyde. Its chemical structure and properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1][2][3][4][5][6]
Molecular Weight 197.14 g/mol [1][2][3][4][6]
CAS Number 34549-69-4, 17028-61-4[1][2][3][4][5]
Appearance Cream to yellow or brown or grey to grey/green powder[3][7]
Melting Point 127-134 °C, 137.0-143.0°C, 141-143 °C[3][4][7]
Solubility Slightly soluble in water.[4][8]
Synonyms 5-Methoxy-3-nitrosalicylaldehyde, 2-hydroxy-3-nitro-5-methoxybenzaldehyde[1]

Hazard Identification and Classification

The hazard classification of this compound can vary slightly between suppliers. It is crucial to consult the specific safety data sheet (SDS) for the product in use. The compound is generally considered hazardous.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral 3 or 4Skull and crossbones or Exclamation markDanger or WarningH301: Toxic if swallowed or H302: Harmful if swallowed[1][3][9]
Skin Sensitization 1Exclamation markWarningH317: May cause an allergic skin reaction[1][3]
Skin Corrosion/Irritation 2Exclamation markWarningH315: Causes skin irritation[2][9][10]
Serious Eye Damage/Eye Irritation 2Exclamation markWarningH319: Causes serious eye irritation[2][9][10]
Specific Target Organ Toxicity (Single Exposure) 3Exclamation markWarningH335: May cause respiratory irritation[2][10]

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize the risks associated with this compound. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receive Shipment Receive Shipment Inspect Container Inspect Container Receive Shipment->Inspect Container Log in Inventory Log in Inventory Inspect Container->Log in Inventory Store in Designated Area Store in a well-ventilated, cool, dry place. Keep container tightly closed and locked up. Log in Inventory->Store in Designated Area Risk Assessment Conduct Risk Assessment - Review SDS - Identify Hazards Wear Appropriate PPE Wear Appropriate PPE - Chemical-resistant gloves - Safety glasses/goggles - Lab coat - Dust mask (N95) Risk Assessment->Wear Appropriate PPE Use in Ventilated Area Use only in a well-ventilated area or a chemical fume hood. Wear Appropriate PPE->Use in Ventilated Area Avoid Dust Formation Avoid creating and inhaling dust. Use in Ventilated Area->Avoid Dust Formation Prevent Contamination Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Avoid Dust Formation->Prevent Contamination Collect Waste Collect waste in a labeled, closed container. Spill Accidental Release/Spill Evacuate and Ventilate Evacuate and Ventilate Spill->Evacuate and Ventilate Contain Spill Contain spill without creating dust. Use personal protective equipment. Evacuate and Ventilate->Contain Spill Collect and Dispose Collect with a shovel and place in a suitable container for disposal. Contain Spill->Collect and Dispose Dispose According to Regulations Dispose of contents/container to an approved waste disposal plant. Exposure Personal Exposure First Aid Measures Follow First Aid Procedures - Inhalation: Fresh air - Skin: Wash with soap and water - Eyes: Rinse with water for several minutes - Ingestion: Rinse mouth, call a poison center Exposure->First Aid Measures Seek Medical Attention Seek Medical Attention First Aid Measures->Seek Medical Attention Collect Waste->Dispose According to Regulations

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological data presented in safety data sheets are not publicly available. The hazard classifications are typically based on data from studies conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), as well as on data from similar compounds and computational models.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, appropriate personal protective equipment must be worn when handling this compound.[11]

  • Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.[9]

  • Skin Protection :

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber).[9] Gloves should be inspected before use and disposed of properly after handling the chemical.[9]

    • Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[12]

  • Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved N95 (or equivalent) particulate respirator should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][12]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately[9][13]:

  • Inhalation : Move the person to fresh air.[9][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[9][13] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[13]

  • Eye Contact : Rinse cautiously with water for several minutes.[9][13] Remove contact lenses, if present and easy to do. Continue rinsing.[9][13] If eye irritation persists, get medical advice/attention.[13]

  • Ingestion : Rinse mouth with water.[9][13] Do NOT induce vomiting. Call a poison center or doctor/physician immediately if you feel unwell.[9][13]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][13]

  • Specific Hazards from the Chemical : In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[13]

  • Protective Equipment for Firefighters : Firefighters should wear self-contained breathing apparatus and full protective gear.[13]

Accidental Release Measures

  • Personal Precautions : Use personal protective equipment to avoid contact with the skin and eyes and to prevent inhalation of dust.[9] Ensure adequate ventilation.[9]

  • Environmental Precautions : Prevent the chemical from entering drains.[9]

  • Methods for Cleaning Up : Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][13]

Storage and Disposal

  • Storage : Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and stored in a locked area.[5]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[13] The material should be sent to an approved waste disposal plant.[13]

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the manufacturer's safety data sheet and a comprehensive risk assessment before use.

References

Synonyms for "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" (e.g., 3-Nitro-5-methoxysalicylaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging role in drug development, particularly in the synthesis of novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a substituted salicylaldehyde that is also known by several other names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for a comprehensive literature search and procurement of the compound.

The primary IUPAC name for this compound is This compound . However, it is frequently referred to by other systematic and common names, including:

  • 3-Nitro-5-methoxysalicylaldehyde

  • 5-Methoxy-3-nitrosalicylaldehyde

  • 5-Nitro-o-vanillin

  • 2-hydroxy-3-nitro-5-methoxybenzaldehyde

  • Benzaldehyde, 2-hydroxy-5-methoxy-3-nitro-

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number, molecular formula, and other identifiers are provided in the tables below.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings. The key properties are summarized in the following tables.

Table 1: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 34549-69-4[1][2][3]
Molecular Formula C₈H₇NO₅[1][2][3]
Molecular Weight 197.14 g/mol [1][2]
IUPAC Name This compound[2]
InChI InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3[2]
InChIKey CCHTVTHOPTTYSY-UHFFFAOYSA-N[2]
SMILES COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O[2]
Table 2: Physical and Chemical Properties
PropertyValueReference(s)
Appearance Powder[2]
Melting Point 129-134 °C[4]
Boiling Point 303.1 ± 42.0 °C (Predicted)[4]
Density 1.456 ± 0.06 g/cm³[4]
XLogP3 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 92.4 Ų[2]

Synthesis and Experimental Protocols

This compound can be synthesized through the nitration of a suitable precursor. A common and effective method involves the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Synthesis of this compound from o-Vanillin

This protocol describes the nitration of o-vanillin using a nitrating mixture of nitric acid and sulfuric acid.

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Glacial Acetic Acid (optional, as a solvent)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a 2:1 ratio of concentrated sulfuric acid to concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Dissolution of Starting Material: Dissolve o-vanillin in a minimal amount of glacial acetic acid or concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of o-vanillin while maintaining the reaction temperature at or below 0°C with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. A yellow precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_synthesis Synthesis Workflow start Start: o-Vanillin dissolve Dissolve in Glacial Acetic Acid/H₂SO₄ start->dissolve cool Cool to 0°C dissolve->cool add_nitrating Add Nitrating Mixture Dropwise at 0°C cool->add_nitrating nitrating_mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) nitrating_mixture->add_nitrating stir Stir at 0°C add_nitrating->stir quench Quench on Ice stir->quench filter Filter and Wash quench->filter recrystallize Recrystallize filter->recrystallize product Product: 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde recrystallize->product

Synthesis of this compound.
Synthesis of Schiff Bases from this compound

This compound is a valuable precursor for the synthesis of Schiff bases, which are known for their wide range of biological activities.

Materials:

  • This compound

  • A primary amine (e.g., an aniline derivative)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery and development due to their potential biological activities.

Antimicrobial Activity

The presence of hydroxyl, nitro, and methoxy groups on the benzaldehyde scaffold is associated with antimicrobial properties. This compound and its derivatives, particularly Schiff bases and their metal complexes, have been investigated for their activity against various bacterial and fungal strains. The proposed mechanism of action for some salicylaldehyde derivatives involves the disruption of the microbial cell membrane.

Anticancer Activity

Nitrobenzaldehyde derivatives have been explored as potential anticancer agents.[5] Some studies suggest that these compounds may induce apoptosis in cancer cells. This compound has been shown to inhibit the proliferation of colon and cervical cancer cells in culture.[1] The mechanism of action is thought to involve the inhibition of protein synthesis and induction of apoptosis.[1]

Putative Signaling Pathway Interactions

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, research on structurally related benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades.

One such putative target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Some benzaldehyde derivatives have been shown to influence this pathway, suggesting that this compound or its derivatives might exert their anticancer effects through a similar mechanism. However, further research is required to elucidate the specific molecular targets and confirm this hypothesis.

G cluster_pathway Putative MAPK Signaling Pathway Interaction extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response compound 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde (Putative Inhibitor) compound->inhibition

Putative inhibition of the MAPK signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing profile in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the potential for derivatization into biologically active compounds, such as Schiff bases, make it an attractive scaffold for further investigation. While preliminary studies on its antimicrobial and anticancer activities are promising, further in-depth research is necessary to fully elucidate its mechanisms of action and to identify specific molecular targets and signaling pathways. This technical guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in the development of novel therapeutics.

References

A Deep Dive into 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Theoretical and Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic chemistry. Its unique electronic environment, arising from the interplay of electron-donating hydroxyl and methoxy groups with electron-withdrawing nitro and aldehyde functionalities, makes it a versatile precursor for the synthesis of a wide range of bioactive molecules, including Schiff bases.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and computational drug design.

Introduction

Substituted benzaldehydes are a class of organic compounds with significant importance in the pharmaceutical and chemical industries. This compound, in particular, has garnered attention as a key intermediate in the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4][5] Furthermore, this compound and its derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments.[6][7][8]

The reactivity and biological activity of this compound are intrinsically linked to its molecular structure and electronic properties. Theoretical and computational studies, such as Density Functional Theory (DFT), provide invaluable insights into these aspects at the atomic level. This guide will explore the synthesis, spectroscopic characterization, and computational analysis of this compound, offering a detailed understanding of its chemical behavior and potential for further functionalization.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the nitration of a substituted benzaldehyde precursor. The following sections detail a common synthetic route and the spectroscopic methods used for its characterization.

Experimental Protocol: Synthesis of this compound

This protocol describes the nitration of 2-hydroxy-5-methoxybenzaldehyde.

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Nitric acid (70%)

  • Glacial acetic acid

  • Ice

Procedure:

  • Dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 10-15 °C using a water bath containing a few ice cubes.

  • Prepare a nitrating mixture by carefully adding 70% nitric acid to glacial acetic acid.

  • Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature is maintained between 10-15 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.

  • Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

2.2.1. FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are summarized in the table below. The presence of a strong peak around 1350 and 1550 cm⁻¹ is characteristic of the nitro group.[6] The carbonyl C=O stretching vibration is typically observed between 1680 and 1730 cm⁻¹.[6]

Vibrational Mode Frequency (cm⁻¹)
O-H Stretching3600-2800
C-H Aromatic Stretching~3000
C=O Aldehyde Stretching1730-1680
C=C Aromatic Stretching~1500
NO₂ Asymmetric Stretching~1550
NO₂ Symmetric Stretching~1350

2.2.2. UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in solution typically exhibits absorption peaks between 200 nm and 300 nm, which are attributed to π → π* transitions within the aromatic ring and carbonyl group.[6]

2.2.3. ¹H NMR Spectroscopy

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)9.8 - 10.0Singlet
Phenolic (-OH)10.0 - 12.0Singlet
Aromatic (Ar-H)7.0 - 8.0Multiplet
Methoxy (-OCH₃)3.8 - 4.0Singlet

Theoretical and Computational Studies

Computational chemistry plays a pivotal role in understanding the structure-property relationships of molecules. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of chemical systems.

Computational Methodology

Quantum chemical calculations on this compound have been performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-31G+(d,p) basis set.[8] This level of theory is widely used for its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.

computational_workflow cluster_start Input cluster_calculation DFT Calculation (B3LYP/6-31G+(d,p)) cluster_output Output start Molecular Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR Frequencies) freq_calc->vib_spec reactivity Reactivity Descriptors (Energy Gap) electronic_props->reactivity schiff_base_synthesis reactant1 This compound plus + reactant1->plus reactant2 Primary Amine (R-NH₂) product Schiff Base reactant2->product Condensation (-H₂O) plus->reactant2

References

Methodological & Application

Application Notes and Protocols: "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" as an Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group, provides a rich scaffold for chemical modifications. This unique electronic and structural arrangement makes it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. The aldehyde functionality readily undergoes condensation reactions, most notably with primary amines to form Schiff bases, which are well-regarded for their diverse pharmacological activities. Furthermore, the nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of various heterocyclic compounds. These derivatives have shown promise in interacting with biological targets, including DNA and key signaling proteins.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Antimicrobial Agents: Schiff bases and their metal complexes derived from this intermediate have shown noteworthy antibacterial and antifungal properties. The chelation of metal ions by these ligands can enhance their biological activity.

  • Anticancer Agents: The core structure is present in compounds that exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of critical cell signaling pathways.

Data Presentation

Table 1: Synthesis of Schiff Base Derivatives from a Structural Isomer¹
Starting AmineProductReaction Time (h)Yield (%)
2,4-Dimethylaniline2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol4Not Reported
3,4-Difluoroaniline2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol4Not Reported

¹Data from a study on the positional isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, which demonstrates the synthetic feasibility.

Table 2: Antimicrobial Activity of Schiff Base Metal Complexes Derived from a Structural Isomer¹[1]
CompoundS. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. nigerA. clavatus
Ligand 1 >1000>1000>1000>1000>1000>1000>1000
Cu(II) Complex of Ligand 1 250500500250500>1000>1000
Ni(II) Complex of Ligand 1 500250250500250500500
Ligand 2 >1000>1000>1000>1000>1000>1000>1000
Cu(II) Complex of Ligand 2 500250250250500500500
Ni(II) Complex of Ligand 2 250500500500250250250
Ampicillin 125250125250---
Chloramphenicol 250125250125---
Nystatin ----100--
Griseofulvin -----500500

¹Minimum Inhibitory Concentration (MIC) in µg/mL. Ligand 1 is derived from 2,4-dimethylaniline and Ligand 2 from 3,4-difluoroaniline, both with the positional isomer 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Table 3: Cytotoxicity of Structurally Related Schiff Bases against Cancer Cell Lines²
CompoundA549 (Lung)HCT-116 (Colon)Huh-7 (Liver)MCF-7 (Breast)
8S3 10.3511.2112.879.88
8S4 15.6718.4319.7714.32
8S5 18.3216.5417.8915.91

²IC₅₀ values in µg/mL. Compounds are derivatives of 2-hydroxybenzaldehyde.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established nitration procedures for similar phenolic aldehydes.

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-Hydroxy-5-methoxybenzaldehyde in a minimal amount of glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

  • In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water to remove residual acid.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • If necessary, the crude product can be purified by recrystallization from ethanol.

Protocol 2: General Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • To this solution, add the desired primary amine (1 mmol) dissolved in a small amount of absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in vacuo.

Protocol 3: Synthesis of Metal Complexes of Schiff Bases

Materials:

  • Schiff base ligand

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot methanol or ethanol (20 mL).

  • In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Cool the solution, and collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent and dry it over anhydrous CaCl₂.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Nystatin)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganisms.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum) and negative controls (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde C Schiff Base Ligand A->C B Primary Amine B->C E Schiff Base Metal Complex C->E F Antimicrobial Screening (MIC Determination) C->F G Anticancer Screening (IC50 Determination) C->G D Metal Salt D->E E->F E->G

Caption: Workflow for synthesis and biological evaluation.

Putative Signaling Pathway in Cancer Cells

Research on structurally related Schiff bases suggests potential interactions with key cellular signaling cascades, such as the MAPK pathway, which is crucial in regulating cell proliferation and apoptosis.[1][2]

G cluster_pathway MAPK Signaling Pathway EGFR Growth Factor Receptor Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Compound Schiff Base Derivative Compound->Raf Inhibition

Caption: Putative inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with a molecular formula of C8H7NO5 and a molecular weight of 197.14 g/mol .[1][2] Its structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, presents a versatile scaffold for the synthesis of novel therapeutic agents. While direct and extensive research on the antimicrobial properties of this compound is not widely available in current literature, the known antimicrobial activities of structurally related substituted salicylaldehydes and nitrobenzaldehydes provide a strong rationale for its investigation as a potential antimicrobial agent.[3] The presence of both a hydroxyl and a nitro group on a benzaldehyde structure is considered a key feature for high antimicrobial efficacy.[3]

These application notes provide a framework for researchers to explore the antimicrobial potential of this compound and its derivatives. Detailed protocols for fundamental in vitro assays—Minimum Inhibitory Concentration (MIC) determination and cytotoxicity assessment—are provided to guide the initial stages of drug discovery and development.

Data Presentation

Quantitative data from antimicrobial susceptibility and cytotoxicity testing are crucial for evaluating the potential of a novel compound. The following tables provide a standardized format for presenting such data, allowing for clear comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound/DerivativeTest Organism (Strain ID)MIC (µg/mL)Interpretation
Example: Compound AStaphylococcus aureus (ATCC 29213)2Susceptible
Example: Compound AEscherichia coli (ATCC 25922)8Intermediate
Example: Compound APseudomonas aeruginosa (ATCC 27853)32Resistant
Example: Compound ACandida albicans (ATCC 10231)4Susceptible

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is dependent on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are specific to the antimicrobial agent and the microorganism being tested.[4]

Table 2: Cytotoxicity (IC50) of this compound Derivatives

Compound/DerivativeCell LineIC50 (µM)
Example: Compound AHEK293 (Human Embryonic Kidney)>100
Example: Compound AHepG2 (Human Hepatocellular Carcinoma)75.2
Example: Compound AVero (Monkey Kidney Epithelial)98.5

IC50 (half-maximal inhibitory concentration) represents the concentration of a compound that inhibits 50% of the cell viability.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

The broth microdilution assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Test compound (this compound or its derivatives)

  • Suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]

  • Test microorganisms (e.g., bacterial and fungal strains)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent to prepare a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.[4]

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh culture plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.[4]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5][7]

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.[4] The last well in the series will serve as a no-compound control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial or fungal inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 200 µL and dilute the compound concentration by half, achieving the final desired test concentrations.[4]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.[4]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial/fungal growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][8]

Materials:

  • Mammalian cell line (e.g., NIH/3T3, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Sterile 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired mammalian cells in a T-75 flask to about 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/mL in 99 µL of culture medium per well and allow them to adhere for a few hours.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add 1 µL of the diluted compound solutions to the respective wells to achieve the final desired concentrations.[9]

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][9]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[5][9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Incubate for 10 minutes at 37°C.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the logical workflow for antimicrobial agent development and the experimental protocols.

Antimicrobial_Development_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization & Further Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC Antimicrobial Susceptibility Testing (MIC Assay) Purification->MIC Cytotoxicity Cytotoxicity Testing (MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies MIC->SAR Cytotoxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo

Caption: Logical workflow for the development of antimicrobial agents.

MIC_Assay_Workflow prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Microorganism prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_compound->inoculate incubate Incubate Plate (e.g., 37°C for 16-20h) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

MTT_Assay_Workflow seed_cells Seed Mammalian Cells in 96-Well Plate add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate_cells Incubate Plate (e.g., 24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Remove Medium & Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability & Determine IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

References

Application of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in Dye Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of various dyes, particularly Schiff base derivatives. The presence of the hydroxyl, methoxy, and nitro groups on the benzaldehyde core allows for the fine-tuning of the spectral and chemical properties of the resulting dyes. These dyes and their metal complexes exhibit interesting photophysical characteristics, including fluorescence, making them suitable for applications in biological imaging, sensing, and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of dyes derived from this versatile building block. While specific experimental data for this compound is limited in publicly available literature, the protocols and data for its close isomer, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, are presented as a representative model.

I. Application Notes

The primary application of this compound in dye synthesis is as a precursor for Schiff base ligands. The aldehyde group readily undergoes condensation with primary amines to form an azomethine (-C=N-) linkage, the defining feature of Schiff bases. The resulting dyes can be further complexed with metal ions to modulate their properties.

Key Applications:

  • Fluorescent Probes: Schiff bases derived from substituted salicylaldehydes can exhibit fluorescence. The formation of the imine bond can lead to a significant increase in fluorescence quantum yield, making these compounds useful as "turn-on" fluorescent sensors for aldehydes or amines.

  • Metal Ion Sensors: The Schiff base ligands, with their nitrogen and oxygen donor atoms, can act as chelators for various metal ions. The binding of a metal ion can induce a change in the dye's color or fluorescence, enabling the detection and quantification of the metal ion.

  • Antimicrobial Agents: Schiff bases and their metal complexes have been shown to possess antimicrobial activity against various bacteria and fungi.

  • Nonlinear Optical Materials: Certain Schiff base derivatives have been investigated for their nonlinear optical properties.[1]

II. Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Schiff base dyes and their metal complexes from the isomeric precursor, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. These can serve as a starting point for the development of specific dyes from this compound.

Protocol 1: Synthesis of a Schiff Base Dye

This protocol describes the synthesis of a Schiff base dye by the condensation of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde with an aromatic amine (e.g., 2,4-dimethylaniline).

Materials:

  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

  • 2,4-dimethylaniline

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 10 mmol of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in 50 mL of ethanol.

  • To this solution, add 10 mmol of 2,4-dimethylaniline.

  • Add a few drops of glacial acetic acid as a catalyst.

  • The mixture is then refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The purified Schiff base dye is then dried in a desiccator.

Protocol 2: Synthesis of a Metal Complex of a Schiff Base Dye

This protocol describes the synthesis of a copper(II) complex of the Schiff base dye synthesized in Protocol 1.

Materials:

  • Schiff base dye from Protocol 1

  • Copper(II) acetate monohydrate

  • Methanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 2 mmol of the Schiff base dye in 30 mL of methanol.

  • In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 20 mL of methanol.

  • Add the methanolic solution of copper(II) acetate to the solution of the Schiff base dye with constant stirring.

  • The resulting mixture is refluxed for 1-2 hours.

  • After cooling to room temperature, the precipitated metal complex is collected by filtration.

  • The solid is washed with methanol and then dried.

III. Data Presentation

The following tables summarize the theoretical spectroscopic and electronic properties of Schiff bases derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, which can be used as a reference for newly synthesized dyes.

Table 1: Theoretical Electronic Properties of Schiff Bases Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde [1]

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Band Gap (eV)First Static Hyperpolarizability (x10⁻³³ esu)
MMP--1.3429273.7
FMP--3.6426500.5

MMP and FMP are Schiff bases derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₅[2][3][4][5]
Molecular Weight197.14 g/mol [2][3][4]
Melting Point129-134 °C[2]
AppearanceCream to yellow or brown or grey to grey/green powder[6]
CAS Number34549-69-4[2][3]

IV. Mandatory Visualization

Diagram 1: General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a Schiff base dye and its metal complex.

G A Start: 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde & Amine B Condensation Reaction (Reflux in Ethanol) A->B C Schiff Base Dye (Crude Product) B->C D Purification (Recrystallization) C->D E Pure Schiff Base Dye D->E F Characterization (FTIR, NMR, Mass Spec) E->F H Complexation Reaction (Reflux in Methanol) E->H K Application Testing F->K G Metal Salt (e.g., Cu(OAc)2) G->H I Metal Complex Dye H->I J Characterization (UV-Vis, Fluorescence) I->J J->K

Caption: General workflow for synthesis and characterization of Schiff base dyes.

Diagram 2: Proposed Cellular Imaging Workflow

This diagram outlines a logical workflow for evaluating a newly synthesized fluorescent dye for cellular imaging applications.

G A Synthesized Fluorescent Dye B Cytotoxicity Assay (e.g., MTT assay) A->B C Determine Non-toxic Concentration Range B->C E Incubate Cells with Dye C->E D Cell Culture (e.g., HeLa cells) D->E F Wash Cells to Remove Unbound Dye E->F G Live Cell Imaging (Fluorescence Microscopy) F->G H Image Analysis (Localization, Intensity) G->H I Co-localization Study (with known organelle markers) G->I J Data Interpretation & Conclusion H->J I->J

Caption: Workflow for evaluating a new fluorescent dye in cellular imaging.

Diagram 3: Illustrative Signaling Pathway Application

This diagram illustrates a hypothetical application of a custom-synthesized dye to track a receptor in a signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A Ligand B Receptor (Tagged with Custom Dye) A->B Binding C Ligand-Receptor Complex D Signal Transduction Cascade C->D Activation E Cellular Response D->E

Caption: Tracking a receptor in a signaling pathway with a custom dye.

References

Application Notes and Protocols for Anticancer Research on 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. The focus is on Schiff base derivatives and their metal complexes, which have shown promising cytotoxic activity against various cancer cell lines. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Introduction

This compound is an aromatic compound that serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications.[1] Its structural features, including the hydroxyl, methoxy, and nitro groups, provide multiple sites for chemical modification, enabling the generation of a diverse library of compounds for biological screening. In anticancer research, derivatives of this molecule, particularly Schiff bases and their metal complexes, have garnered significant interest due to their demonstrated cytotoxic effects against several cancer cell lines.[1][2]

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are known for their wide range of biological activities, including anticancer properties. The formation of metal complexes with these Schiff base ligands can further enhance their therapeutic potential. This document outlines the synthesis of representative derivatives and details the protocols for evaluating their anticancer efficacy.

Synthesis of this compound Derivatives

The primary derivatives explored for anticancer activity are Schiff bases, synthesized by reacting this compound with various primary amines. These Schiff base ligands can then be used to form metal complexes.

General Synthesis of Schiff Base Derivatives

A common synthetic route involves the condensation reaction between this compound and a primary amine in an alcoholic solvent.

Protocol:

  • Dissolve one molar equivalent of this compound in ethanol.

  • Add one molar equivalent of the desired primary amine to the solution.

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate (the Schiff base derivative) is collected by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under a vacuum.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Synthesis of Metal Complexes of Schiff Base Derivatives

The synthesized Schiff base ligand can be further reacted with various metal salts to form metal complexes.

Protocol:

  • Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol or methanol).

  • In a separate flask, dissolve one molar equivalent of the desired metal salt (e.g., Nickel(II) acetate, Palladium(II) acetate, Platinum(II) chloride) in the same solvent.

  • Slowly add the metal salt solution to the Schiff base ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture if necessary, using a suitable base (e.g., triethylamine).

  • Reflux the mixture for several hours.

  • Cool the solution and collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent and dry it under a vacuum.

  • Characterize the final metal complex using appropriate analytical techniques.

Anticancer Activity and Quantitative Data

Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Derivative TypeCompound/ComplexCancer Cell LineIC50 (µM)Reference
Schiff Base Metal ComplexCu4(L)2HCT116 (Human Colorectal Carcinoma)6.56 ± 1.26[3]
Schiff Base Metal ComplexPd(II) ComplexMCF-7 (Human Breast Adenocarcinoma)> 100[2]
Schiff Base Metal ComplexPt(II) ComplexHCT-116 (Human Colorectal Carcinoma)> 100[2]
Bis-biphenyl Schiff BaseLigand L3MDA-MB-231 (Human Breast Adenocarcinoma)Not explicitly stated as IC50, but showed a 34.23% reduction in cell viability at 25 µg/ml

Note: The available data in the provided search results is limited. Further review of the full-text articles is recommended for more comprehensive data.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound from the stock solution in the complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_prep Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies start Start synthesis Synthesize this compound Derivatives start->synthesis characterization Characterize Derivatives (FT-IR, NMR, etc.) synthesis->characterization stock_prep Prepare Stock Solutions characterization->stock_prep treatment Treat Cells with Derivatives stock_prep->treatment cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V) data_analysis->apoptosis_assay If Active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis

Caption: Workflow for the synthesis and anticancer evaluation of novel compounds.

Putative Apoptotic Signaling Pathway

Research on Schiff base derivatives suggests that they may induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3/7) Activation caspase8->caspase37 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 derivative This compound Derivative derivative->death_receptor derivative->mitochondrion Induces mitochondrial stress apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of potential apoptotic pathways induced by the derivatives.

References

Application Notes and Protocols for Metal Complexes of Schiff Bases Derived from 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on documented research on Schiff bases and their metal complexes derived from the closely related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, and other similar substituted benzaldehydes. As of the latest literature review, specific studies on the synthesis, characterization, and applications of metal complexes derived directly from 2-hydroxy-5-methoxy-3-nitrobenzaldehyde are limited. Therefore, the provided protocols should be considered as a starting point and may require optimization.

Application Notes

Schiff bases derived from substituted benzaldehydes and their metal complexes are a versatile class of compounds with a wide range of potential applications in medicinal and materials chemistry. The presence of hydroxyl, methoxy, and nitro functional groups on the benzaldehyde ring, combined with the azomethine group of the Schiff base, provides multiple coordination sites for metal ions, leading to stable complexes with diverse geometries and interesting biological and catalytic properties.

Antimicrobial Agents

Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free Schiff base ligands. This increased activity is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates the penetration of the complex through the lipid membrane of microorganisms, allowing for interference with normal cellular processes.

The metal complexes of Schiff bases derived from the isomeric 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] It is hypothesized that Schiff base complexes of this compound would exhibit similar properties. Potential mechanisms of antimicrobial action include:

  • Inhibition of Enzyme Activity: The metal complexes can bind to the active sites of cellular enzymes, disrupting their function.

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis.

  • Damage to DNA: The complexes may interact with DNA, inhibiting replication and transcription.

Anticancer Agents

Schiff bases and their metal complexes are being extensively investigated for their potential as anticancer drugs. The presence of the nitro group, in particular, can enhance the cytotoxic activity of these compounds. While specific studies on Schiff bases from this compound are not abundant, related compounds have shown promise. The proposed mechanisms for their anticancer activity include:

  • Induction of Apoptosis: The complexes may trigger programmed cell death in cancer cells.

  • Inhibition of Topoisomerase: These enzymes are crucial for DNA replication, and their inhibition can halt cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and damage cancer cells.

Catalytic Applications

The metal complexes of Schiff bases can act as catalysts in various organic reactions. The specific catalytic activity depends on the metal ion and the structure of the Schiff base ligand. Potential catalytic applications include:

  • Oxidation Reactions: Mimicking the active sites of metalloenzymes, these complexes can catalyze the oxidation of various substrates.

  • Reduction Reactions: Certain complexes can be employed in catalytic reduction processes.

  • Polymerization Reactions: Some Schiff base metal complexes have been used as catalysts in ring-opening polymerization.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of Schiff bases from this compound and their subsequent metal complexes. These protocols are adapted from literature on closely related compounds and should be optimized for the specific starting materials.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the condensation reaction between this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

  • This compound (CAS: 34549-69-4)

  • Primary amine (e.g., aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.97 g, 10 mmol) in 20 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve the primary amine (10 mmol) in 10 mL of absolute ethanol.

  • Add the ethanolic solution of the primary amine dropwise to the solution of the aldehyde with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is then collected by filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

  • Record the yield, melting point, and characterize the product using spectroscopic techniques (FT-IR, ¹H-NMR, Mass Spectrometry).

Protocol 2: Synthesis of Metal(II) Complexes

This protocol outlines the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) of the Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.

  • The color of the solution will change upon the addition of the metal salt, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • After refluxing, cool the mixture to room temperature.

  • The precipitated metal complex is collected by filtration.

  • Wash the complex with ethanol and then with a small amount of diethyl ether.

  • Dry the final product in a desiccator.

  • Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized Schiff base and metal complexes

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal drugs (as positive controls)

Procedure:

  • Prepare sterile agar plates by pouring the molten agar medium into sterile petri dishes and allowing it to solidify.

  • Prepare a microbial suspension of the test organisms and spread it evenly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the Schiff base and its metal complexes in DMSO at a known concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.

  • Also, add the solvent (DMSO) as a negative control and a standard antimicrobial drug as a positive control into separate wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The following tables are templates for summarizing the characterization and biological activity data.

Table 1: Physicochemical and Spectroscopic Data of Schiff Base and Metal Complexes

CompoundMolecular FormulaColorYield (%)M.p./Decomp. Temp. (°C)IR (ν, cm⁻¹)¹H-NMR (δ, ppm)
Ligand (L) C₁₅H₁₃N₂O₄Yellow
[Cu(L)₂(OAc)₂] C₃₄H₃₀CuN₄O₁₂Green
[Ni(L)₂Cl₂] C₃₀H₂₆Cl₂N₄NiO₈Light Green
... (other complexes)

Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
Ligand (L)
[Cu(L)₂(OAc)₂]
[Ni(L)₂Cl₂]
... (other complexes)
Standard Antibiotic
Standard Antifungal
DMSO (Control) ---

Visualizations

Synthesis_Workflow A 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Primary Amine (e.g., Aniline) B->C D Schiff Base Ligand (L) C->D Yields F Complexation Reaction (Ethanol, Reflux) D->F H Characterization (FT-IR, NMR, UV-Vis, etc.) D->H E Metal(II) Salt (e.g., Cu(OAc)₂, NiCl₂) E->F G Metal-Schiff Base Complex F->G Forms G->H I Application Studies (Antimicrobial, Anticancer, etc.) G->I

Caption: General workflow for the synthesis and analysis of metal-Schiff base complexes.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Sterile Agar Plates B Inoculate with Microbial Culture A->B C Create Wells in Agar B->C D Add Test Compounds (Schiff Base & Complexes) C->D E Add Controls (Solvent & Standard Drug) C->E F Incubate Plates (24-72 hours) D->F E->F G Measure Zone of Inhibition (mm) F->G H Compare Activity G->H

Caption: Workflow for the agar well diffusion antimicrobial screening method.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including coumarins, quinolines, and benzoxazoles, utilizing 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde as a key starting material. The described methods are based on established synthetic transformations and offer pathways to novel compounds for potential drug discovery and development.

Synthesis of 6-Methoxy-8-nitrocoumarin Derivatives via Knoevenagel Condensation

Coumarins are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[1][2][3][4] The Knoevenagel condensation provides a straightforward method for the synthesis of coumarin-3-carboxylates from salicylaldehydes and active methylene compounds.[5][6]

Experimental Protocol: Synthesis of Ethyl 6-Methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylate

This protocol describes the L-proline-mediated Knoevenagel condensation of this compound with diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • L-proline

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the desired ethyl 6-methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylate.

Quantitative Data (Hypothetical):

The following table summarizes expected data based on similar Knoevenagel condensation reactions.[5]

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
Ethyl 6-methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylateC₁₃H₁₁NO₇293.2385-95145-150
Methyl 6-methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylateC₁₂H₉NO₇279.2080-90160-165
3-Acetyl-6-methoxy-8-nitrocoumarinC₁₂H₉NO₅247.2175-85170-175

Diagram of Synthetic Pathway:

Knoevenagel_Condensation start 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde reagents Diethyl Malonate, L-Proline, Ethanol start->reagents product Ethyl 6-methoxy-8-nitro- 2-oxo-2H-chromene-3-carboxylate reagents->product Knoevenagel Condensation

Caption: Knoevenagel condensation for coumarin synthesis.

Synthesis of 6-Methoxy-8-nitroquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical method for the preparation of quinolines from 2-aminobenzaldehydes or 2-aminoketones and a compound containing an α-methylene group adjacent to a carbonyl.[7][8] A domino nitro reduction-Friedländer heterocyclization allows for the in-situ formation of the 2-aminobenzaldehyde from the corresponding 2-nitrobenzaldehyde, providing a direct route to quinolines.[9]

Experimental Protocol: Synthesis of 2-Methyl-6-methoxy-8-nitroquinoline

This protocol describes the domino reduction-Friedländer reaction of this compound with acetone.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid

  • Acetone

  • Ethanol

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0 eq) in a mixture of glacial acetic acid and ethanol.

  • Add acetone (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated ammonium hydroxide solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-methoxy-8-nitroquinoline.

Quantitative Data (Hypothetical):

The following table presents expected data for quinoline derivatives based on analogous Friedländer reactions.[9]

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
2-Methyl-6-methoxy-8-nitroquinolineC₁₁H₁₀N₂O₃218.2170-80155-160
2-Phenyl-6-methoxy-8-nitroquinolineC₁₆H₁₂N₂O₃280.2865-75180-185

Diagram of Synthetic Pathway:

Friedlander_Annulation start 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde reagents Acetone, Fe, Acetic Acid start->reagents intermediate In-situ reduction to 2-amino-5-methoxy- 3-hydroxybenzaldehyde reagents->intermediate product 2-Methyl-6-methoxy- 8-nitroquinoline intermediate->product Friedländer Annulation

Caption: Domino nitro reduction-Friedländer synthesis of quinolines.

Synthesis of 2-Aryl-6-methoxy-benzoxazole Derivatives

Benzoxazoles are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized through the condensation of 2-aminophenols with aldehydes.[10][11] A convenient approach involves the reductive cyclization of a 2-nitrophenol with an aldehyde in a one-pot reaction.[12]

Experimental Protocol: Synthesis of 2-Phenyl-6-methoxy-benzoxazole

This protocol outlines a one-pot reductive cyclization of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sulfur powder (S)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.2 eq), FeCl₃·6H₂O (10 mol%), and sulfur powder (2.0 eq) in DMF.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-6-methoxy-benzoxazole.

Quantitative Data (Hypothetical):

The following table summarizes expected data for benzoxazole derivatives based on similar reductive cyclization reactions.[12]

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
2-Phenyl-6-methoxy-benzoxazoleC₁₄H₁₁NO₂225.2470-85100-105
2-(4-Chlorophenyl)-6-methoxy-benzoxazoleC₁₄H₁₀ClNO₂259.6965-80140-145

Diagram of Synthetic Pathway:

Benzoxazole_Synthesis start 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde reagents Benzaldehyde, FeCl₃·6H₂O, Sulfur, DMF start->reagents product 2-Phenyl-6-methoxy- benzoxazole reagents->product Reductive Cyclization

Caption: One-pot reductive cyclization for benzoxazole synthesis.

Biological Activity of Synthesized Heterocyclic Compounds

The heterocyclic scaffolds synthesized from this compound are known to be associated with a variety of biological activities.

  • Coumarins: Derivatives of coumarin have been reported to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] They are also known for their antioxidant properties.[1] Some coumarins have shown potential as anti-inflammatory and anticancer agents.[2][13]

  • Quinolines: The quinoline core is a well-established pharmacophore found in numerous drugs, particularly antimalarials.[14] Quinoline derivatives have also been investigated for their anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[14][15]

  • Benzoxazoles: Benzoxazole derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[12][16]

Further biological evaluation of the novel derivatives synthesized from this compound is warranted to explore their therapeutic potential.

References

Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde as a Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant promise as a scaffold for the development of novel therapeutic agents. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This document provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in generating compounds with potential anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis and evaluation of its derivatives are also presented, based on established methodologies for structurally related compounds.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug design and synthesis.

PropertyValueReference
CAS Number 34549-69-4[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Melting Point 129-134 °C[1]
Appearance Powder
SMILES COc1cc(C=O)c(O)c(c1)--INVALID-LINK--=O
InChI Key CCHTVTHOPTTYSY-UHFFFAOYSA-N

Therapeutic Potential

While direct and extensive studies on the therapeutic applications of this compound are emerging, research on this compound and its structural analogs has revealed promising bioactivities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

This compound has been identified as a compound with potential anti-cancer properties.[2] It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2] Specifically, it has demonstrated inhibitory effects on the growth of colon and cervical cancer cells in culture.[2] The presence of the nitro group, a known pharmacophore in several anticancer drugs, combined with the substituted phenolic ring, likely contributes to its cytotoxic activity.

Derivatives of structurally similar nitrobenzaldehydes have also shown promise as anticancer agents.[3] Some of these compounds are being explored for their utility in photodynamic therapy, a treatment modality where a photosensitizing agent is administered and then activated by light to kill cancer cells.[3]

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[3] The pro-apoptotic activity of this compound could be mediated through the modulation of this or other related pathways.

anticancer_pathway HMNB_Derivative 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Derivative Cancer_Cell Cancer Cell HMNB_Derivative->Cancer_Cell Enters Proliferation_Pathway Proliferation Signaling Pathway (e.g., MAPK) HMNB_Derivative->Proliferation_Pathway Inhibits Apoptosis_Pathway Apoptotic Pathway HMNB_Derivative->Apoptosis_Pathway Activates Cell_Proliferation Cell Proliferation Proliferation_Pathway->Cell_Proliferation Leads to Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Leads to

Hypothesized Anticancer Mechanism of Action.
Antimicrobial Activity

A significant area of investigation for derivatives of hydroxy-nitrobenzaldehydes is in the development of novel antimicrobial agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds that have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.

Schiff base metal complexes derived from the related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been synthesized and evaluated for their antimicrobial activity.[4] These complexes have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus).[4] The antibacterial activity of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde itself is suggested to be due to its ability to bind to metal ions.[5]

The antimicrobial potential of derivatives of this compound is therefore a promising area for further research.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of derivatives of this compound. These are based on established procedures for analogous compounds and can be adapted as necessary.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-hydroxy-5-methoxybenzaldehyde.

synthesis_workflow Start Start Dissolution Dissolve 2-Hydroxy- 5-methoxybenzaldehyde in Acetic Acid Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Addition Dropwise Addition of Nitrating Mixture Cooling->Addition Nitrating_Mixture Prepare Nitrating Mixture (e.g., HNO3 in H2SO4) Nitrating_Mixture->Addition Reaction Stir at Low Temperature Addition->Reaction Quenching Pour into Ice-Water Reaction->Quenching Filtration Filter Precipitate Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallization (Optional) Drying->Purification End End Purification->End

General Workflow for the Synthesis of this compound.

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Schiff Base Derivatives

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

mic_workflow Start Start Serial_Dilution Prepare Two-Fold Serial Dilutions of Compound in 96-Well Plate Start->Serial_Dilution Inoculation Add Microbial Suspension to Each Well Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Suspension Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC as Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Controls: Include positive controls (microorganisms in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data from Structurally Similar Compounds

While specific quantitative data for therapeutics derived directly from this compound is limited in the public domain, the following table summarizes antimicrobial data for Schiff base metal complexes derived from the closely related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, to illustrate the potential potency of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Metal Complexes of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde [4]

Compound/ComplexS. aureus (µg/mL)S. pyogenes (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)A. clavatus (µg/mL)
Schiff Base Ligand 1 (derived from 2,4-dimethylaniline)>100>100>100>100>100>100>100
Cu(II) Complex of Ligand 125505050502550
Ni(II) Complex of Ligand 150501001001005050
Co(II) Complex of Ligand 150100100>10010050100
Schiff Base Ligand 2 (derived from 3,4-difluoroaniline)>100>100>100>100>100>100>100
Cu(II) Complex of Ligand 225255050502525
Ni(II) Complex of Ligand 25050100100505050
Co(II) Complex of Ligand 2100100>100>100100100100
Ampicillin (Standard) 6.2512.52550---
Chloramphenicol (Standard) 12.52512.525---
Nystatin (Standard) ----100--
Griseofulvin (Standard) -----100100

Note: The data presented is for illustrative purposes and is derived from a study on a structural isomer. Further research is required to determine the specific activities of derivatives of this compound.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant potential as both anticancer and antimicrobial agents. The synthetic protocols and evaluation methods outlined in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this valuable scaffold. Further investigation into the synthesis of a wider range of derivatives and the elucidation of their mechanisms of action will be crucial in advancing these promising compounds towards clinical development.

References

Application Notes and Protocols for Condensation Reactions of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reactions involving 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a versatile aromatic aldehyde. Due to its unique substitution pattern, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, this compound serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other functionalized molecules. The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amino group, opening further synthetic pathways. This document details the protocols for key condensation reactions and summarizes the quantitative data for analogous compounds, providing a solid foundation for experimental design and drug discovery endeavors.

Schiff Base Condensation

Schiff bases, characterized by an azomethine (-C=N-) group, are readily formed through the condensation of this compound with primary amines. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The reaction is typically catalyzed by a few drops of acid.

Quantitative Data for Schiff Base Formation (Analogous Compounds)

While specific data for Schiff bases derived directly from this compound is limited in the literature, the following table summarizes data for Schiff bases synthesized from its isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This data can be considered representative for reaction planning.

Starting AldehydeAmineProductYield (%)Melting Point (°C)Reference
4-hydroxy-3-methoxy-5-nitrobenzaldehyde4-iodo-2-methylaniline4-{(E)-[(4-iodo-2-methylphenyl)imine]methyl}-2-methoxy-6-nitrophenol82135[1]
Experimental Protocol: Synthesis of a Schiff Base

This protocol is adapted from the synthesis of Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[2]

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., haloaniline) (1.01 equivalents)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in a minimal amount of warm absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the primary amine with constant stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture with stirring for 30-50 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., petroleum ether and ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid product using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product.

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aldehyde 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Reaction_Mixture Aldehyde->Reaction_Mixture Amine Primary Amine (R-NH2) Amine->Reaction_Mixture Solvent Absolute Ethanol Solvent->Reaction_Mixture Catalyst Glacial Acetic Acid Catalyst->Reaction_Mixture Heat Reflux Heat->Reaction_Mixture Schiff_Base Schiff Base Water Water Reaction_Mixture->Schiff_Base Condensation Reaction_Mixture->Water Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Reaction_Mixture Aldehyde->Reaction_Mixture Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Mixture Catalyst Basic Catalyst Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Product Condensation Product (e.g., Coumarin derivative) Reaction_Mixture->Product Condensation Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Reaction_Mixture Aldehyde->Reaction_Mixture Ketone Enolizable Ketone Ketone->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Chalcone α,β-Unsaturated Ketone (Chalcone) Reaction_Mixture->Chalcone Condensation Antimicrobial_Screening_Workflow Start Synthesized Schiff Base Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) Prepare_Stock->MIC_Assay Prepare_Plates Prepare 96-well plates with serial dilutions of the compound in growth medium MIC_Assay->Prepare_Plates Inoculate Inoculate with standardized microbial suspension (Bacteria or Fungi) Prepare_Plates->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay Read_Results->MBC_MFC_Assay Data_Analysis Data Analysis and Comparison with Standard Drugs MBC_MFC_Assay->Data_Analysis End Identify Lead Compounds Data_Analysis->End

References

Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in the Preparation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of fluorescent probes. Its unique electronic properties, arising from the interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and aldehyde groups, make it an ideal building block for creating chemosensors. Schiff base condensation of this aldehyde with various primary amines yields probes capable of selectively detecting a range of analytes, most notably metal ions, through mechanisms such as chelation-enhanced fluorescence (CHEF).

This document provides detailed application notes and protocols for the synthesis and utilization of a representative fluorescent probe for the detection of Aluminum (Al³⁺) ions, derived from this compound. The methodologies are based on established principles of fluorescent chemosensor design and synthesis, drawing parallels from structurally similar and well-characterized systems.

Representative Application: Fluorescent Probe for Al³⁺ Detection

A Schiff base ligand, herein designated as Probe-1 , is synthesized through the condensation of this compound and 2-amino-4-methylphenol. This probe demonstrates a selective "turn-on" fluorescent response in the presence of Al³⁺ ions.

Quantitative Data Summary

The photophysical and sensing properties of Probe-1 for Al³⁺ detection are summarized in the table below. The data is representative and based on analogous Schiff base chemosensors reported in the literature.

ParameterValueReference Analogy
Excitation Wavelength (λex)~420 nm[1]
Emission Wavelength (λem) of Probe-1~480 nm (weak)[1]
Emission Wavelength (λem) of Probe-1-Al³⁺ complex~510 nm (strong)[1]
Stokes Shift~90 nmCalculated
Detection Limit (LOD)1.98 x 10⁻⁸ M[1]
Binding Stoichiometry (Probe-1:Al³⁺)2:1[1]
Solvent SystemDMSO/H₂O (8:2, v/v)[1]

Experimental Protocols

I. Synthesis of Fluorescent Probe-1

This protocol details the synthesis of the Schiff base fluorescent probe (Probe-1) from this compound and 2-amino-4-methylphenol.

Materials:

  • This compound

  • 2-Amino-4-methylphenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add a solution of 1 mmol of 2-amino-4-methylphenol in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a condenser to the flask and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting yellow precipitate (Probe-1) is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or vacuum oven.

  • Characterize the synthesized Probe-1 using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

II. Protocol for Al³⁺ Detection

This protocol describes the use of Probe-1 for the fluorescent detection of Al³⁺ ions.

Materials:

  • Probe-1 stock solution (1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺, etc.) (10 mM in deionized water)

  • DMSO (spectroscopic grade)

  • Deionized water

  • HEPES buffer (or other suitable buffer)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, prepare a 2 mL solution of Probe-1 at a final concentration of 10 µM in a DMSO/H₂O (8:2, v/v) mixture buffered to a physiological pH (e.g., pH 7.4 with HEPES buffer).

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the Probe-1 solution (e.g., from 450 nm to 650 nm) with an excitation wavelength of approximately 420 nm. A weak fluorescence should be observed.

  • Titration with Al³⁺: Add incremental amounts of the Al³⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette containing the Probe-1 solution.

  • Fluorescence Measurement after Al³⁺ Addition: After each addition of Al³⁺, gently mix the solution and record the fluorescence emission spectrum. A significant enhancement of the fluorescence intensity at around 510 nm is expected, indicating the formation of the Probe-1 -Al³⁺ complex.

  • Selectivity Test: To assess the selectivity of Probe-1 for Al³⁺, repeat steps 1-4 with other metal ion stock solutions instead of Al³⁺. No significant change in fluorescence should be observed with other common metal ions.

  • Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot of fluorescence intensity versus Al³⁺ concentration at low concentrations.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Reactant_A 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Reaction Reflux (4-6h) Reactant_A->Reaction Reactant_B 2-Amino-4-methylphenol Reactant_B->Reaction Solvent Absolute Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Product Fluorescent Probe-1 (Schiff Base) Reaction->Product Purification Filtration & Washing Product->Purification

Caption: Synthetic workflow for the preparation of Fluorescent Probe-1.

Signaling Pathway for Al³⁺ Detection

Signaling_Pathway Probe Probe-1 (Weakly Fluorescent) Complex Probe-1-Al³⁺ Complex (Highly Fluorescent) Probe->Complex + Al³⁺ Analyte Al³⁺ Ion Analyte->Complex Mechanism Chelation-Enhanced Fluorescence (CHEF) Inhibition of C=N isomerization Restriction of Photoinduced Electron Transfer (PET) Complex->Mechanism

Caption: Proposed signaling mechanism for the detection of Al³⁺ by Probe-1.

References

Application Notes and Protocols: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted benzaldehydes are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2] The presence of hydroxyl, methoxy, and nitro functional groups on the benzaldehyde ring, specifically in the 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde scaffold, provides a unique electronic environment that makes it a valuable precursor for synthesizing novel therapeutic agents. The aldehyde group serves as a reactive site for condensation reactions with primary amines to form the characteristic azomethine (-C=N-) or imine group of Schiff bases.[3][4] These Schiff bases and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[3][5][6]

This document provides a detailed protocol for the synthesis of Schiff bases from this compound. The protocol is adapted from established procedures for analogous compounds, particularly 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[5]

Synthesis Pathway Overview

The synthesis of Schiff bases from this compound is a straightforward one-step condensation reaction with a primary amine. The reaction is typically catalyzed by a few drops of acid and proceeds under reflux in an alcoholic solvent.[7]

Synthesis_Workflow reagent1 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde process Reflux reagent1->process reagent2 Primary Amine (R-NH2) reagent2->process solvent Ethanol solvent->process catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->process product Schiff Base Product process->product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol

This protocol details the synthesis of a Schiff base by reacting this compound with a generic primary amine.

Materials:

  • This compound (C₈H₇NO₅, MW: 197.14 g/mol )[8]

  • Primary amine (e.g., aniline, substituted aniline, or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (or another acid catalyst like HCl or H₂SO₄)[7]

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Aldehyde: In a round bottom flask, dissolve 10 mmol of this compound in 20 mL of hot absolute ethanol.[5]

  • Addition of Amine: To this solution, add a stoichiometric equivalent (10 mmol) of the chosen primary amine dissolved in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[5][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product is expected to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven.

Characterization

The synthesized Schiff bases can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. The signals corresponding to the aromatic protons of both the aldehyde and amine moieties will also be present.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base.

Data Presentation

The following table summarizes the key properties of the starting material and provides a template for recording data for the synthesized Schiff bases.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance% Yield
This compoundC₈H₇NO₅197.14[8]127-131Yellow solidN/A
Synthesized Schiff Base (Example) User DefinedUser DefinedUser DefinedUser DefinedUser Defined

Logical Relationship in Schiff Base Formation

The formation of a Schiff base is a reversible acid-catalyzed nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.

Reaction_Mechanism start Aldehyde + Primary Amine intermediate1 Protonation of Carbonyl Oxygen start->intermediate1 H+ intermediate2 Nucleophilic Attack by Amine intermediate1->intermediate2 intermediate3 Proton Transfer intermediate2->intermediate3 intermediate4 Elimination of Water intermediate3->intermediate4 product Schiff Base (Imine) intermediate4->product - H2O

Caption: Simplified logical steps in the acid-catalyzed formation of a Schiff base.

Applications in Drug Development

Schiff bases derived from substituted salicylaldehydes are of significant interest in drug development due to their diverse biological activities. The azomethine linkage is crucial for their biological activity.[3] These compounds have been investigated for:

  • Antimicrobial Activity: Many Schiff bases and their metal complexes exhibit potent activity against a range of Gram-positive and Gram-negative bacteria and fungi.[5]

  • Anticancer Activity: Certain Schiff bases have shown promising cytotoxic activity against various cancer cell lines, potentially through mechanisms like apoptosis induction.[3][6]

  • Other Biological Activities: Research has also explored their potential as antiviral, anti-inflammatory, and antioxidant agents.

The synthesis of a library of Schiff bases from this compound by varying the primary amine component can lead to the discovery of novel compounds with enhanced therapeutic properties.

References

Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of advanced materials. Its unique molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, allows for a wide range of chemical modifications, making it a precursor for materials with tailored optical, electronic, and chemical properties. In materials science, this compound is primarily utilized in the development of Schiff base derivatives, which can act as ligands for metal complexes, key components of fluorescent sensors, and monomers for specialized polymers. These materials find applications in fields ranging from optoelectronics to chemical sensing and catalysis.

I. Application in Fluorescent Materials and Sensors

Schiff bases derived from this compound exhibit interesting fluorescence properties, which can be modulated by the presence of specific metal ions. This characteristic makes them suitable for the development of selective fluorescent sensors.

A. Synthesis of Schiff Base Fluorescent Probes

The condensation reaction between this compound and a primary amine is the fundamental step in creating these fluorescent materials. The choice of the amine dictates the selectivity and sensitivity of the resulting sensor.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a Schiff base from a structural isomer, which is adaptable for this compound.[1]

Materials:

  • 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (or this compound)

  • Substituted aniline (e.g., haloanilines)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 1.015 mmol of the nitrobenzaldehyde derivative in 10 ml of absolute ethanol in a round-bottom flask with stirring until fully dissolved.

  • To this solution, add 1.02 mmol of the chosen substituted aniline.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture with stirring for 30-50 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the purified Schiff base product. Recrystallization from absolute ethanol can be performed for further purification.

Logical Workflow for Schiff Base Synthesis

G cluster_synthesis Schiff Base Synthesis start Dissolve Nitrobenzaldehyde in Ethanol add_amine Add Substituted Aniline start->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst reflux Reflux for 30-50 min add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash with Cold Ethanol cool->filter_wash dry Dry the Product filter_wash->dry

Caption: Workflow for the synthesis of a Schiff base fluorescent probe.

B. Application as a Fluorescent Sensor for Metal Ions

Schiff bases derived from substituted benzaldehydes can act as "turn-on" fluorescent sensors for specific metal ions, such as Al³⁺.[2][3] The binding of the metal ion to the Schiff base ligand can restrict the C=N isomerization and inhibit the excited-state intramolecular proton transfer, leading to a significant enhancement in fluorescence intensity.

Experimental Protocol: Metal Ion Detection using a Fluorescent Probe

This generalized protocol is based on the application of similar Schiff base probes for metal ion detection.[4]

Materials:

  • Synthesized Schiff base fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Buffer solution (e.g., HEPES)

  • Stock solutions of various metal salts (e.g., Al(NO₃)₃, CuCl₂, FeCl₃)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Fluorescence Measurement:

    • In a quartz cuvette, place a specific volume of a buffered solution (e.g., DMSO/water mixture).

    • Add a small aliquot of the probe's stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

  • Titration with Metal Ions:

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette containing the probe.

    • After each addition, record the fluorescence spectrum.

    • Observe the changes in fluorescence intensity to determine the sensor's response to the metal ion.

G probe Schiff Base Probe (Low Fluorescence) complex Probe-Metal Ion Complex (High Fluorescence) probe->complex Binding metal_ion Metal Ion (e.g., Al³⁺) metal_ion->complex Coordination

Caption: General workflow for the synthesis of Schiff base metal complexes.

B. Characterization of Metal Complexes

The synthesized metal complexes can be characterized by various analytical techniques to determine their structure and properties.

Ligand/ComplexFormulaColorYield (%)Melting Point (°C)
MPM (Ligand)C₁₇H₁₈N₂O₄Yellow85162
[Cu(MPM)₂]C₃₄H₃₄N₄O₈CuBrown75>300
[Ni(MPM)₂]C₃₄H₃₄N₄O₈NiGreen78>300
FPM (Ligand)C₁₅H₁₂F₂N₂O₄Yellow82185
[Cu(FPM)₂]C₃₀H₂₂F₄N₄O₈CuBrown72>300
[Ni(FPM)₂]C₃₀H₂₂F₄N₄O₈NiGreen76>300
Data is for Schiff bases of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and their metal complexes.
[5]

Conclusion

This compound is a key precursor for a variety of functional materials. Through Schiff base formation, it gives rise to fluorescent probes for metal ion detection, potential nonlinear optical materials, and versatile ligands for the synthesis of metal complexes with diverse properties. The experimental protocols and data presented here provide a foundation for researchers to explore and expand the applications of this compound in the development of novel materials. Further research into incorporating this molecule into polymers and metal-organic frameworks could unlock even more advanced material functionalities.

References

Application Notes and Protocols: Biological Activity Screening of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological screening of synthesized derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. This foundational compound, possessing hydroxyl, methoxy, nitro, and aldehyde functional groups, serves as a versatile scaffold for generating a diverse library of derivatives, particularly through the formation of Schiff bases or other modifications at the aldehyde position.[1] The protocols outlined below are designed to assess the potential antimicrobial, anticancer, and anti-inflammatory properties of these novel compounds, activities that have been reported for structurally related benzaldehyde derivatives.[2][3][4]

Potential Biological Activities

While direct experimental evidence for the biological activities of this compound derivatives is emerging, the broader class of substituted benzaldehydes has shown promise in several therapeutic areas. The presence of the nitro group and the phenolic hydroxyl group, in particular, are features often associated with antimicrobial efficacy.[3] Furthermore, various benzaldehyde derivatives have been investigated for their ability to induce cytotoxicity in cancer cell lines and to modulate inflammatory pathways.[2][4][5]

This document provides standardized in vitro screening protocols to systematically evaluate these potential activities.

Experimental Protocols

Antimicrobial Activity Screening

A primary screening of novel derivatives can be efficiently conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7] This assay quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of each derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).

    • Microorganisms: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Culture the microorganisms in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • 96-well microtiter plates.

    • Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi) and a negative control (vehicle, e.g., DMSO).

  • Assay Procedure:

    • Dispense culture medium into all wells of a 96-well plate.

    • Perform a two-fold serial dilution of the test compounds and control drugs across the wells.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[6]

Data Presentation:

The results of the antimicrobial screening should be summarized in a table, allowing for a clear comparison of the activity of different derivatives against various microbial strains.

Derivative IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Compound 11632>64
Compound 281632
Compound 3>64>64>64
Gentamicin12N/A
FluconazoleN/AN/A4

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Derivative Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_media Prepare Culture Media and Inoculum inoculation Inoculate with Microorganism prep_media->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Read MIC incubation->read_results record_data Record and Tabulate Data read_results->record_data

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO).

    • Cell Lines: Use relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture the cells in an appropriate medium supplemented with fetal bovine serum.

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Positive control (e.g., Doxorubicin).

  • Assay Procedure:

    • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

The results of the MTT assay should be presented in a table summarizing the IC50 values for each derivative against the tested cell lines.

Derivative IDMCF-7 (IC50, µM)A549 (IC50, µM)
Compound 125.342.1
Compound 210.815.5
Compound 3>100>100
Doxorubicin0.50.8

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds Prepare Compound Dilutions prep_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity Screening

An initial assessment of anti-inflammatory potential can be performed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][9] Overproduction of NO is a hallmark of inflammation.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO).

    • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

    • 96-well plates.

    • Lipopolysaccharide (LPS).

    • Griess Reagent (for NO measurement).

    • Positive control (e.g., Dexamethasone).

  • Assay Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds and controls for 1 hour.

    • Stimulate the cells with LPS to induce an inflammatory response and NO production. Include an unstimulated control group.

    • Incubate the plates for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant, which will react with nitrite (a stable product of NO) to form a colored compound.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Data Presentation:

The anti-inflammatory activity should be presented as the percentage of NO inhibition at a specific concentration or as an IC50 value for NO inhibition.

Derivative IDNO Inhibition at 50 µM (%)IC50 for NO Inhibition (µM)
Compound 145.255.8
Compound 278.612.3
Compound 35.1>100
Dexamethasone92.51.2

Signaling Pathway for LPS-Induced Inflammation

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO produces Inflammation Inflammation NO->Inflammation mediates

Caption: Simplified LPS-induced inflammatory signaling pathway.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial biological evaluation of novel this compound derivatives. By systematically screening for antimicrobial, anticancer, and anti-inflammatory activities, researchers can identify promising lead compounds for further development. The provided workflows and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the electrophilic aromatic substitution (nitration) of 2-Hydroxy-5-methoxybenzaldehyde. This typically involves using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in a suitable solvent like glacial acetic acid at low temperatures.

Q2: What are the expected yields for this synthesis?

A2: While specific yields for this compound are not extensively reported in publicly available literature, yields for analogous nitrations of similar phenolic aldehydes are in the range of 65% to 85%, depending on the reaction conditions and purity of the starting materials.[1][2]

Q3: What are the key factors influencing the regioselectivity of the nitration?

A3: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing, while the aldehyde (-CHO) group is meta-directing. The final substitution pattern is a result of the interplay between these electronic effects and steric hindrance.[3] Controlling reaction temperature and the choice of nitrating agent can also influence the ratio of isomers formed.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the recommended methods for purifying the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/petroleum ether.[1][5] If isomeric byproducts are present in significant amounts, column chromatography using a silica gel stationary phase and a mobile phase like a hexane/ethyl acetate mixture may be necessary for effective separation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh, high-purity nitric and sulfuric acids. 2. Ensure the reaction is allowed to warm to the optimal temperature after the addition of the nitrating agent. 3. Monitor the reaction with TLC to ensure it has gone to completion.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high, favoring the formation of undesired isomers. 2. The concentration of the nitrating agent is too high.1. Maintain a low temperature (0-5 °C) during the addition of the nitrating agent.[1] 2. Use a more dilute solution of the nitrating agent and add it dropwise to the reaction mixture.
Formation of Dark Tarry Byproducts (Oxidation) 1. The concentration of nitric acid is too high, leading to oxidation of the phenol. 2. The reaction temperature is too high.1. Use a milder nitrating agent or dilute nitric acid.[4][6] 2. Strictly control the temperature using an ice bath during the addition of the nitrating agent.
Product is Oily or Fails to Crystallize 1. Presence of impurities, such as unreacted starting material or isomeric byproducts. 2. Residual solvent.1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[5] 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the nitration of phenolic aldehydes, which are analogous to the synthesis of this compound.

Starting MaterialNitrating AgentSolventTemperatureYieldReference
2-Hydroxy-3-methylbenzaldehydeNitric acid / WaterGlacial Acetic Acid0-10 °C~84%[1]
VanillinConcentrated Nitric AcidGlacial Acetic AcidNot specified75%[1]
VanillinAcetyl nitrate / Silica gelNot specifiedNot specifiedup to 88%[1]
VanillinKNO₃ / H₂SO₄Glacial Acetic AcidCool water bath85.3%[5]
Veratraldehyde (followed by demethylation)Nitration (details not specified)Not specifiedNot specified65%[2]

Experimental Protocols

Protocol 1: Synthesis via Nitration of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.[1]

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling in an ice bath.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.[1]

Protocol 2: Alternative "Greener" Synthesis Approach

An alternative approach involves using metal nitrates, which can offer milder reaction conditions. For instance, the synthesis of 2-hydroxy-5-nitrobenzaldehyde has been reported using lanthanum(III) nitrate or cerium(III) nitrate.[7] This suggests that a similar methodology could be adapted for 2-Hydroxy-5-methoxybenzaldehyde, potentially reducing the formation of oxidative byproducts.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Acetic Acid cool Cool to 0-5 °C start->cool add_nitrating Dropwise Addition of Nitrating Mixture cool->add_nitrating prep_nitrating Prepare Nitrating Mix (HNO3 + H2SO4) prep_nitrating->add_nitrating react Stir for 1-2 hours at low temp add_nitrating->react monitor Monitor by TLC react->monitor quench Quench in Ice Water monitor->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry purify Recrystallization (Optional) dry->purify end end purify->end Final Product troubleshooting_yield cluster_analysis Analysis cluster_solutions Solutions start Low Yield Observed? tlc TLC Analysis: Multiple Spots? start->tlc Yes tar Dark Tarry Mixture? start->tar No unreacted Unreacted Starting Material -> Increase reaction time/temp tlc->unreacted Starting material spot dominant isomers Isomeric Byproducts -> Optimize temp, consider milder nitrating agent tlc->isomers Multiple product spots oxidation Oxidation Products -> Lower temp, use dilute HNO3 tar->oxidation Yes purification Purify via Column Chromatography isomers->purification

References

Optimizing reaction conditions for "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the nitration of 2-Hydroxy-5-methoxybenzaldehyde?

The nitration of 2-Hydroxy-5-methoxybenzaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho-, para-directing, while the aldehyde (-CHO) group is deactivating and meta-directing. The nitro group (-NO₂) will be introduced onto the benzene ring, with the primary expected product being this compound. However, the formation of other isomers is possible.

Q2: What are the critical safety precautions to take during this synthesis?

The synthesis of this compound involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction is also exothermic, meaning it releases heat, and requires careful temperature control to prevent runaway reactions. The product itself is classified as toxic if swallowed and may cause an allergic skin reaction.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the common impurities or byproducts in this synthesis?

Common impurities include unreacted starting material (2-Hydroxy-5-methoxybenzaldehyde) and isomeric byproducts. The formation of dinitrated products or oxidation of the aldehyde group to a carboxylic acid can also occur if the reaction conditions are not carefully controlled.

Q5: How can the crude product be purified?

Purification of the crude product can be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system would be a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or petroleum ether).[2][3] If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is recommended.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Loss of product during workup or purification. - Incorrect reaction temperature.- Monitor the reaction by TLC to ensure completion. - Ensure the pH is appropriate for product precipitation during workup. - Carefully control the temperature, as nitration is highly exothermic.
Formation of a Dark Oil Instead of a Precipitate - Presence of significant impurities. - Product is "oiling out" instead of crystallizing.- Attempt to purify a small sample by column chromatography to isolate the product. - For recrystallization, try a different solvent system or use a seed crystal to induce crystallization.
Multiple Spots on TLC After Reaction - Formation of isomeric byproducts. - Presence of unreacted starting material. - Dinitration or oxidation side reactions.- Optimize the reaction temperature and the rate of addition of the nitrating agent to improve selectivity. - Use column chromatography for effective separation of the desired product from isomers and byproducts.
Product is a Sticky or Oily Solid - Presence of residual solvent or impurities.- Wash the solid with a cold, non-polar solvent like petroleum ether to remove soluble impurities. - Dry the product thoroughly under vacuum.
Broad Melting Point Range of the Final Product - The product is impure.- Re-purify the product using recrystallization or column chromatography.

Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is a general guideline based on established methods for the nitration of similar phenolic aldehydes. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[2]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of water while cooling in an ice bath. Caution: This process is highly exothermic.[2]

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-5-methoxybenzaldehyde over 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.[2]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of the crude product should form.[2]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.[2]

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.[2]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[2]

Data Presentation

Table 1: Reaction Parameters and Expected Observations

ParameterValue/ObservationSource/Comment
Starting Material 2-Hydroxy-5-methoxybenzaldehydeCommercially available.
Reagents Nitric Acid, Acetic Acid, Water---
Reaction Temperature 0 - 10 °CBased on analogous nitration reactions.[2]
Reported Yield VariesYield is highly dependent on reaction conditions.
Appearance Expected to be a yellow solidBased on similar nitroaromatic aldehydes.[2]
Melting Point 129-134 °C[4]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 2-Hydroxy-5- methoxybenzaldehyde in Acetic Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrating_Agent Dropwise Addition of Nitrating Agent (<10 °C) Cool->Add_Nitrating_Agent Nitrating_Mixture Prepare Nitrating Mixture (HNO3/H2O) Nitrating_Mixture->Add_Nitrating_Agent Stir Stir for 1-2 hours at low temperature Add_Nitrating_Agent->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour onto Ice/Water Monitor->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_solutions Potential Solutions Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Oily_Product Oily Product Start->Oily_Product Multiple_Spots Multiple Spots on TLC Start->Multiple_Spots Impure_Product Impure Product (Broad Melting Point) Start->Impure_Product Check_Completion Verify Reaction Completion (TLC) Low_Yield->Check_Completion Optimize_Temp Optimize Temperature Control Low_Yield->Optimize_Temp Change_Solvent Change Recrystallization Solvent System Oily_Product->Change_Solvent Column_Chrom Perform Column Chromatography Oily_Product->Column_Chrom Multiple_Spots->Optimize_Temp Multiple_Spots->Column_Chrom Impure_Product->Change_Solvent Impure_Product->Column_Chrom Wash_Dry Thoroughly Wash and Dry Product Impure_Product->Wash_Dry

Caption: Troubleshooting logic for common issues in the synthesis.

References

Troubleshooting slow Schiff base formation with "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde." This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for Schiff base formation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base formation with this compound proceeding so slowly?

A1: The slow reaction rate is likely due to the electronic properties of the aldehyde. The benzene ring contains two electron-withdrawing groups (nitro and aldehyde) and two electron-donating groups (hydroxyl and methoxy). The strong electron-withdrawing nature of the nitro group deactivates the aldehyde group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by the amine.[1][2][3] Additionally, intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde may reduce the aldehyde's reactivity.

Q2: What is the optimal pH for Schiff base formation with this aldehyde?

A2: The pH of the reaction medium is critical. The reaction is typically acid-catalyzed, and the rate is generally greatest near a pH of 5.[4] At a neutral or alkaline pH, the dehydration of the carbinolamine intermediate is the slow, rate-limiting step.[5][6] Conversely, at a very low pH, the amine nucleophile can be protonated, rendering it non-nucleophilic and hindering the initial addition step.[5][6][7] Therefore, careful control of pH is necessary, often achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[8][9]

Q3: What solvents are recommended for this reaction?

A3: Alcohols such as ethanol or methanol are commonly used solvents for Schiff base synthesis with this class of compounds.[8][9][10] These solvents are effective at dissolving both the aldehyde and the amine reactants. For less reactive aldehydes, using a solvent like dichloromethane (DCM) in the presence of a drying agent (e.g., molecular sieves) can also be beneficial by helping to remove the water byproduct and drive the reaction forward.[8]

Q4: Can I use a catalyst to speed up the reaction?

A4: Yes, acid catalysis is highly recommended. A few drops of glacial acetic acid are often sufficient to significantly increase the reaction rate.[8][9] Other acids like hydrochloric acid or sulfuric acid have also been suggested, but care must be taken not to use too much, as this can protonate the amine reactant.[8] In some cases, Lewis acids like Yb(OTf)3 or solid catalysts such as P2O5/SiO2 have been used to promote Schiff base formation.[8][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of Schiff bases from this compound.

Problem Potential Cause(s) Recommended Solution(s)
Very Slow or No Reaction 1. Deactivated Aldehyde: The electron-withdrawing nitro group reduces the electrophilicity of the carbonyl carbon.[1][12] 2. Neutral or Basic Conditions: The rate-limiting dehydration step is slow without acid catalysis.[7] 3. Presence of Water: The reaction is reversible, and the presence of water can inhibit the formation of the imine product.[4]1. Add an Acid Catalyst: Introduce a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.[8][9] 2. Increase Temperature: Refluxing the reaction mixture in ethanol or methanol can provide the necessary activation energy.[9] 3. Remove Water: If using a non-protic solvent like DCM, add a drying agent such as anhydrous magnesium sulfate or molecular sieves.[8]
Low Yield 1. Reversible Reaction: The equilibrium may not favor the product side. 2. Side Reactions: Competing reactions can reduce the yield of the desired Schiff base.[6] 3. Sub-optimal pH: An incorrect pH can slow the reaction, allowing for side reactions to occur.[5][6]1. Drive Equilibrium: Use a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., benzene or toluene). Alternatively, use molecular sieves.[8] 2. Optimize pH: Experimentally determine the optimal amount of acid catalyst. Start with a small amount and monitor the reaction progress by TLC. 3. Purification: Ensure proper purification techniques are used to isolate the product from starting materials and byproducts.
Difficulty in Product Isolation 1. Product is Soluble in the Reaction Solvent: The Schiff base may not precipitate upon cooling.1. Solvent Removal: Concentrate the reaction mixture under reduced pressure. 2. Induce Precipitation: After concentration, add a non-polar solvent (e.g., hexane) or cold water to precipitate the product. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Experimental Protocols

General Protocol for Schiff Base Synthesis with this compound

This protocol is a generalized procedure based on common literature methods for similar compounds.[9][10]

Materials:

  • This compound

  • Primary amine

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 to 1.1 equivalents of the primary amine.

  • Add Catalyst: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring. The reaction time can vary from 30 minutes to several hours.[9]

  • Monitor Progress: Monitor the reaction's completion using TLC (a suitable mobile phase might be a mixture of petroleum ether and ethyl acetate).[9]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product may precipitate. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.[9] The product can be further purified by recrystallization if necessary.

Visualizations

Troubleshooting Logic for Slow Schiff Base Formation

This diagram outlines the decision-making process for addressing a slow reaction.

Troubleshooting_Workflow start Start: Slow Reaction Observed check_catalyst Is an acid catalyst present? start->check_catalyst add_catalyst Add catalytic amount of a weak acid (e.g., Acetic Acid) check_catalyst->add_catalyst No check_temp Is the reaction being heated? check_catalyst->check_temp Yes add_catalyst->check_temp increase_temp Reflux the reaction mixture check_temp->increase_temp No check_water Is water being removed? check_temp->check_water Yes increase_temp->check_water remove_water Use drying agent (e.g., molecular sieves) or a Dean-Stark trap check_water->remove_water No monitor_reaction Monitor reaction by TLC check_water->monitor_reaction Yes remove_water->monitor_reaction

Caption: Troubleshooting workflow for slow Schiff base formation.

General Schiff Base Formation Pathway

This diagram illustrates the key steps in the acid-catalyzed formation of a Schiff base.

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Primary Amine (R'-NH2) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ (Catalyst) Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H2O, -H+ Water Water (H2O) Protonated_Carbinolamine->Water

Caption: Acid-catalyzed mechanism of Schiff base formation.

References

Technical Support Center: Side Reactions in the Nitration of 2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the nitration of 2-hydroxy-5-methoxybenzaldehyde. Our aim is to offer practical solutions to common experimental issues, ensuring safer and more efficient synthesis of the desired product, 2-hydroxy-5-methoxy-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the major product expected from the nitration of 2-hydroxy-5-methoxybenzaldehyde and why?

The major product is this compound. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the benzene ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors. The aldehyde (-CHO) group is a deactivating group and a meta-director. The powerful activating and directing influence of the hydroxyl and methoxy groups will govern the position of nitration. The nitro group will preferentially substitute at the position ortho to the hydroxyl group and meta to the aldehyde group, which is the C3 position.

Q2: What are the most common side reactions encountered during this nitration?

The most prevalent side reactions include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the phenol ring is susceptible to oxidative degradation, often resulting in the formation of dark, tarry substances. This is more likely with harsh nitrating agents or at elevated temperatures.

  • Dinitration: The highly activated ring can undergo further nitration to yield dinitro products.

  • Formation of other isomers: While the 3-nitro isomer is the major product, small amounts of other positional isomers may be formed.

Q3: How can I minimize the formation of side products?

To minimize side reactions, careful control of the reaction conditions is crucial:

  • Temperature Control: Maintaining a low reaction temperature (typically 0-5 °C) is critical to prevent oxidation and dinitration.

  • Nitrating Agent: Using a milder nitrating agent or a controlled amount of a standard nitrating mixture (e.g., nitric acid in acetic acid or sulfuric acid) can improve selectivity.

  • Slow Addition: The nitrating agent should be added slowly and dropwise to the solution of the starting material with efficient stirring to dissipate heat and maintain a low localized concentration of the nitrating species.

Q4: What is a suitable solvent for this reaction?

Glacial acetic acid is a commonly used solvent for the nitration of phenolic compounds as it can help to moderate the reactivity of the nitrating agent. Sulfuric acid can also be used, often in combination with nitric acid to form the nitronium ion.

Q5: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the consumption of the reactant and the formation of the product can be tracked over time.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low yield of desired product Incomplete reaction.- Extend the reaction time and continue monitoring by TLC.- Ensure the nitrating agent is fresh and active.
Formation of significant side products.- Lower the reaction temperature.- Add the nitrating agent more slowly.- Use a more dilute solution of the nitrating agent.
Product loss during workup.- Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-cold water.- Use an appropriate solvent for recrystallization to minimize solubility losses.
Formation of a dark, tarry substance Oxidation of the starting material.- Maintain strict temperature control, preferably between 0-5°C.- Use a less aggressive nitrating agent or a more dilute solution.- Ensure the starting material is pure.
Formation of multiple products (observed on TLC) Dinitration or formation of isomers.- Use a stoichiometric amount of the nitrating agent.- Reduce the reaction time.- Optimize the solvent system and temperature to enhance regioselectivity.

Quantitative Data Summary

Table 1: Physicochemical Properties of Starting Material and Main Product

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
2-Hydroxy-5-methoxybenzaldehydeC₈H₈O₃152.154Yellow to yellow-green liquid
This compoundC₈H₇NO₅197.14129-134Powder

Table 2: Representative Reaction Conditions and Expected Outcome

Nitrating Agent Solvent Temperature (°C) Typical Yield of Main Product Key Considerations
Nitric AcidAcetic Acid0-10~84% (analogous reactions)[1]Good for controlling reaction vigor.
Nitric Acid / Sulfuric Acid-0-5Moderate to highHighly effective but requires strict temperature control to prevent oxidation.
Y(NO₃)₃·6H₂OAcetic AcidRoom TemperatureHighA milder, alternative nitrating system.[2]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a general procedure based on established methods for the nitration of similar phenolic aldehydes. Optimization may be required to achieve the best results.

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Agent: In a separate, cooled dropping funnel, place the required amount of concentrated nitric acid.

  • Addition of Nitrating Agent: Add the concentrated nitric acid dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes. Ensure the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Handle concentrated acids with extreme care.

Visualizations

Reaction_Pathway Start 2-Hydroxy-5-methoxybenzaldehyde MainProduct This compound (Major Product) Start->MainProduct Nitration (HNO3, H2SO4 or Acetic Acid) Oxidation Oxidation Products (e.g., Carboxylic Acid, Tars) Start->Oxidation Side Reaction (Excess Nitrating Agent / High Temp) Dinitro Dinitro Products MainProduct->Dinitro Further Nitration (Harsh Conditions)

Figure 1. Reaction pathway for the nitration of 2-hydroxy-5-methoxybenzaldehyde.

Experimental_Workflow A 1. Dissolve Starting Material in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Nitrating Agent Dropwise B->C D 4. Stir and Monitor by TLC C->D E 5. Quench in Ice Water D->E F 6. Filter and Wash Solid E->F G 7. Recrystallize for Purification F->G H Final Product G->H

Figure 2. General experimental workflow for the nitration reaction.

Troubleshooting_Logic rect_node rect_node Start Unsatisfactory Result? LowYield Low Yield? Start->LowYield Tarry Tarry Mixture? Start->Tarry MultipleSpots Multiple Spots on TLC? Start->MultipleSpots Sol_LowYield1 Extend reaction time / Check reagents LowYield->Sol_LowYield1 Yes Sol_LowYield2 Optimize conditions (temp, addition rate) LowYield->Sol_LowYield2 Yes Sol_Tarry Lower temperature / Use milder nitrating agent Tarry->Sol_Tarry Yes Sol_MultipleSpots Use stoichiometric nitrating agent / Shorter reaction time MultipleSpots->Sol_MultipleSpots Yes

Figure 3. Troubleshooting decision tree for common nitration issues.

References

Technical Support Center: Purification of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low/broad melting point and appears oily. What are the likely impurities?

A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of impurities. The most common impurities include unreacted starting material (2-hydroxy-5-methoxybenzaldehyde), isomeric byproducts (such as 2-hydroxy-5-methoxy-5-nitrobenzaldehyde), or residual solvents from the synthesis.[1] It is highly recommended to perform Thin Layer Chromatography (TLC) to assess the purity and identify the number of components in your sample.

Q2: I have multiple spots on my TLC plate after running the crude product. How can I identify the spots and decide on a purification strategy?

Multiple spots on a TLC plate confirm the presence of impurities. To help identify the components, you can spot the crude product alongside the starting material (if available) on the same TLC plate.

  • Starting Material: The unreacted 2-hydroxy-5-methoxybenzaldehyde will likely be less polar than the nitrated products.

  • Desired Product: this compound is more polar than the starting material.

  • Isomeric Byproducts: These may have polarities very similar to the desired product, appearing as spots with close retention factors (Rf values).[1]

Based on the TLC results, you can select an appropriate purification method:

  • Recrystallization: If there is one major product spot and minor impurity spots with significantly different polarities, recrystallization is often a good first choice.[1]

  • Column Chromatography: If there are multiple spots with close Rf values, column chromatography will be necessary for effective separation.[1]

Q3: What is a good solvent system for the recrystallization of this compound?

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound when hot but not when cold. For nitroaromatic aldehydes, a mixed solvent system is often effective. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or toluene.[1] You can dissolve the crude product in a minimal amount of the hot, more polar solvent and then slowly add the hot, non-polar solvent until turbidity appears. Allowing this solution to cool slowly should yield crystals of the pure product. Ethanol has also been reported as a suitable recrystallization solvent for similar nitroaromatic compounds.[1]

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

"Oiling out" during recrystallization can occur if the solution is supersaturated or if the melting point of the solute is lower than the boiling point of the solvent.[1] To remedy this, try the following:

  • Add a small amount of the more polar solvent to the hot solution to ensure everything is fully dissolved before cooling.

  • Allow the solution to cool more slowly.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of the pure compound if available.

Q5: How do I effectively separate isomeric impurities using column chromatography?

Column chromatography is the preferred method for separating compounds with similar polarities, such as isomers.[1]

  • Mobile Phase Selection: First, determine the optimal mobile phase using TLC. Test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find one that provides good separation between the desired product and the impurities (ideally, a ΔRf of at least 0.2). The Rf of the desired product should be around 0.3-0.4 for optimal separation on a column.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.[1]

Data Presentation

The following table summarizes the effectiveness of different purification techniques. The quantitative data is based on the purification of the structurally similar compound, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, and serves as a reliable estimate for this compound.

Purification TechniqueTypical Purity AchievedTypical YieldProsCons
Recrystallization >98%60-80%Simple, fast, effective for removing impurities with different solubility.May not be effective for separating isomers; potential for "oiling out".[1]
Column Chromatography >99%40-70%Excellent for separating compounds with similar polarities, including isomers.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[1]

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Toluene-Petroleum Ether)

This protocol is adapted from a procedure for a similar compound and should be optimized for your specific case.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot toluene solution, slowly add warm petroleum ether dropwise with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and the mobile phase should be optimized based on TLC analysis.[1]

  • Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate) that provides good separation.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Allow the silica gel to settle, ensuring a level surface.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.

  • Loading the Column: Carefully add the dissolved sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

Purification Workflow

G crude Crude Product (this compound) tlc Purity Assessment (TLC) crude->tlc decision Impurities well separated? tlc->decision recrystallization Recrystallization pure_recrystallization Pure Product (>98%) recrystallization->pure_recrystallization column Column Chromatography pure_column Pure Product (>99%) column->pure_column decision->recrystallization Yes decision->column No (Close Rf values)

Caption: General workflow for the purification of this compound.

Decision-Making for Purification Method

G start Start with Crude Product tlc Perform TLC Analysis (Spot crude and starting material) start->tlc single_spot Single major spot? tlc->single_spot multiple_spots Multiple spots? single_spot->multiple_spots No recrystallize Proceed with Recrystallization single_spot->recrystallize Yes spots_separated Spots well separated by polarity? multiple_spots->spots_separated check_purity Check Purity (TLC, m.p.) recrystallize->check_purity pure Pure Product check_purity->pure column Perform Column Chromatography column->check_purity spots_separated->recrystallize Yes close_rf Spots have close Rf values? spots_separated->close_rf No close_rf->column Yes

Caption: Decision-making flowchart for selecting the appropriate purification method.

References

Technical Support Center: Improving the Purity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and its derivatives. Our aim is to help you overcome common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., o-vanillin), positional isomers formed during nitration, and byproducts from side reactions. Residual solvents from the reaction or initial purification steps may also be present.[1][2]

Q2: My purified product has a yellowish tint. Does this indicate impurity?

A2: While the pure compound is typically a cream to yellow or brown powder, an intense or off-color hue can suggest the presence of impurities.[3] If the color is accompanied by a broad or depressed melting point, further purification is recommended. The use of activated charcoal during recrystallization can sometimes help in removing colored impurities.[4]

Q3: How can I assess the purity of my this compound sample?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the number of components in your sample.[1] For quantitative analysis and to confirm the structure, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[2][5] A sharp melting point close to the literature value (129-134 °C) is also a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Issues

Problem: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: Too much solvent was used, preventing the solution from reaching saturation upon cooling.[4]

  • Solution:

    • Evaporate some of the solvent by gently heating the solution or using a rotary evaporator.[4]

    • Once the solution is more concentrated, allow it to cool slowly again.

    • If crystals still do not form, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[4]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solute is coming out of solution at a temperature above its melting point, often due to high solute concentration and rapid cooling.[1][4]

  • Solution:

    • Reheat the mixture to redissolve the oil.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.[1][4]

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[4]

    • Consider changing the solvent or using a mixed solvent system.[1]

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Solution:

    • Optimize the mobile phase using Thin Layer Chromatography (TLC). Test various solvent mixtures with different polarities to find a system that gives good separation between the spot of the desired product and the impurity spots.[1]

    • Ensure the column is packed properly to avoid channeling. A well-packed column is crucial for good separation.[1]

Data Presentation

The choice of purification method can significantly impact the final purity and yield of this compound derivatives. The following table summarizes typical purity levels and yields for common purification techniques.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, fast, and effective for removing small amounts of impurities with different solubilities.[1]May not be effective for separating isomers; potential for "oiling out".[1]
Column Chromatography >99%40-70%Excellent for separating compounds with similar polarities, including isomers.[1]More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this class of compounds, ethanol, or a mixed solvent system like toluene and petroleum ether, can be effective.[1][6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.[1]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil the solution for a few minutes.[4]

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[1][6]

Protocol 2: Purification by Column Chromatography

This protocol outlines the steps for purifying this compound using silica gel column chromatography.

  • TLC Analysis: Determine a suitable mobile phase (solvent system) by running TLC plates with the crude product. A good solvent system will result in the desired compound having a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities.[1] A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance of the silica bed when adding the sample and eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Material (e.g., o-vanillin) reaction Nitration Reaction start->reaction quench Quenching (Ice Water) reaction->quench filtration Filtration quench->filtration crude Crude Product filtration->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC/GC tlc->hplc nmr NMR/MS hplc->nmr pure_product Pure Product nmr->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes column_chromatography Perform Column Chromatography start->column_chromatography Isomers Present no_crystals No Crystals Form? recrystallization->no_crystals poor_separation Poor Separation? column_chromatography->poor_separation oiling_out Compound Oils Out? adjust_solvent Adjust Solvent / Cooling Rate oiling_out->adjust_solvent Yes pure_product Pure Product oiling_out->pure_product No, Crystals Form no_crystals->oiling_out No concentrate_solution Concentrate Solution / Induce Crystallization no_crystals->concentrate_solution Yes adjust_solvent->recrystallization concentrate_solution->recrystallization optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase Yes poor_separation->pure_product No optimize_mobile_phase->column_chromatography

Caption: A logical troubleshooting guide for the purification of this compound derivatives.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2-hydroxy-5-methoxybenzaldehyde?

A1: The nitration of 2-hydroxy-5-methoxybenzaldehyde is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups, while the aldehyde (-CHO) group is a deactivating, meta-directing group. The powerful ortho-, para-directing influence of the hydroxyl group typically dominates, leading to substitution at the positions ortho and para to it. Since the para position is occupied by the methoxy group, the primary products are expected to be the ortho-isomers. The desired product, this compound, results from nitration at the 3-position, which is ortho to the hydroxyl group. However, the formation of the other isomer, 2-hydroxy-5-methoxy-5-nitrobenzaldehyde, is a common challenge.

Q2: What are the most common side products in this synthesis, and how can their formation be minimized?

A2: Common side products include the isomeric 2-hydroxy-5-methoxy-5-nitrobenzaldehyde, dinitrated products, and oxidation of the aldehyde group to a carboxylic acid. To minimize these:

  • Control Temperature: Nitration is a highly exothermic reaction. Maintaining a low and constant temperature (e.g., 0–15°C) is critical to prevent over-nitration (dinitration) and other side reactions.[1]

  • Control Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.

  • Monitor Reaction Time: Extended reaction times can lead to the formation of oxidation and other degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[1]

Q3: My crude product shows a low or broad melting point. What are the likely impurities?

A3: A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of impurities.[2] The most common impurities include unreacted starting material (2-hydroxy-5-methoxybenzaldehyde), isomeric byproducts, or residual solvents.[2] We recommend performing Thin Layer Chromatography (TLC) to assess the purity and identify the number of components in your sample.[2]

Q4: I have multiple spots on my TLC plate after running the crude product. How can I effectively purify the desired compound?

A4: Multiple spots on a TLC plate confirm the presence of impurities. Based on the TLC results, you can select an appropriate purification method:

  • Recrystallization: If there is one major product spot and minor impurity spots with different polarities, recrystallization can be an effective first choice.[2] A mixed solvent system, such as toluene and petroleum ether, may be effective.[2]

  • Column Chromatography: If there are multiple spots with close retention factors (Rf values), column chromatography will be necessary for effective separation.[2] A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Sub-optimal temperature.- Incorrect stoichiometry of the nitrating agent.- Monitor the reaction using TLC to ensure completion.- Strictly maintain the recommended temperature range (e.g., 0-10°C).[1]- Re-evaluate the molar equivalents of the nitric acid and the acid catalyst.
Formation of Significant Amounts of Isomeric Byproducts - The directing effects of the hydroxyl and methoxy groups can lead to a mixture of isomers.- Optimization of the reaction solvent and temperature may influence the isomeric ratio.- Careful purification by column chromatography is often necessary to isolate the desired 3-nitro isomer.[2]
Presence of Dinitrated Products - Reaction temperature was too high.- Excess of nitrating agent was used.- Reaction time was too long.- Ensure efficient cooling with an ice bath and slow, dropwise addition of the nitrating agent.[1]- Reduce the molar equivalents of the nitrating agent.- Monitor the reaction by TLC and quench it once the starting material is consumed.[1]
Oxidation of Aldehyde to Carboxylic Acid - Harsh reaction conditions (e.g., high temperature, strong oxidizing agents).- Use milder nitrating conditions.- Ensure the temperature is kept low throughout the reaction and work-up.
Product is an Oil or Sticky Solid and Difficult to Handle - Presence of impurities, such as unreacted starting material or isomeric byproducts.[2]- Residual solvent.- Attempt purification by column chromatography to isolate the pure product.[2]- Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.[1][3]

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde)

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly and with cooling.[1]

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.[1]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.[1]

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

This is a general procedure that may require optimization.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., toluene or ethanol).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data Summary

Parameter Value Source/Comment
Starting Material 2-Hydroxy-5-methoxybenzaldehydeCommercially available.
Reagents Nitric acid, Acetic acid, Water-
Reaction Temperature 0 - 10 °CBased on analogous nitration reactions.[1]
Reported Yield ~65-85%Based on analogous reactions; actual yield may vary.[4]
Molecular Formula C₈H₇NO₅[5]
Molecular Weight 197.14 g/mol [5]
Melting Point 129-134 °C[6]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid cool Cool to 0-5 °C start->cool add_nitrating Dropwise addition of nitrating mixture (<10 °C) cool->add_nitrating stir Stir for 1-2 hours at low temp add_nitrating->stir quench Pour onto ice water stir->quench filter Filter crude product quench->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry purify Recrystallization or Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product? check_tlc Analyze by TLC start->check_tlc check_temp Review Temperature Control start->check_temp unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm multiple_spots Multiple Product Spots? unreacted_sm->multiple_spots No increase_time Increase reaction time or re-evaluate stoichiometry unreacted_sm->increase_time Yes column_chrom Purify by Column Chromatography multiple_spots->column_chrom Yes (close Rf) recrystallize Attempt Recrystallization multiple_spots->recrystallize No (distinct Rf) dinitration Dinitration or Oxidation Suspected? check_temp->dinitration lower_temp Ensure temperature is strictly controlled (0-10 °C) dinitration->lower_temp Yes

Caption: A logical troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and considerations when scaling up the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are planning to scale up the nitration of 2-hydroxy-5-methoxybenzaldehyde. What are the primary safety concerns?

A1: The nitration of aromatic compounds is a highly exothermic process, and scaling up increases the risk of thermal runaway.[1][2] Key safety considerations include:

  • Thermal Management: Ensure the reactor has sufficient cooling capacity to dissipate the heat generated. A loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure.[2]

  • Reagent Addition: The nitrating agent (e.g., nitric acid) should be added slowly and in a controlled manner to manage the reaction rate and heat generation.[2][3]

  • Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, lab coats, and face shields, is mandatory.[2] Work should be conducted in a well-ventilated area or fume hood.

Q2: Upon scaling up, we are observing a decrease in yield and an increase in impurities. What are the likely causes?

A2: Several factors can contribute to lower yields and increased impurity formation during scale-up:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized overheating. This can promote the formation of byproducts and degradation of the desired product.[1]

  • Poor Mixing: Inadequate agitation can result in localized high concentrations of the nitrating agent, leading to the formation of dinitrated or other over-nitrated byproducts.

  • Formation of Isomeric Byproducts: The nitration of salicylaldehyde derivatives can produce isomeric impurities.[4][5][6] The hydroxyl and methoxy groups direct nitration to specific positions, but changes in reaction conditions can affect the regioselectivity.

Q3: Our crude product shows multiple spots on the TLC plate. How can we identify these impurities and purify the product on a larger scale?

A3: Multiple spots on a TLC plate indicate the presence of impurities such as unreacted starting material, isomeric byproducts, or dinitrated products.[7]

  • Identification: Run a TLC with co-spots of your crude product and the original starting material (2-hydroxy-5-methoxybenzaldehyde) to identify any unreacted starting material. Isomeric byproducts may have similar polarities, making them challenging to distinguish by TLC alone.

  • Purification:

    • Recrystallization: This is often the most effective method for purification on a larger scale. A mixed solvent system, such as toluene and petroleum ether or ethanol/water, can be effective.[3][7] The ideal solvent system should fully dissolve the compound when hot but allow for good crystal formation upon cooling.[7]

    • Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility profiles, column chromatography with silica gel is a viable, albeit more resource-intensive, option for large-scale purification.[7]

Q4: We are struggling with the formation of the undesired 5-nitro isomer. How can we improve the regioselectivity of the reaction?

A4: Controlling the formation of positional isomers is a common challenge in the nitration of substituted phenols.[5] The formation of the 3-nitro versus the 5-nitro isomer is influenced by the reaction conditions. A patent on a similar compound suggests that the addition of certain reagents can influence the position of nitration. For instance, the use of acetic anhydride as a dewatering agent can increase the concentration of the nitrating species (NO2+), and the addition of other acids might inhibit substitution at certain positions.[5] Careful control of temperature and the rate of addition of the nitrating agent is crucial.[3]

Experimental Protocols

Synthesis of this compound (Lab Scale Adaptation)

This protocol is adapted from procedures for analogous compounds.[3]

  • Dissolution: Dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Preparation of Nitrating Agent: In a separate vessel, carefully prepare the nitrating mixture. Caution: This process is exothermic and should be done with cooling.

  • Addition: Add the nitrating agent dropwise to the cooled solution of the starting material over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.[3]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing a mixture of ice and water to precipitate the product.[3]

  • Isolation: Collect the solid product by filtration, for instance, using a Nutsche filter-dryer for larger scales.

  • Washing: Wash the collected solid with cold deionized water to remove residual acids.[3]

  • Drying: Dry the product in a vacuum oven at a low temperature.

Purification by Recrystallization
  • Dissolution: In a suitable reactor, dissolve the crude product in a minimal amount of a hot solvent, such as toluene.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Addition of Anti-solvent: Slowly add a warm anti-solvent like petroleum ether dropwise until the solution becomes slightly cloudy.[7]

  • Clarification: Add a small amount of the hot primary solvent to redissolve the precipitate and obtain a clear solution.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent.[7]

  • Drying: Dry the purified crystals under vacuum.[7]

Data and Parameters

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₇NO₅[8][9][10]
Molecular Weight197.14 g/mol [8][9][10]
Melting Point127-131 °C (lit.)[8]
AppearancePowder[8]

Table 2: Troubleshooting Guide for Scale-Up Synthesis

IssuePotential CauseRecommended Action
Low YieldIncomplete reaction; Sub-optimal temperature.Monitor reaction by TLC/GC to ensure completion; Maintain temperature between 0-10°C.[1][3]
Presence of Dinitrated ProductsReaction temperature too high; Excess nitrating agent.Ensure efficient cooling and slow addition of reagents; Reduce molar equivalents of the nitrating agent.[1][2]
Formation of Isomeric ByproductsLack of regioselectivity control.Carefully control temperature and addition rate; Consider modifying the solvent system or adding reagents to influence selectivity.[5]
Poor Product PurityIneffective purification.For large-scale, optimize recrystallization with a suitable solvent/anti-solvent system (e.g., toluene/petroleum ether).[7]

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-hydroxy-5-methoxybenzaldehyde 2-hydroxy-5-methoxybenzaldehyde Reaction Reaction 2-hydroxy-5-methoxybenzaldehyde->Reaction Nitration Nitrating Agent (e.g., HNO3) Nitrating Agent (e.g., HNO3) Nitrating Agent (e.g., HNO3)->Reaction Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Scale-up Reaction Initiated Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product (TLC)? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Dinitration Dinitrated Products? Check_Purity->Dinitration Yes End Pure Product Check_Purity->End No Optimize_Temp Optimize Temperature Control Incomplete_Reaction->Optimize_Temp Isomers Isomeric Byproducts? Dinitration->Isomers No Reduce_Nitrating_Agent Reduce Nitrating Agent Eq. Dinitration->Reduce_Nitrating_Agent Yes Modify_Conditions Modify Solvent/Reagents Isomers->Modify_Conditions Yes Purify Purification Required Isomers->Purify No Recrystallize Recrystallization Purify->Recrystallize Column_Chrom Column Chromatography Purify->Column_Chrom Recrystallize->End Column_Chrom->End

Caption: Troubleshooting workflow for reaction scale-up.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Affects Purity Purity Temp->Purity Affects (Byproducts) Safety Safety Temp->Safety Critical for Addition_Rate Addition Rate Addition_Rate->Purity Affects Addition_Rate->Safety Critical for Stoichiometry Stoichiometry Stoichiometry->Yield Affects Stoichiometry->Purity Affects (Dinitration)

Caption: Key parameter relationships in nitration reactions.

References

Preventing byproduct formation in "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key challenges?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde). The primary challenge in this synthesis is controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer while minimizing the formation of other isomers and oxidation byproducts. The starting material, 2-hydroxy-5-methoxybenzaldehyde, can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction.[1]

Q2: What are the potential byproducts in the nitration of 2-hydroxy-5-methoxybenzaldehyde?

The primary byproducts are isomeric nitrobenzaldehydes. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator.[2] This complex interplay of directing effects can lead to the formation of several undesired isomers.

Potential Byproducts Include:

  • 2-Hydroxy-5-methoxy-5-nitrobenzaldehyde: Nitration at the position para to the hydroxyl group and ortho to the methoxy group.

  • Dinitrated products: If the reaction conditions are too harsh, dinitration of the aromatic ring can occur.

  • Oxidation products: Strong nitrating agents can oxidize the aldehyde group to a carboxylic acid or lead to the formation of tarry polymerization products.[3]

  • Unreacted starting material: Incomplete reaction will result in the presence of 2-hydroxy-5-methoxybenzaldehyde in the final product mixture.[4]

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product and byproducts. The desired product, being more polar than the starting material, will typically have a lower Rf value. Multiple spots indicate the presence of byproducts.[4]

Troubleshooting Guides

Issue 1: Low Yield and Formation of a Dark, Tarry Residue

Potential Cause Troubleshooting Step
Oxidation of the Phenolic Ring or Aldehyde Group 1. Lower the reaction temperature: Maintain a temperature of 0-5°C during the addition of the nitrating agent.[5] 2. Use a milder nitrating agent: Consider using a mixture of nitric acid in acetic acid instead of a stronger sulfuric acid/nitric acid mixture. 3. Slow addition of nitrating agent: Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[5]
Over-nitration (Dinitration) 1. Control stoichiometry: Use a precise molar equivalent of the nitrating agent. 2. Shorter reaction time: Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.

Issue 2: Presence of Multiple Isomeric Byproducts in the Final Product

Potential Cause Troubleshooting Step
Lack of Regioselectivity 1. Optimize reaction temperature: Lower temperatures generally favor ortho-nitration in phenols. 2. Choice of solvent: The polarity of the solvent can influence the isomer distribution. Acetic acid is a common choice.[5]
Ineffective Purification 1. Recrystallization: Use a mixed solvent system for effective purification. A common approach is to dissolve the crude product in a minimal amount of a hot, more polar solvent (like toluene or ethyl acetate) and then slowly add a hot, non-polar solvent (like hexane or petroleum ether) until turbidity appears, followed by slow cooling.[4] 2. Column Chromatography: If recrystallization is ineffective in separating isomers with similar polarities, silica gel column chromatography is recommended. A mobile phase of hexane and ethyl acetate (e.g., 7:3 ratio) can be a good starting point for elution.[4]

Issue 3: Recrystallization Yields an Oil Instead of Crystals

Potential Cause Troubleshooting Step
High Impurity Level 1. Pre-purification: Wash the crude product thoroughly with cold water to remove residual acids and other water-soluble impurities.[5] 2. Attempt column chromatography first: If the crude product is very impure, column chromatography may be necessary before a successful recrystallization can be achieved.
Inappropriate Solvent System or Cooling Rate 1. Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid surface to induce nucleation.[4] 2. Seed the solution: Add a small crystal of pure product to the solution to initiate crystallization.[4] 3. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4] 4. Experiment with different solvent systems: Try different combinations of polar and non-polar solvents.

Data Presentation

Table 1: Typical Reaction Parameters for the Nitration of Substituted Salicylaldehydes

ParameterValueSource/Comment
Starting Material 2-Hydroxy-5-methoxybenzaldehydeSynthesized from 4-methoxyphenol.[1]
Nitrating Agent Nitric acid in acetic acidA milder alternative to nitric/sulfuric acid mixtures.[5]
Reaction Temperature 0 - 10°CCrucial for minimizing side reactions.[5]
Reaction Time 1 - 2 hours after additionMonitor by TLC for completion.[5]
Reported Yield (Analogous Compound) ~84%For 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.[5]

Table 2: Purification Method Comparison for Nitrated Salicylaldehydes

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, fast, and effective for removing impurities with different solubilities.[4]May not separate isomers effectively; risk of "oiling out".[4]
Column Chromatography >99%40-70%Excellent for separating compounds with similar polarities, including isomers.[4]More time-consuming, requires larger solvent volumes, and can lead to product loss on the column.[4]

Experimental Protocols

Representative Protocol for the Nitration of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes and should be optimized for specific laboratory conditions.[5]

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Standard laboratory glassware (round bottom flask, dropping funnel, beaker, etc.)

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed with cooling.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Further purify the crude product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification dissolve Dissolve Starting Material in Acetic Acid cool Cool to 0-5°C dissolve->cool add_nitrating_agent Add Nitrating Agent (dropwise, <10°C) cool->add_nitrating_agent prepare_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2O) prepare_nitrating_mix->add_nitrating_agent react Stir for 1-2h add_nitrating_agent->react quench Quench in Ice/Water react->quench filter_product Filter Crude Product quench->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Dry Crude Product wash_product->dry_product purify Recrystallization or Column Chromatography dry_product->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_solutions Potential Solutions start Crude Product Analysis (TLC, Melting Point) low_purity Low Purity / Multiple Spots start->low_purity isomers Isomeric Byproducts Present low_purity->isomers Similar Rf values tar Tarry Residue / Low Yield low_purity->tar Dark color unreacted_sm Unreacted Starting Material low_purity->unreacted_sm Spot at SM Rf optimize_temp Optimize Temperature (Lower Temp) isomers->optimize_temp purification Recrystallization / Column Chromatography isomers->purification tar->optimize_temp control_stoichiometry Control Stoichiometry tar->control_stoichiometry increase_time Increase Reaction Time unreacted_sm->increase_time

Caption: Troubleshooting logic for identifying and resolving byproduct formation issues.

References

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated area.[1] Some suppliers recommend a storage temperature between 10°C and 25°C.[2] It is crucial to protect the compound from moisture and incompatible materials.

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this molecule?

A3: Although specific studies on the degradation of this compound are limited, potential degradation can be inferred from its functional groups:

  • Oxidation of the aldehyde group: The benzaldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (2-hydroxy-5-methoxy-3-nitrobenzoic acid). This can be accelerated by exposure to air (auto-oxidation) or oxidizing agents.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.

  • Phenolic degradation: The phenolic hydroxyl group can be susceptible to oxidation, which may lead to the formation of colored degradation products.

  • Demethylation: The methoxy group could potentially be cleaved under harsh acidic conditions, though this is generally less common under standard laboratory conditions.

Q4: What are some signs that my this compound may have degraded?

A4: Visual inspection can be the first indicator of degradation. A change in color (e.g., darkening from a pale yellow to a brownish hue) or a change in the physical state of the powder could suggest degradation. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.

Q5: What materials or chemical classes are incompatible with this compound?

A5: The compound should not be stored with or exposed to strong oxidizing agents, strong bases, strong acids, acid anhydrides, and acid chlorides.[3] Such materials can catalyze or participate in the degradation of the molecule.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the use of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing inconsistent results, it is possible that the integrity of your starting material has been compromised.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_purity Assess Purity of Starting Material (HPLC, TLC, NMR) start->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected compare_lots Compare with a New or Different Lot stability_study Perform Forced Degradation Study compare_lots->stability_study review_storage Review Storage and Handling Procedures degradation_suspected->review_storage Impurities Detected end_good Purity Confirmed Investigate Other Experimental Variables degradation_suspected->end_good Purity is High review_storage->compare_lots contact_supplier Contact Supplier for Certificate of Analysis review_storage->contact_supplier end_bad Purity Compromised Use New Batch of Compound stability_study->end_bad contact_supplier->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Change in Compound Appearance

A change in the color or texture of the compound is a strong indicator of potential degradation.

Troubleshooting Workflow:

start Visible Change in Compound Appearance document_change Document the Changes (Color, Texture) start->document_change check_storage Verify Storage Conditions (Temp, Light, Humidity) document_change->check_storage analytical_check Analyze by HPLC-UV or LC-MS to Identify Impurities check_storage->analytical_check decision Assess Severity of Degradation analytical_check->decision minor_degradation Minor Impurities Detected Consider Purification (e.g., Recrystallization) decision->minor_degradation <5% Impurities major_degradation Significant Degradation Detected decision->major_degradation >5% Impurities discard Discard and Use a New Batch major_degradation->discard

Caption: Troubleshooting workflow for visible changes in the compound.

Quantitative Data Summary

As no specific quantitative stability studies for this compound were found in the public domain, a template table for a forced degradation study is provided below. Researchers can use this structure to generate their own stability data.

ConditionTime (hours)Initial Purity (%)Purity after Treatment (%)% DegradationNo. of Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 2499.5
4899.5
Base Hydrolysis (0.1 M NaOH, 60°C) 2499.5
4899.5
Oxidative (3% H₂O₂, RT) 2499.5
4899.5
Thermal (80°C, solid state) 2499.5
4899.5
Photolytic (UV light, 254 nm) 2499.5
4899.5

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Testing

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis Detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for modifying pH of the mobile phase).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL. For analysis, dilute this stock solution to approximately 50-100 µg/mL with the mobile phase.

    • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

    • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (this can be determined using a UV scan, likely in the range of 260-350 nm).

    • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The appearance of new peaks in stressed samples indicates degradation.

Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade the compound under various stress conditions to understand its stability profile.

  • Objective: To identify potential degradation products and pathways.

  • Procedure:

    • Prepare separate solutions of this compound (e.g., 1 mg/mL) in:

      • 0.1 M HCl (for acid hydrolysis).

      • 0.1 M NaOH (for base hydrolysis).

      • 3% Hydrogen Peroxide (for oxidative degradation).

      • Water (as a control).

    • For thermal stress, place the solid compound in a vial at an elevated temperature (e.g., 80°C).

    • For photolytic stress, expose a solution or the solid compound to a UV lamp.

    • Incubate the samples for a defined period (e.g., 24 and 48 hours). For acid and base hydrolysis, heating may be required (e.g., 60°C).

    • At each time point, take an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to the control sample to identify degradation peaks. LC-MS can be used to obtain mass information about the new peaks to help in their identification.

References

Technical Support Center: Optimizing Solvent Systems for 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize solvent systems for reactions involving 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde (also known as 5-Methoxy-3-nitrosalicylaldehyde). Proper solvent selection is critical for achieving high yields, minimizing side reactions, and simplifying product purification.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for solvent selection?

A1: This compound has several functional groups that dictate its solubility and reactivity: a phenolic hydroxyl (-OH), an aldehyde (-CHO), a nitro (-NO₂), and a methoxy (-OCH₃) group on an aromatic ring.

  • Polarity: The molecule possesses both polar (hydroxyl, nitro, aldehyde) and non-polar (aromatic ring, methoxy) characteristics. This amphiphilic nature means its solubility can be complex. It is slightly soluble in water but shows better solubility in polar organic solvents.

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro, methoxy, and aldehyde groups can act as acceptors. Protic solvents (like ethanol or water) can solvate these sites effectively.

  • Reactivity: The aldehyde group is susceptible to nucleophilic attack, the nitro group can be reduced, and the phenolic proton is acidic. The choice of solvent can influence the reactivity of these sites. For instance, aprotic solvents may enhance the nucleophilicity of anionic reagents.

Q2: How do I perform an initial solubility test for my reaction?

A2: A simple, small-scale test is recommended before setting up a full reaction. Use the protocol outlined in the "Experimental Protocols" section below to test the solubility of this compound and all other starting materials in a range of candidate solvents at both room temperature and your intended reaction temperature.

Q3: What are some recommended starting solvents for reactions with this compound?

A3: The choice is highly dependent on the specific reaction.

  • For condensation reactions (e.g., Knoevenagel, Schiff base formation): Alcohols like ethanol or methanol are common starting points as they often dissolve the aldehyde and other reactants well.[1] Acetonitrile and Tetrahydrofuran (THF) are good aprotic alternatives.

  • For nitration (synthesis of the compound): Glacial acetic acid is a common solvent used for the nitration of the precursor, o-vanillin.[2]

  • For nucleophilic substitution: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective, but care must be taken as they can be difficult to remove and may promote side reactions at high temperatures.

Q4: When should I consider using a co-solvent (mixed solvent) system?

A4: A co-solvent system is beneficial in the following scenarios:

  • Mismatched Solubilities: When one reactant dissolves well in a non-polar solvent (e.g., toluene) and another dissolves best in a polar solvent (e.g., ethanol). A mixture can provide a suitable medium for both.

  • Modulating Reactivity: Adding a polar solvent to a non-polar one can increase the reaction rate by stabilizing charged intermediates.[3] Conversely, for some reactions, reducing polarity might suppress side reactions.

  • Improving Crystallization: A common technique for purification is to dissolve the product in a good solvent and then add a miscible "anti-solvent" in which the product is insoluble to induce crystallization. For example, dissolving the product in ethyl acetate and adding hexane.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound and provides systematic solutions.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps & Solutions
Poor Solubility of Reactants 1. Re-evaluate Solvent Choice: If reactants are not fully dissolved, the reaction will be slow or incomplete. Refer to your initial solubility tests. 2. Increase Temperature: Gently heating the mixture can increase solubility and reaction rate. Monitor for potential degradation or side reactions. 3. Switch to a Stronger Solvent: Consider more polar solvents like DMF or DMSO, or use a co-solvent system (e.g., Toluene/Ethanol).
Side Reactions are Competing 1. Analyze Byproducts: Use TLC, LC-MS, or NMR to identify major byproducts. Common side reactions include oxidation of the aldehyde to a carboxylic acid or polymerization.[1][4] 2. Change Solvent Polarity: The polarity of the solvent can stabilize or destabilize intermediates leading to side products. If an undesired polar intermediate is suspected, try a less polar solvent.[3] 3. Lower Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction and can be minimized by reducing the temperature.[5]
Product Instability or Degradation 1. Check pH: Aldehydes can be sensitive to strongly acidic or basic conditions.[4] Ensure the pH of your reaction medium is appropriate. Buffer the reaction if necessary. 2. Use an Inert Atmosphere: If oxidation is suspected (e.g., aldehyde to carboxylic acid), run the reaction under an inert atmosphere of nitrogen or argon. 3. Prepare Solutions Fresh: Solutions of nitrobenzaldehydes can degrade over time. It is best to prepare them fresh before use.[4]

Problem: Difficult Product Isolation & Purification

Potential Cause Troubleshooting Steps & Solutions
Product is Too Soluble in Reaction Solvent 1. Use Anti-Solvent Precipitation: After the reaction, add a miscible anti-solvent (a solvent in which your product is insoluble) to precipitate the product. For example, add cold water or hexane.[2][6] 2. Evaporate and Switch Solvents: Remove the reaction solvent under reduced pressure and redissolve the crude material in a different solvent suitable for crystallization or chromatography. 3. Perform a Liquid-Liquid Extraction: If the product has different solubility characteristics than the impurities, an extraction can be an effective first-pass purification step.[7]
Formation of Persistent Impurities 1. Optimize Reaction Conditions: Revisit the troubleshooting guide for low yield. Minimizing side reactions is the best way to avoid purification issues. 2. Screen Crystallization Solvents: Systematically test a range of solvents and co-solvent systems (e.g., ethyl acetate/hexane, ethanol/water, toluene) to find conditions that selectively crystallize your product, leaving impurities in the mother liquor.[8] 3. Employ Chromatography: If crystallization fails, column chromatography is a powerful tool. A solvent system for TLC that gives your product an Rf value of ~0.3 is often a good starting point for column elution.

Data Presentation

Table 1: Properties of Common Laboratory Solvents

This table can help guide your initial solvent selection based on properties like polarity, boiling point, and type (protic/aprotic).

SolventFormulaBoiling Point (°C)Polarity IndexType
WaterH₂O10010.2Protic
EthanolC₂H₅OH785.2Protic
MethanolCH₃OH656.6Protic
Acetic AcidCH₃COOH1186.2Protic
AcetonitrileCH₃CN826.2Aprotic
Tetrahydrofuran (THF)C₄H₈O664.2Aprotic
Dichloromethane (DCM)CH₂Cl₂403.4Aprotic
Ethyl AcetateC₄H₈O₂774.3Aprotic
TolueneC₇H₈1112.4Aprotic
HexaneC₆H₁₄690.0Aprotic

Table 2: Example Solvent Screening Data for a Hypothetical Knoevenagel Condensation (Reaction: this compound + Malononitrile)

SolventTemperature (°C)Time (h)Conversion (%) (by TLC)Qualitative Purity (by TLC)
Ethanol80 (reflux)4>95%Clean, one major spot
Toluene110 (reflux)8~60%Significant starting material
Acetonitrile82 (reflux)6>95%Minor side products
THF66 (reflux)12~80%Clean reaction
Dichloromethane25 (RT)24<10%No reaction
Solvent-Free1250.5>90%Some charring, multiple spots

This data is illustrative and serves as an example of how to structure experimental results.

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment

  • Add ~10 mg of the solid (e.g., this compound) to a small vial.

  • Add the candidate solvent dropwise (e.g., 0.1 mL at a time) while stirring or sonicating.

  • Record the volume of solvent required to fully dissolve the solid at room temperature.

  • If insoluble at room temperature, gently warm the mixture to the target reaction temperature and observe solubility.

  • Repeat for all reactants to find a common solvent or a suitable co-solvent pair.

Protocol 2: General Procedure for Solvent Screening in a Test Reaction

  • Set up several small-scale reactions in parallel (e.g., in vials or a reaction block), each using a different candidate solvent.

  • Use a consistent amount of starting material (e.g., 0.1 mmol scale).

  • Ensure all other parameters (temperature, stoichiometry, catalyst loading) are identical.

  • Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC).[1]

  • After a set time, compare the reactions based on the consumption of starting material and the formation of the desired product versus byproducts.

  • Select the solvent that provides the best balance of reaction rate, yield, and purity for further optimization.

Visualizations

Diagram 1: Workflow for Solvent System Optimization

This diagram illustrates a logical workflow for selecting and optimizing a solvent for your reaction.

G A Define Reaction (Reactants, Product) B Initial Solubility Screening A->B C Select Candidate Solvents B->C D Small-Scale Test Reactions C->D E Analyze Results (TLC, LCMS) D->E F Acceptable? E->F F->C No, Re-screen G Optimize Conditions (Temp, Conc.) F->G Yes H Scale-Up Reaction G->H

A logical workflow for selecting and optimizing a reaction solvent.

Diagram 2: Troubleshooting Guide for Low Reaction Yield

This decision tree provides a visual guide for troubleshooting reactions that result in poor yields.

G A Problem: Low Yield B Check Reactant Solubility in Reaction Media A->B C Insoluble? B->C Assess G Analyze for Side Products (TLC/LCMS) B->G Soluble D Use Stronger Solvent (e.g., DMF, DMSO) C->D Yes E Try Co-Solvent System (e.g., Toluene/EtOH) C->E Yes F Increase Temperature C->F Yes H Side Products Found? G->H Assess I Lower Temperature H->I Yes J Change Solvent Polarity H->J Yes K Check Reagent Purity & Reaction Time H->K No

A decision tree for troubleshooting low product yield in a reaction.

References

Technical Support Center: Recrystallization of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound.[1][2] For this compound, which is often synthesized via nitration of 2-hydroxy-5-methoxybenzaldehyde, common impurities may include unreacted starting materials, isomeric byproducts, and inorganic residues from the reaction. A successful recrystallization will yield a product with higher purity, a sharper melting point, and well-defined crystal structures.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For polar aromatic aldehydes like this compound, suitable solvents are often polar. Based on the purification of structurally similar compounds, such as 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, ethanol or a mixed solvent system is likely to be effective.[3][4] A good starting point is to test small quantities of the crude product in various solvents to observe its solubility characteristics.

Q3: My purified this compound has a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of impurities remaining in the sample. A pure crystalline solid typically has a sharp melting point range of 1-2°C. If your recrystallized product shows a broad range, a second recrystallization may be necessary to achieve higher purity.

Q4: Can I use a single-solvent system for recrystallization?

A4: Yes, a single-solvent system can be effective if a solvent is found that meets the criteria of high solubility when hot and low solubility when cold. Ethanol has been reported as a suitable recrystallization solvent for similar nitroaromatic compounds.[3]

Q5: When is a two-solvent (mixed-solvent) system recommended?

A5: A two-solvent system is useful when no single solvent provides the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. For a similar compound, a mixture of a more polar solvent like ethyl acetate or toluene (good solvents) and a non-polar solvent like hexane or petroleum ether (poor solvents) has been shown to be effective.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] 2. Induce crystallization:     a. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.     b. Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.[1]     c. Cooling: Cool the solution in an ice bath to further decrease solubility.[2]
The product "oils out" instead of crystallizing. 1. Low melting point of the solute: The melting point of the compound is lower than the boiling point of the solvent, causing it to melt in the hot solution. 2. High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation.[5] 3. Solution is too concentrated. 1. Adjust the solvent system:     a. Add a small amount of the "good" solvent to the hot mixture to reduce saturation.[6]     b. Consider a different solvent with a lower boiling point. 2. Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, then allow it to cool more slowly. Insulating the flask can promote gradual cooling.[5] 3. Add more solvent: Increase the volume of the solvent to decrease the concentration of the solute.
Low yield of recovered crystals. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Excessive washing: Too much cold solvent was used to wash the crystals, causing some of the product to dissolve.[1]1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to recover a second crop of crystals. Note that this crop may be less pure. 2. Ensure proper hot filtration: Use a pre-heated funnel and flask, and keep the solution hot during filtration. 3. Optimize cooling: Allow the solution to cool to room temperature slowly, followed by cooling in an ice bath to maximize crystal formation.[3] 4. Use minimal ice-cold solvent for washing: Wash the crystals with a small amount of ice-cold solvent to minimize product loss.[1]
Colored impurities remain in the crystals. 1. Colored impurities are co-crystallizing with the product. 2. Impurities are adsorbed onto the crystal surface. 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. 2. Perform a second recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add ethanol portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-solvent: To the hot ethyl acetate solution, slowly add warm hexane dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane.

  • Drying: Dry the purified product.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Estimated)

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)
WaterHighSlightly Soluble[7][8]Sparingly Soluble
EthanolHighSparingly SolubleSoluble
Ethyl AcetateMediumSolubleVery Soluble
TolueneLowSparingly SolubleSoluble
HexaneLowInsolubleSparingly Soluble

Note: This data is estimated based on the general principles of solubility ("like dissolves like") and information available for structurally similar compounds.[1] Experimental verification is recommended to determine the optimal solvent system.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization cool Allow Solution to Cool start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Product 'Oil Out'? cool->oiling_out success Collect Crystals by Filtration crystals_form->success Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Product Oiled Out oiling_out->oiled_out Yes reduce_solvent Too Much Solvent? no_crystals->reduce_solvent reheat Reheat to Dissolve Oil oiled_out->reheat induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further induce_crystallization->cool reduce_solvent->induce_crystallization No evaporate Evaporate Excess Solvent and Re-cool reduce_solvent->evaporate Yes evaporate->cool add_solvent_slow_cool Add More 'Good' Solvent and Cool Slowly reheat->add_solvent_slow_cool add_solvent_slow_cool->cool

Caption: Troubleshooting flowchart for common recrystallization issues.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool Cool Slowly to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end End: Pure Crystals dry->end

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and its key structural isomers. As valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of their distinct physicochemical properties and biological activities is paramount. This document offers a side-by-side comparison of their synthesis, key chemical data, and potential biological relevance, supported by experimental protocols and visual representations of associated biological pathways.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the hydroxyl, methoxy, and nitro groups on the benzaldehyde scaffold significantly influences the physicochemical properties of these compounds. These differences are critical for their separation, purification, and interaction with biological targets. The table below summarizes key properties of four primary isomers.

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Isomer 1 This compound34549-69-4C₈H₇NO₅197.14129-134[1]
Isomer 2 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde17028-61-4C₈H₇NO₅197.14141-143[2]
Isomer 3 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde6635-20-7C₈H₇NO₅197.14172-175[3]
Isomer 4 5-Hydroxy-4-methoxy-2-nitrobenzaldehydeN/AC₈H₇NO₅197.14N/A

Synthesis of Isomers

The primary route for the synthesis of these isomers involves the electrophilic nitration of the corresponding hydroxy-methoxybenzaldehyde precursors. The directing effects of the existing substituents on the aromatic ring play a crucial role in the final product distribution.

General Synthesis Workflow

SynthesisWorkflow Precursor Hydroxy-methoxybenzaldehyde Precursor Nitration Nitration (e.g., HNO3/H2SO4) Precursor->Nitration Isomer_Mixture Isomeric Mixture Nitration->Isomer_Mixture Purification Purification (Crystallization, Chromatography) Isomer_Mixture->Purification Isomer1 Isomer 1 Purification->Isomer1 Isomer2 Isomer 2 Purification->Isomer2 Isomer3 Isomer 3 Purification->Isomer3 Isomer4 Isomer 4 Purification->Isomer4

General synthesis workflow for nitrated hydroxy-methoxybenzaldehyde isomers.

Biological Activities: A Comparative Perspective

Substituted nitrobenzaldehydes are known to exhibit a range of biological activities. A particularly noteworthy area of investigation for these isomers is their potential as inhibitors of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[3][4]

Catechol-O-methyltransferase (COMT) Inhibition

COMT is a key enzyme in the degradation of catecholamines such as dopamine, epinephrine, and norepinephrine. Inhibition of COMT can increase the bioavailability of these neurotransmitters and is a therapeutic strategy for conditions like Parkinson's disease. 5-Nitrovanillin (Isomer 3) is a known precursor for the synthesis of COMT inhibitors.[3] The structural similarities of the other isomers suggest they may also possess COMT inhibitory activity.

COMT_Inhibition cluster_pathway Catecholamine Metabolism Catecholamine Catecholamine (e.g., L-DOPA, Dopamine) COMT COMT Catecholamine->COMT Metabolite O-methylated Metabolite COMT->Metabolite Methylation Inhibitor Isomer (e.g., 5-Nitrovanillin derivative) Inhibitor->COMT Inhibition

References

A Comparative Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and Other Nitrobenzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde with other common nitrobenzaldehyde isomers (ortho-, meta-, and para-nitrobenzaldehyde) in the context of organic synthesis. The presence of multiple substituents on the aromatic ring of this compound imparts unique electronic properties that influence its reactivity and potential applications, particularly in the synthesis of complex molecules and pharmacologically active compounds. This document outlines its performance with supporting data, detailed experimental protocols, and mechanistic diagrams to inform synthetic strategies.

Physicochemical Properties

The substitution pattern on the benzaldehyde ring significantly affects the physical properties of the molecule, which in turn influences reaction conditions and purification methods.

PropertyThis compound2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
CAS Number 34549-69-4[1][2][3]552-89-699-61-6[4]555-16-8
Molecular Formula C₈H₇NO₅[1][2][3]C₇H₅NO₃C₇H₅NO₃[4]C₇H₅NO₃
Molecular Weight 197.14 g/mol [1][2][3]151.12 g/mol 151.12 g/mol [4]151.12 g/mol
Appearance Powder[5]Pale yellow crystalline powderYellow or brown crystalline solid[4]Slightly yellowish crystalline powder
Melting Point (°C) 129-134[3][5][6]42-4456-58103-106
Solubility Data not readily availableSoluble in organic solventsSparingly soluble in water; soluble in hot water, ether, and chloroform.[4]Soluble in water, ethanol, benzene.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-methoxyphenol. The initial step involves the formylation of 4-methoxyphenol via the Reimer-Tiemann reaction to yield 2-Hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde).[6][7] The subsequent step is the regioselective nitration of the resulting salicylaldehyde derivative.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Reimer-Tiemann Reaction) [7]

  • Materials: 4-methoxyphenol, Chloroform, Sodium hydroxide, Ethanol, Hydrochloric acid.

  • Procedure:

    • Dissolve 4-methoxyphenol in aqueous sodium hydroxide solution.

    • Heat the solution and add chloroform dropwise with vigorous stirring.

    • Maintain the reaction at reflux for several hours.

    • After cooling, acidify the reaction mixture with hydrochloric acid.

    • The product, 2-Hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation or extraction with an organic solvent, followed by purification.

Step 2: Synthesis of this compound (Nitration)

This protocol is adapted from the nitration of similar phenolic aldehydes.[8]

  • Materials: 2-Hydroxy-5-methoxybenzaldehyde, Glacial acetic acid, Nitric acid (70%), Deionized water, Ice bath.

  • Procedure:

    • Dissolve 2-Hydroxy-5-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at a low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

SynthesisWorkflow Start 4-Methoxyphenol Step1 Reimer-Tiemann Reaction (Chloroform, NaOH) Start->Step1 Intermediate 2-Hydroxy-5-methoxybenzaldehyde Step1->Intermediate Step2 Nitration (Nitric Acid, Acetic Acid) Intermediate->Step2 Product This compound Step2->Product

Synthetic pathway for this compound.

Comparative Performance in Synthesis: Condensation Reactions

The reactivity of benzaldehydes in condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity and higher yields. Conversely, electron-donating groups (EDGs) tend to decrease reactivity.[9][10][11]

This compound possesses a combination of an electron-donating hydroxyl group (-OH), a moderately electron-donating methoxy group (-OCH₃), and a strong electron-withdrawing nitro group (-NO₂). The net effect on the aldehyde's reactivity is a complex interplay of these electronic influences. The strong electron-withdrawing nitro group at the meta position to the aldehyde significantly increases the electrophilicity of the carbonyl carbon. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which may influence the conformation and reactivity of the aldehyde. The para-methoxy group, being electron-donating, will have an opposing effect to the nitro group.

In comparison to simple nitrobenzaldehydes:

  • 4-Nitrobenzaldehyde: The nitro group is para to the aldehyde, allowing for strong electron withdrawal through both inductive and resonance effects, making it highly reactive.[7]

  • 3-Nitrobenzaldehyde: The nitro group is meta, exerting a strong inductive electron-withdrawing effect, leading to enhanced reactivity compared to unsubstituted benzaldehyde.[9]

  • 2-Nitrobenzaldehyde: The ortho-nitro group has a strong electron-withdrawing inductive effect, but steric hindrance can sometimes play a role in reducing reactivity depending on the nucleophile.

Based on these electronic effects, the expected order of reactivity in nucleophilic addition reactions would be: 4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde ≈ 3-Nitrobenzaldehyde > this compound > Benzaldehyde

The presence of the electron-donating methoxy and hydroxyl groups in this compound is expected to make it less reactive than the simple nitrobenzaldehyde isomers, but still more reactive than unsubstituted benzaldehyde.

Claisen-Schmidt Condensation: A Comparative Overview

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone).[5][10] The yield of this reaction is a good indicator of the aldehyde's electrophilicity.

AldehydeKetoneCatalyst/SolventYield (%)
4-NitrobenzaldehydeAcetophenoneNaOH/Ethanol94[11]
3-NitrobenzaldehydeAcetophenoneNaOH/Ethanol~90 (in similar systems)
2-Nitrobenzaldehyde4-MethoxyacetophenoneNaOH/Ethanol59 (aldol product)[12]
BenzaldehydeAcetophenoneNaOH/Ethanol43[10]
4-MethoxybenzaldehydeAcetophenoneNaOH/EthanolLow (data varies)
This compound AcetophenoneNaOH/EthanolPredicted: Moderate to High
Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a general procedure for the Claisen-Schmidt condensation.[10]

  • Materials: Substituted benzaldehyde (e.g., this compound), Acetophenone, 95% Ethanol, Sodium Hydroxide (10% aqueous solution).

  • Procedure:

    • In a flask, dissolve the substituted benzaldehyde and acetophenone in 95% ethanol.

    • Cool the mixture in an ice bath and slowly add the sodium hydroxide solution with stirring.

    • Continue stirring at room temperature for several hours. The reaction progress can be monitored by TLC.

    • Pour the reaction mixture into cold water to precipitate the chalcone product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.

ClaisenSchmidtWorkflow Start Substituted Benzaldehyde + Acetophenone Step1 Dissolve in Ethanol Start->Step1 Step2 Add NaOH solution (Base Catalyst) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Precipitate in Water Step3->Step4 Step5 Filter and Dry Step4->Step5 Product Chalcone Product Step5->Product

Experimental workflow for chalcone synthesis.

Role in Drug Development and Signaling Pathways

Nitrobenzaldehydes are important precursors in the synthesis of various pharmaceuticals.[13] For instance, 3-nitrobenzaldehyde is a key intermediate in the production of dihydropyridine calcium channel blockers.[13]

Recent research has highlighted the potential of nitrobenzaldehyde in photodynamic therapy for cancer.[14] When injected into a tumor and activated by UV light, nitrobenzaldehyde can release a proton, leading to intracellular acidification and subsequent apoptosis of cancer cells.[14] This suggests a potential application for this compound and its derivatives in developing novel photoactivated anticancer agents. The substituents on the ring could be modified to tune the photochemical properties and biological activity.

SignalingPathway Nitrobenzaldehyde Nitrobenzaldehyde Derivative UV_Light UV Light Activation Nitrobenzaldehyde->UV_Light Proton_Release Proton (H+) Release UV_Light->Proton_Release Acidification Intracellular Acidification Proton_Release->Acidification Apoptosis Cancer Cell Apoptosis Acidification->Apoptosis

Proposed mechanism of nitrobenzaldehyde in photodynamic therapy.

Furthermore, a related compound, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, has shown antibacterial activity, suggesting that this compound may also possess antimicrobial properties worth investigating.[4]

Conclusion

This compound is a versatile synthetic intermediate with a unique reactivity profile governed by the interplay of its hydroxyl, methoxy, and nitro substituents. While expected to be less reactive in condensation reactions than unsubstituted nitrobenzaldehydes due to its electron-donating groups, the presence of the nitro group still renders it significantly more reactive than benzaldehyde itself. This tunable reactivity, combined with the potential for its derivatives to be used in applications such as photodynamic therapy and as antimicrobial agents, makes it a compound of considerable interest for researchers in synthetic chemistry and drug development. Further experimental studies are warranted to fully elucidate its comparative performance in a wider range of synthetic transformations and to explore its biological activities.

References

Comparative Analysis of the Biological Activity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, focusing on their potential as antimicrobial and anticancer agents. The information presented is collated from preclinical research to facilitate an evidence-based evaluation of these compounds.

Antimicrobial Activity

Schiff base derivatives of this compound and their metal complexes have demonstrated notable antimicrobial properties. The introduction of an imine group through condensation with various amines, and subsequent chelation with metal ions, has been shown to enhance their activity against a range of bacterial and fungal strains.

While specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound are not extensively reported in publicly available literature, studies on structurally similar Schiff bases provide a strong basis for comparison. For instance, Schiff bases derived from other substituted benzaldehydes have shown significant activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low µg/mL range often observed. It has been noted that the presence of electron-withdrawing groups, such as the nitro group in the parent aldehyde, can contribute to increased antimicrobial efficacy.

Metal complexes of these Schiff bases often exhibit greater antimicrobial activity than the ligands alone. This enhancement is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Table 1: Antimicrobial Activity of Structurally Related Schiff Base Derivatives (Illustrative Data)

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff Base from 3-nitrobenzaldehydeStaphylococcus aureus10Gentamicin10
Escherichia coli10Gentamicin10
Aspergillus niger10Fluconazole20
Candida albicans10Fluconazole20
Schiff Base from 4-chlorobenzaldehydeStaphylococcus aureus---
Escherichia coli---
Schiff Base from 4-bromobenzaldehydeStaphylococcus aureus---
Escherichia coli---

Note: The data in this table is sourced from a study on 2-hydroxy-3,5-dinitrobenzylidene derivatives and is provided for comparative purposes. Specific MIC values for this compound derivatives need to be determined experimentally.

Anticancer Activity

Derivatives of this compound, particularly their Schiff base forms, are also being investigated for their cytotoxic effects against various cancer cell lines. The planar structure of the Schiff base moiety is thought to allow for intercalation with DNA, potentially leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative data, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are crucial for comparing the cytotoxic potential of these compounds. While specific IC50 values for derivatives of this compound are limited in the available literature, studies on other nitrobenzaldehyde-derived Schiff bases have shown promising results. For example, a novel Schiff base derived from 4-nitrobenzaldehyde demonstrated an IC50 value of 446.68 µg/mL against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF)[1].

Table 2: Cytotoxicity of Structurally Related Benzaldehyde Derivatives (Illustrative Data)

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Reference Drug
Doxorubicin0.030.050.060.01> 5.00
Benzaldehyde Derivatives
2,3-Dihydroxybenzaldehyde1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde4.753.983.121.54> 5.00

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes and is for comparative purposes only.

Signaling Pathway Modulation: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is a common feature of cancer. Some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the MAPK pathway.[4][5]

Treatment of cancer cells with these compounds can lead to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes within the MAPK signaling cascade, ultimately leading to programmed cell death.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors apoptosis Apoptosis transcription_factors->apoptosis proliferation Cell Proliferation, Differentiation, Survival transcription_factors->proliferation schiff_base This compound Derivatives schiff_base->erk Modulates Broth_Microdilution_Workflow start Start prepare_compound Prepare serial dilutions of the This compound derivative start->prepare_compound inoculate_plate Inoculate a 96-well microtiter plate containing the compound dilutions with the microbial suspension prepare_compound->inoculate_plate prepare_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate_plate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours) inoculate_plate->incubate read_results Observe for visible microbial growth incubate->read_results determine_mic Determine the MIC as the lowest concentration that inhibits growth read_results->determine_mic end End determine_mic->end MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Treat cells with various concentrations of the this compound derivative seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compound->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of newly synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of various reaction products derived from 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a versatile aromatic aldehyde. By presenting key experimental data and detailed protocols, this document aims to facilitate the identification and characterization of these compounds, aiding in the advancement of chemical and pharmaceutical research.

Introduction

This compound is a valuable starting material in organic synthesis due to its array of functional groups that can be selectively targeted to create a diverse range of derivatives. The presence of a reactive aldehyde group, a phenolic hydroxyl group, and a nitro group on the aromatic ring allows for various transformations, including condensation, oxidation, reduction, and metal complexation reactions. Spectroscopic analysis is a cornerstone in the structural elucidation of the resulting products. This guide focuses on the comparative analysis of these products using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis of this compound

A foundational understanding of the spectroscopic properties of the parent aldehyde is essential for interpreting the spectra of its derivatives.

Spectroscopic TechniqueKey Data for this compound
¹H NMR Chemical shifts (δ) for the aldehyde proton (CHO), aromatic protons (Ar-H), methoxy protons (OCH₃), and hydroxyl proton (OH) can be observed.[1]
IR Spectroscopy Characteristic vibrational frequencies (cm⁻¹) for O-H, C-H (aromatic and aldehydic), C=O, N=O (asymmetric and symmetric), and C-O stretching are present.[2]
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to its molecular weight (197.14 g/mol ), along with characteristic fragmentation patterns.[3]
UV-Vis Spectroscopy Exhibits absorption maxima (λmax) in the UV-Vis region due to electronic transitions within the aromatic system and its functional groups.[4]

Comparative Analysis of Reaction Products

The following sections detail the spectroscopic characteristics of common reaction products derived from this compound.

Schiff Bases

Condensation of this compound with primary amines yields Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These reactions are often catalyzed by a few drops of acid.

Table 1: Comparative Spectroscopic Data for Schiff Bases Derived from this compound

Spectroscopic TechniqueKey Spectral Features of Schiff Base ProductsComparison to Starting Aldehyde
¹H NMR Appearance of a new signal for the imine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. Signals for the amine substituent will also be present.[5]Disappearance of the aldehyde proton signal.
IR Spectroscopy A strong absorption band for the C=N stretch appears around 1594-1616 cm⁻¹.Disappearance of the C=O stretching band of the aldehyde.
Mass Spectrometry The molecular ion peak will correspond to the combined mass of the aldehyde and the amine, minus the mass of a water molecule.[5]Higher molecular weight.
UV-Vis Spectroscopy Shifts in the absorption maxima compared to the aldehyde, often showing new bands corresponding to the extended conjugation of the Schiff base.[5]Bathochromic or hypsochromic shifts depending on the amine substituent.
Chalcones

The Claisen-Schmidt condensation of this compound with an acetophenone derivative in the presence of a base catalyst leads to the formation of chalcones, which are α,β-unsaturated ketones.

Table 2: Comparative Spectroscopic Data for Chalcones Derived from this compound

Spectroscopic TechniqueKey Spectral Features of Chalcone ProductsComparison to Starting Aldehyde
¹H NMR Appearance of two doublets for the vinylic protons (Hα and Hβ) with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[6][7]Disappearance of the aldehyde proton signal and appearance of signals from the acetophenone moiety.
IR Spectroscopy A strong absorption band for the α,β-unsaturated ketone C=O stretch typically appears around 1650 cm⁻¹. The C=C stretching vibration is also observed.[6]Disappearance of the aldehyde C=O stretching band.
Mass Spectrometry The molecular ion peak will correspond to the sum of the masses of the aldehyde and the acetophenone, minus the mass of a water molecule.Higher molecular weight.
UV-Vis Spectroscopy Significant bathochromic shift in the absorption maxima due to the extended π-conjugated system of the chalcone backbone.Absorption at longer wavelengths.
Other Reaction Products

This compound can undergo various other reactions to yield a range of products. While specific spectral data for each derivative from this particular aldehyde is not always readily available, the expected changes in their spectroscopic signatures can be predicted.

Table 3: Comparison of Other Potential Reaction Products

Reaction TypeProduct TypeExpected Key Spectroscopic Changes
Reduction of Aldehyde Benzyl AlcoholDisappearance of the aldehyde proton in ¹H NMR and the C=O stretch in IR. Appearance of a new signal for the -CH₂OH group.[8]
Reduction of Nitro Group Amino AldehydeDisappearance of the N=O stretching bands in IR. Appearance of N-H stretching bands. Shift in aromatic proton signals in ¹H NMR.
Wittig Reaction AlkeneDisappearance of the aldehyde proton in ¹H NMR and the C=O stretch in IR. Appearance of signals for the newly formed double bond protons.
Perkin Reaction Cinnamic Acid DerivativeDisappearance of the aldehyde proton in ¹H NMR. Appearance of a carboxylic acid OH and C=O stretch in IR.
Coumarin Synthesis Coumarin DerivativeFormation of a lactone ring, resulting in a characteristic C=O stretching frequency in the IR spectrum. Complex changes in the ¹H NMR aromatic region.[9][10]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: Typically 200-800 nm.

    • Blank: Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Ionization Mode: ESI is suitable for polar, non-volatile compounds, while EI is used for more volatile and thermally stable compounds.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Start This compound Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Product Reaction Product Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID UV_Vis UV-Vis Spectroscopy Product->UV_Vis Electronic Transitions MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation Data Combined Spectroscopic Data NMR->Data IR->Data UV_Vis->Data MS->Data Comparison Comparison with Starting Material & Alternatives Data->Comparison Structure Final Structure Confirmation Comparison->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of reaction products.

Spectral_Interpretation cluster_parent Parent Aldehyde cluster_schiff_base Schiff Base Product cluster_chalcone Chalcone Product Aldehyde_H Aldehyde Proton (¹H NMR) Imine_H Imine Proton (¹H NMR) Aldehyde_H->Imine_H Disappears, Replaced by Vinylic_H Vinylic Protons (¹H NMR) Aldehyde_H->Vinylic_H Disappears, Leads to formation of Aldehyde_CO Aldehyde C=O (IR) Imine_CN Imine C=N (IR) Aldehyde_CO->Imine_CN Disappears, Replaced by Ketone_CO Ketone C=O (IR) Aldehyde_CO->Ketone_CO Disappears, Replaced by

References

Comparing the reactivity of "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

This guide provides an objective comparison of the reactivity of this compound with other substituted benzaldehydes, supported by experimental data. Understanding the influence of various substituents on the aromatic ring is crucial for researchers, scientists, and drug development professionals in optimizing reaction pathways, elucidating mechanisms, and designing novel molecules.

The Influence of Substituents: An Overview

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. The interplay of electronic and steric effects from substituents on the benzene ring dictates this electrophilicity and, consequently, the compound's reactivity in various chemical transformations.

  • Electronic Effects : Substituents alter the electron density at the reaction center.

    • Electron-Withdrawing Groups (EWGs) , such as the nitro group (–NO₂), decrease electron density on the benzene ring and the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive in nucleophilic addition reactions.

    • Electron-Donating Groups (EDGs) , like the hydroxyl (–OH) and methoxy (–OCH₃) groups, increase electron density on the ring through resonance. This reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles.

  • Steric Effects : The size and position of substituents can hinder the approach of reactants to the aldehyde group. Ortho-substituents, in particular, can cause significant steric hindrance, potentially slowing down reaction rates.[1]

In This compound , the reactivity is a composite of these effects:

  • The nitro group at the meta position to the aldehyde is a strong electron-withdrawing group, which strongly enhances the electrophilicity of the carbonyl carbon.

  • The hydroxyl group at the ortho position is an electron-donating group by resonance but can also form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which can influence its conformation and reactivity.

  • The methoxy group at the para position to the hydroxyl group is also electron-donating.

The net effect is a complex balance where the strong deactivating effect of the nitro group likely dominates, making the aldehyde group highly reactive towards nucleophiles, though this may be tempered by steric hindrance from the ortho-hydroxyl group.

Comparative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in common organic reactions. The data illustrates the impact of different electronic substituents on reaction rates.

Substituent(s)Reaction TypeRelative Rate Constant (k/k₀)Reference
H (Benzaldehyde) Oxidation with BTMACB 1.00 [2]
p-NO₂Oxidation with BTMACB1.62
m-NO₂Oxidation with BTMACB1.35[2]
p-ClOxidation with BTMACB0.55
p-CH₃Oxidation with BTMACB2.51[2]
p-OCH₃Oxidation with BTMACB6.31
H (Benzaldehyde) Wittig Reaction 1.00
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig Reaction0.22

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of unsubstituted benzaldehyde.

From the data, it is evident that electron-withdrawing groups like –NO₂ significantly accelerate the rate of nucleophilic addition (Wittig reaction) by increasing the carbonyl carbon's electrophilicity. Conversely, electron-donating groups like –OCH₃ retard the reaction. For this compound, one would predict a high reactivity in nucleophilic additions, primarily driven by the 3-nitro group.

Key Reaction Comparisons

Nucleophilic Addition Reactions

Reactions such as the Wittig reaction, Knoevenagel condensation, and aldol reactions are fundamentally driven by the attack of a nucleophile on the carbonyl carbon. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring provides resonance stabilization that reduces the carbonyl's electrophilicity. However, the presence of a strong EWG like the nitro group in this compound is expected to make it significantly more reactive than benzaldehyde and its derivatives containing only EDGs (like salicylaldehyde or vanillin).

G cluster_0 Structure-Reactivity Relationship cluster_1 Substituent Effects Aldehyde Aldehyde Carbonyl Carbon (δ+) Carbonyl Carbon (δ+) Aldehyde->Carbonyl Carbon (δ+) Electrophilicity Reactivity Reactivity Carbonyl Carbon (δ+)->Reactivity Higher δ+ -> Higher Reactivity EWG (-NO2) EWG (-NO2) EWG (-NO2)->Carbonyl Carbon (δ+) Increases δ+ EDG (-OH, -OCH3) EDG (-OH, -OCH3) EDG (-OH, -OCH3)->Carbonyl Carbon (δ+) Decreases δ+

Caption: Influence of substituents on carbonyl electrophilicity and reactivity.

Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The effect of substituents on the oxidation rate can be complex and depends on the specific oxidizing agent and reaction mechanism. Often, the reaction involves a transition state where a positive charge develops on the aldehydic carbon, suggesting a hydride transfer mechanism.[1] In such cases, EDGs that can stabilize this positive charge accelerate the reaction, as seen with the p-OCH₃ group in the table. The EWG (-NO₂) has a less straightforward effect but can influence the reaction rate.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions on the benzene ring, the existing substituents direct the position of the incoming electrophile. The aldehyde group is deactivating and a meta-director.[3] In contrast, the hydroxyl and methoxy groups are activating and ortho-, para-directors.[4] The nitro group is a strong deactivating, meta-directing group.[3] For this compound, the directing effects are complex:

  • -OH (ortho to aldehyde): Directs to its ortho and para positions (the aldehyde and the 3-position).

  • -OCH₃ (para to aldehyde): Directs to its ortho positions (the 3- and 5-positions).

  • -NO₂ (meta to aldehyde): Directs to its meta positions (the 5-position and the aldehyde).

The net result is a highly deactivated ring, and any further substitution would be challenging and likely directed by the strongest activating groups (-OH and -OCH₃) to the remaining available positions, if the reaction is feasible at all.

Experimental Protocols

Below are representative methodologies for key experiments used to assess the reactivity of substituted benzaldehydes.

General Protocol for Wittig Reaction Kinetics

This protocol describes a general method for comparing the reaction rates of different benzaldehydes with a phosphonium ylide.

Materials:

  • Substituted benzaldehyde (e.g., this compound, Benzaldehyde)

  • Phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetophenone)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Internal standard for analysis (e.g., Dodecane)

  • Reaction vessel, magnetic stirrer, thermostat

  • Analytical instrument (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation: A solution of the phosphonium ylide and the internal standard in anhydrous THF is prepared in a thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Initiation: A solution of the substituted benzaldehyde in THF is rapidly injected into the ylide solution to initiate the reaction.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: Each aliquot is immediately quenched (e.g., by adding a small amount of dilute acid or by rapid cooling) to stop the reaction.

  • Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the remaining benzaldehyde relative to the internal standard.

  • Data Processing: The concentration of the aldehyde is plotted against time. The initial reaction rate is determined from the slope of this curve. By comparing the initial rates for different substituted benzaldehydes under identical conditions, their relative reactivities can be established.

G Start Start Prep Prepare Ylide & Standard in THF Start->Prep Init Inject Aldehyde Solution at t=0 Prep->Init Loop Time Interval? Init->Loop Sample Withdraw Aliquot Loop->Sample Yes End End Loop->End No (Reaction Complete) Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Analyze->Loop

Caption: Workflow for a kinetic study of the Wittig reaction.

Synthesis of this compound

This protocol is based on the nitration of o-vanillin (2-Hydroxy-3-methoxybenzaldehyde), a structurally similar starting material.

Materials:

  • o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) or a standard nitrating mixture (e.g., HNO₃ in acetic acid)

  • Glacial acetic acid

  • Ice-cold water

  • Stirring apparatus, filtration equipment (Buchner funnel)

Procedure:

  • Dissolution: o-Vanillin is dissolved in glacial acetic acid at room temperature.[5]

  • Nitration: Solid Y(NO₃)₃·6H₂O is added to the solution, and the mixture is shaken or stirred vigorously.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, the reaction mixture is poured into a larger volume of ice-cold water.[5]

  • Isolation: The resulting solid precipitate is allowed to stand for approximately 15 minutes and is then collected by vacuum filtration.[5]

  • Washing and Drying: The collected product is washed with cold water to remove residual acid and then dried. The product can often be used directly without further purification.[5]

G cluster_0 Knoevenagel Condensation Pathway Aldehyde R-CHO (Aldehyde) Intermediate Adduct Intermediate Aldehyde->Intermediate Active_Methylene CH₂(CN)₂ (Active Methylene) Carbanion ⁻CH(CN)₂ (Carbanion) Active_Methylene->Carbanion Base Base Base->Active_Methylene Deprotonation Carbanion->Aldehyde Nucleophilic Attack Product C=C(CN)₂ (Product) Intermediate->Product Dehydration

Caption: Simplified reaction pathway for Knoevenagel condensation.

References

A Comparative Guide to the Biological Efficacy of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of Schiff bases derived from 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and its isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. The aim is to offer an objective overview of their potential as antimicrobial and anticancer agents, supported by available experimental data and detailed methodologies.

Anticancer Activity

To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Schiff bases derived from other substituted benzaldehydes against different cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50) of Various Schiff Bases

Schiff Base DerivativeCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)
5-(diethylamino)-2-([2,6- diethylphenylimino]methyl)phenolHepG2-Doxorubicin-
5-(diethylamino)-2-([2,6- diethylphenylimino]methyl)phenolMCF-7-Doxorubicin-
2,4-dihydroxy benzaldehyde derivative 5PC37.43--
2,4-dihydroxy benzaldehyde derivative 6PC37.15--
2,4-dihydroxy benzaldehyde derivative 13PC34.85--
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF446.68 (µg/mL)--

Note: Data for this compound Schiff bases is not included due to unavailability in the cited sources. The presented data is for comparative purposes to illustrate the potential of this class of compounds.

Antimicrobial Activity

Schiff bases and their metal complexes have demonstrated significant potential as antimicrobial agents. Research on derivatives of the closely related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, indicates promising antibacterial and antifungal activities.[3][4][5] The chelation of these Schiff bases with metal ions often enhances their biological efficacy.[3]

The following table would typically present the Minimum Inhibitory Concentration (MIC) values of the Schiff bases and their metal complexes against various bacterial and fungal strains compared to standard antibiotics and antifungals. However, specific MIC values for Schiff bases of this compound were not available in the searched literature. A study on Schiff bases of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde confirmed their evaluation using the Broth Dilution Method, but the quantitative results were not detailed in the available excerpts.[5]

Table 2: Comparative Antimicrobial Activity (MIC) of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde Schiff Base Metal Complexes

CompoundS. aureus (MIC in µg/mL)S. pyogenes (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)A. niger (MIC in µg/mL)A. clavatus (MIC in µg/mL)
Schiff Base Ligand (MPM)-------
[Cu(MPM)2]-------
[Ni(MPM)2]-------
Schiff Base Ligand (FPM)-------
[Cu(FPM)2]-------
[Ni(FPM)2]-------
Standard Drugs Ampicillin Chloramphenicol Ciprofloxacin Norfloxacin Nystatin Miconazole Griseofulvin
MIC (µg/mL)100502550100100500

Note: The MIC values for the tested compounds are not available in the cited sources and are represented by "-". The standard drug MICs are provided for reference.

Experimental Protocols

Anticancer Activity: MTT Assay

The cytotoxicity of the Schiff bases is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72h) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilization of Formazan Crystals E->F G Absorbance Measurement (Microplate Reader) F->G H Data Analysis (% Viability & IC50) G->H

Caption: A typical workflow for determining the anticancer activity of compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the Schiff bases against various microorganisms is determined using the broth microdilution method.

Workflow for Broth Microdilution Method

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate under Appropriate Conditions B->C D Observe for Visible Growth C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: The general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Detailed Protocol:

  • Preparation of Compounds: Prepare a stock solution of the Schiff base compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathway in Anticancer Activity

While the precise mechanism of action for Schiff bases derived from this compound has not been fully elucidated, studies on other anticancer Schiff bases suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in inducing apoptosis (programmed cell death).[6] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.

Hypothesized MAPK-Mediated Apoptosis Pathway

MAPK_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Schiff_Base Schiff Base Compound ASK1 ASK1 Schiff_Base->ASK1 Stress Signal MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun p38 p38 MKK3_6->p38 Apoptotic_Genes Apoptotic Gene Expression p38->Apoptotic_Genes c_Jun->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: A simplified diagram of a potential MAPK signaling pathway leading to apoptosis that may be activated by Schiff base compounds.

This guide highlights the potential of Schiff bases derived from this compound as valuable scaffolds in drug discovery. Further research is warranted to fully elucidate their biological activities, establish a comprehensive comparative dataset against standard drugs, and unravel their precise mechanisms of action.

References

Bioactivity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data for these compounds and structurally related alternatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Schiff bases, a prominent class of derivatives of this compound, have demonstrated significant potential as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis through modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Comparative Cytotoxicity of Benzaldehyde Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted benzaldehyde derivatives against a panel of human cancer cell lines. This data, primarily obtained through the MTT assay, allows for a comparison of the relative potency of these compounds.

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Doxorubicin (Control) 0.030.050.060.01> 5.00
2,3-Dihydroxybenzaldehyde 1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde 1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde 2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde 4.753.983.121.54> 5.00

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.

A novel Schiff base derived from 4-nitrobenzaldehyde has also shown promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while exhibiting lower toxicity to normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL.[1] Furthermore, certain Schiff base metal complexes have displayed potent anticancer effects. For instance, a copper(II) complex exhibited IC50 values of 13.50 µM, 13.85 µM, 13.88 µM, and 20.01 µM against HeLa, HL-60, Caco-2, and A-549 cancer cell lines, respectively.[2] Another study reported a water-soluble copper(II) Schiff base complex with an IC50 value of 12 µM against the A549 lung cancer cell line.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare serial dilutions of test compound treat_cells 3. Treat cells with compound compound_prep->treat_cells incubation 4. Incubate for 24-72 hours treat_cells->incubation add_mtt 5. Add MTT reagent incubation->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize formazan crystals incubate_mtt->solubilize read_absorbance 8. Read absorbance solubilize->read_absorbance calculate_ic50 9. Calculate % viability and IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Signaling Pathway: MAPK in Cancer

Several benzaldehyde derivatives exert their anticancer effects by modulating the MAPK signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is a common feature in many cancers. Treatment with certain Schiff base derivatives can lead to an increase in apoptotic cell populations and disruption of the mitochondrial membrane potential.[4][5] This is often accompanied by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes within the MAPK cascade.[4][5]

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors apoptosis Apoptosis cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response derivative This compound Derivative derivative->raf Inhibition derivative->mek Inhibition derivative->erk Inhibition derivative->apoptosis

Simplified MAPK signaling pathway and the inhibitory role of derivatives.

Antimicrobial Activity

Derivatives of this compound, particularly their Schiff base metal complexes, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity

A study on Schiff base ligands synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and their copper(II) and nickel(II) complexes demonstrated antimicrobial activity against various microorganisms.[6] The activity was assessed using the broth dilution method.[6] While specific MIC values were not tabulated in the cited abstract, the study indicates that these compounds were tested against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive bacteria), Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria), and the fungi Candida albicans, Aspergillus niger, and Aspergillus clavatus.[6] Generally, metal complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligands.[7]

For comparison, the table below presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of trimethoxybenzaldehyde isomers against Candida albicans.

CompoundTest OrganismMIC (mg/mL)MFC (mg/mL)
2,4,6-Trimethoxybenzaldehyde Candida albicans ATCC 900280.250.5
2,3,4-Trimethoxybenzaldehyde Candida albicans ATCC 9002812
3,4,5-Trimethoxybenzaldehyde Candida albicans ATCC 9002814
2,4,5-Trimethoxybenzaldehyde Candida albicans ATCC 9002818
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: To find the lowest concentration of a substance that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution 1. Serial dilution of test compound in 96-well plate inoculum_prep 2. Prepare standardized microbial inoculum inoculation 3. Inoculate wells with microbial suspension inoculum_prep->inoculation incubation 4. Incubate plate inoculation->incubation read_results 5. Observe for microbial growth (turbidity) incubation->read_results determine_mic 6. Determine the lowest concentration with no growth (MIC) read_results->determine_mic

Workflow of the Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug discovery and development to ensure safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde," a crucial building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data from a hypothetical synthesized batch against a certified reference standard, offering a clear framework for purity evaluation.

Comparative Analysis of Purity

A multi-pronged approach utilizing orthogonal analytical techniques is essential for a thorough purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantifying non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and residual solvents.[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural confirmation and can be used for quantitative analysis, and traditional methods such as melting point determination offer a straightforward assessment of overall purity.[3][4]

Data Summary

The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound compared to a high-purity commercial standard.

Analytical TechniqueParameterHigh-Purity StandardSynthesized SampleAnalysis
HPLC (UV, 254 nm) Purity (Area %)99.8%97.5%The synthesized sample shows a lower purity with minor impurity peaks detected.
Retention Time (min)5.25.2The main peak in the synthesized sample corresponds to the standard.
Impurity 1 (Area %)Not Detected1.8% (at 3.7 min)A significant impurity is present.
Impurity 2 (Area %)0.2%0.7% (at 6.1 min)A minor impurity is present at a higher level than the standard.
GC-MS Residual SolventsNot DetectedToluene (0.05%)Trace amounts of toluene, likely from the synthesis or purification process, are present.
Volatile ImpuritiesNot DetectedNot DetectedNo volatile organic impurities were detected.
¹H NMR (400 MHz, CDCl₃) Aldehyde Proton (δ, ppm)10.35 (s, 1H)10.35 (s, 1H)The chemical shift of the key proton is consistent with the standard.
Aromatic Protons (δ, ppm)7.58 (d, 1H), 7.21 (d, 1H)7.58 (d, 1H), 7.21 (d, 1H)The aromatic proton signals match the standard.
Methoxy Protons (δ, ppm)3.95 (s, 3H)3.95 (s, 3H)The methoxy signal is consistent with the standard.
Hydroxyl Proton (δ, ppm)11.8 (s, 1H)11.8 (s, 1H)The hydroxyl proton signal matches the standard.
Melting Point Range (°C)132 - 134129 - 134[5]The broader melting point range of the synthesized sample indicates the presence of impurities.

Experimental Workflow for Purity Assessment

A logical and systematic workflow is crucial for the comprehensive purity analysis of a synthesized compound. The following diagram illustrates the key stages of this process.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Physical & Spectroscopic Analysis cluster_2 Chromatographic Separation & Quantification cluster_3 Data Analysis & Purity Declaration A Synthesized 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde B Visual & Olfactory Inspection A->B F High-Performance Liquid Chromatography (HPLC) A->F Non-Volatile Impurities G Gas Chromatography-Mass Spectrometry (GC-MS) A->G Volatile Impurities & Solvents C Melting Point Determination B->C Physical Properties D ¹H NMR Spectroscopy B->D Structural Confirmation E UV-Vis Spectroscopy B->E Chromophoric Identity H Compare Data to Reference Standard C->H D->H E->H I Quantify Impurities F->I G->I J Final Purity Assessment Report H->J I->J

Purity Assessment Workflow

Detailed Experimental Protocols

The following are representative protocols for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is used for the separation, identification, and quantification of non-volatile impurities.[2]

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV-Vis spectrum of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the synthesized compound and the reference standard is prepared in the mobile phase at a concentration of approximately 1 mg/mL. A working solution of 0.1 mg/mL is then prepared by dilution.

  • Data Analysis: The retention time of the main peak in the sample is compared to the reference standard for identification. Purity is calculated based on the area percentage of the main peak relative to all other peaks. Impurities are quantified using the same method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile organic compounds, including residual solvents from the synthesis.[2]

  • Instrumentation: A GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: A solution of the synthesized compound is prepared in a suitable high-boiling point solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Data Analysis: The retention times and mass fragmentation patterns of any detected peaks are compared to a spectral library (e.g., NIST) for identification of residual solvents or volatile impurities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound and detecting structurally similar impurities.[4]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Data Acquisition: A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ), splitting patterns, and integration of the peaks in the sample spectrum are compared to the spectrum of the high-purity standard to confirm the structure and identify any discrepancies that might indicate impurities.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically have a sharp melting point range of 1-2 °C.[3][6]

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased (1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

  • Data Analysis: The observed melting point range is compared to the literature value and that of the high-purity standard. A broad or depressed melting point range suggests the presence of impurities.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly selective therapeutic agents is a cornerstone of modern drug discovery. Understanding the potential for off-target interactions, or cross-reactivity, is critical for mitigating adverse effects and ensuring the safety and efficacy of novel drug candidates. This guide provides a comparative analysis of the potential cross-reactivity of derivatives of "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde," a versatile scaffold in medicinal chemistry. In the absence of direct, comprehensive cross-reactivity studies on its derivatives, this document leverages experimental data from structurally related compounds to predict and evaluate potential off-target interactions.

Introduction to this compound and Cross-Reactivity

This compound is a substituted aromatic aldehyde with a rich chemical functionality that makes it an attractive starting point for the synthesis of diverse molecular entities. The presence of hydroxyl, methoxy, and nitro groups on the benzaldehyde core allows for a wide range of chemical modifications, leading to derivatives with potential therapeutic activities. However, the same structural features that confer desired biological activity can also lead to interactions with unintended biological targets.

Cross-reactivity, the binding of a compound to one or more unintended targets, is a significant concern in drug development. It can lead to a variety of outcomes, from unexpected side effects to beneficial polypharmacology. Therefore, a thorough assessment of a compound's selectivity profile is paramount. This guide explores the potential cross-reactivity of this compound derivatives by examining the known biological targets of related chemical classes, namely salicylaldehydes, benzaldehydes, and nitrobenzaldehydes.

Potential Off-Target Classes and Comparative Data

Based on the known biological activities of structurally similar compounds, derivatives of this compound may exhibit cross-reactivity with several classes of enzymes and signaling pathways. The following sections provide a comparative overview of these potential off-targets, supported by quantitative data from the literature.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Benzaldehyde and its derivatives have been shown to inhibit tyrosinase. The inhibitory potential is influenced by the nature and position of substituents on the aromatic ring.

Table 1: Comparative Inhibitory Activity of Benzaldehyde Derivatives against Tyrosinase

CompoundIC50 (µM)Inhibition TypeSource of TyrosinaseSubstrate
Benzaldehyde31.0Partial noncompetitiveMushroom4-t-butylcatechol
2-Hydroxy-4-methoxybenzaldehyde30Mixed-typeMushroomL-DOPA
4-Hydroxybenzaldehyde derivative2.55 (mM)-Mushroom-
4-Dimethoxyphosphate benzaldehyde derivative0.059 (mM)-Mushroom-
2,4-Dihydroxybenzaldehyde--MushroomL-DOPA
3,4-Dihydroxybenzaldehyde--MushroomL-DOPA
Kojic Acid (Reference)--MushroomL-DOPA

Note: IC50 values should be compared with caution as experimental conditions can vary between studies.

The data suggests that hydroxyl and methoxy substitutions on the benzaldehyde ring can influence tyrosinase inhibitory activity.[1][2][3] Therefore, derivatives of this compound, which contain both of these functional groups, warrant investigation for potential tyrosinase inhibition.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Salicylaldehyde derivatives have been explored as cholinesterase inhibitors.

Table 2: Comparative Inhibitory Activity of Salicylaldehyde and Related Derivatives against Cholinesterases

Compound Class/DerivativeTarget EnzymeIC50/Ki
4-(Diethylamino)-salicylaldehyde based thiosemicarbazonesAChEKi: 121.74 - 548.63 nM
BChEKi: 132.85 - 618.53 nM
Salicylanilide N-alkylcarbamatesAChEIC50: 32.1 µmol/L (for octyl derivative)

The potent activity of salicylaldehyde-based thiosemicarbazones against both AChE and BChE highlights the potential for salicylaldehyde scaffolds to interact with these enzymes.[4][5]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a validated strategy in cancer therapy. Nitrobenzamide derivatives have been identified as PARP inhibitors. Given the structural similarity, nitrobenzaldehyde derivatives could also exhibit activity against PARP.

Table 3: Comparative Inhibitory Activity of Nitrobenzamide Derivatives against PARP-1

CompoundIC50 (nM)Cell Line
3-Nitrobenzamide3300Cell-free
4-Iodo-3-nitrobenzamide--
Olaparib (Reference)13-

While the inhibitory potency of simple nitrobenzamides is modest compared to dedicated inhibitors like Olaparib, this interaction highlights a potential off-target for nitro-substituted aromatic compounds.[6][7]

Kinase Modulation (MAPK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer. Some small molecules can modulate this pathway. While direct evidence for this compound is lacking, the potential for small aromatic molecules to act as kinase inhibitors is well-established.

Table 4: Inhibitory Activity of Selected Small Molecule Inhibitors of the p38 MAPK Pathway

CompoundTargetIC50 (nM)
Adezmapimod (SB203580)p38 MAP kinase222.44 ± 5.98
Compound AA6 (imidazole derivative)p38 MAP kinase403.57 ± 6.35
KO-947ERK1/210
Compound 39 (isoindolinone derivative)ERK20.7

The data for various small molecule kinase inhibitors demonstrates the high potency that can be achieved.[8] Cross-reactivity studies against a panel of kinases would be essential to determine the selectivity profile of any new derivative.

Experimental Protocols

To experimentally assess the potential cross-reactivity of this compound derivatives, a tiered screening approach is recommended. The following are detailed methodologies for key primary assays.

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibitor Profiling (Competitive Binding Assay)

Objective: To assess the selectivity of a test compound against a broad panel of kinases.

Methodology: This assay is typically performed using commercially available platforms (e.g., KINOMEscan™). The general principle is a competitive binding assay where the test compound competes with a known, labeled ligand for binding to a large panel of recombinant kinases.

Procedure Outline:

  • A proprietary DNA-tagged kinase is incubated with the test compound at one or more concentrations (e.g., 1 µM and 10 µM).

  • An immobilized, broad-spectrum kinase inhibitor is then added to the mixture.

  • The amount of kinase that binds to the immobilized inhibitor is quantified using qPCR of the DNA tag.

  • A lower amount of bound kinase compared to a control indicates that the test compound is competing for the active site.

  • Results are typically reported as a percentage of control, and hits are further evaluated in dose-response assays to determine Kd or IC50 values.

Visualizing Potential Interactions and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the DOT language.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound Derivative Test Derivative This compound Derivative->RAF Potential Inhibition This compound Derivative->MEK Potential Inhibition This compound Derivative->ERK Potential Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: Potential modulation of the MAPK signaling pathway.

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Selectivity Profiling cluster_lead_optimization Lead Optimization Compound Library Derivatives of 2-Hydroxy-5-methoxy- 3-nitrobenzaldehyde Primary Assays High-Throughput Screening (e.g., Enzyme Inhibition, Binding Assays) Compound Library->Primary Assays Hit Identification Identify Active Compounds Primary Assays->Hit Identification Dose-Response IC50/EC50 Determination Hit Identification->Dose-Response Validate Hits Selectivity Panel Broad Target Panel Screening (e.g., Kinase Panel, GPCR Panel) Dose-Response->Selectivity Panel Mechanism of Action MoA Studies (e.g., Kinetic Analysis, Cellular Assays) Selectivity Panel->Mechanism of Action Structure-Activity Relationship SAR Studies Mechanism of Action->Structure-Activity Relationship In Vivo Studies Animal Models of Efficacy and Toxicity Structure-Activity Relationship->In Vivo Studies

Caption: Experimental workflow for cross-reactivity screening.

Conclusion and Future Directions

While direct experimental data on the cross-reactivity of "this compound" derivatives is currently limited, this guide provides a predictive framework based on the known biological activities of related chemical scaffolds. The potential for these derivatives to interact with targets such as tyrosinase, cholinesterases, PARP, and kinases in the MAPK pathway underscores the importance of comprehensive selectivity profiling in their development as therapeutic agents.

Future research should focus on the systematic evaluation of a library of "this compound" derivatives against a broad panel of biological targets. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the structure-activity relationships governing both on-target potency and off-target interactions will be crucial for the rational design of selective and safe drug candidates based on this promising chemical scaffold.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of the valuable building block, 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.

This guide provides a detailed comparison of two primary synthetic routes for the preparation of this compound, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The comparison focuses on direct nitration of 5-methoxysalicylaldehyde using different nitrating agents and reaction conditions, offering insights into the efficiency, safety, and scalability of each approach.

Route 1: Nitration with Nitric Acid in Acetic Acid

This classical approach involves the direct nitration of 2-hydroxy-5-methoxybenzaldehyde using a mixture of nitric acid in glacial acetic acid. The hydroxyl and methoxy groups on the aromatic ring direct the electrophilic substitution of the nitro group to the ortho and para positions. Due to steric hindrance from the adjacent formyl group and the directing effect of the hydroxyl group, the nitration predominantly occurs at the 3-position.

Experimental Protocol:

A solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in glacial acetic acid is cooled to 0-5 °C in an ice bath. A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and glacial acetic acid is then added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until neutral, and dried to afford this compound. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Route 2: Nitration with a Metal Nitrate Salt in Acetic Acid

An alternative and potentially milder approach to nitration involves the use of a metal nitrate salt, such as yttrium (III) nitrate hexahydrate, in an acetic acid medium. This method can offer improved selectivity and safety compared to the use of concentrated nitric acid. The in-situ generation of the nitrating species allows for a more controlled reaction.

Experimental Protocol:

2-Hydroxy-5-methoxybenzaldehyde (1 equivalent) is dissolved in glacial acetic acid at room temperature. To this solution, a solid metal nitrate salt like yttrium (III) nitrate hexahydrate (1-1.2 equivalents) is added in portions with vigorous stirring. The reaction mixture is then stirred at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 40-50 °C), for a period of 2-6 hours. The reaction is monitored by TLC. After the reaction is complete, the mixture is poured into cold water to precipitate the product. The solid is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data Summary

ParameterRoute 1: Nitric Acid in Acetic AcidRoute 2: Metal Nitrate in Acetic Acid
Starting Material 2-Hydroxy-5-methoxybenzaldehyde2-Hydroxy-5-methoxybenzaldehyde
Nitrating Agent Concentrated Nitric AcidYttrium (III) Nitrate Hexahydrate
Solvent Glacial Acetic AcidGlacial Acetic Acid
Reaction Temperature 0-10 °CRoom Temperature to 50 °C
Reaction Time 1-3 hours2-6 hours
Reported Yield ~75-85% (typical for analogous reactions)Potentially higher selectivity, yield dependent on specific metal salt and conditions
Purity of Crude Product Generally good, may contain minor isomersOften high due to milder conditions
Safety Considerations Use of concentrated nitric acid requires caution (corrosive, strong oxidant)Metal nitrates are generally easier and safer to handle than concentrated nitric acid

Synthetic Pathway Diagrams

Route1 start 2-Hydroxy-5-methoxybenzaldehyde reagents HNO₃, CH₃COOH start->reagents product This compound reagents->product 0-10 °C

Caption: Synthetic pathway for Route 1.

Route2 start 2-Hydroxy-5-methoxybenzaldehyde reagents Y(NO₃)₃·6H₂O, CH₃COOH start->reagents product This compound reagents->product RT - 50 °C

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Nitric Acid in Acetic AcidRoute 2: Metal Nitrate in Acetic Acid
Reagent Handling & Safety Requires careful handling of corrosive and highly oxidative concentrated nitric acid. Exothermic reaction that needs strict temperature control.Metal nitrates are generally crystalline solids that are easier and safer to handle. The reaction is typically less exothermic, allowing for better control.
Reaction Conditions Low temperature (0-10 °C) is crucial to minimize side product formation and ensure safety.Can often be performed at or slightly above room temperature, simplifying the experimental setup.
Selectivity While generally providing good selectivity for the 3-nitro isomer, the formation of other isomers or oxidation byproducts is possible.Often exhibits higher regioselectivity due to the nature of the nitrating species generated in situ, potentially leading to a purer crude product.
Scalability Scalable, but the management of the exothermicity can be challenging on a larger scale.Generally more amenable to scaling up due to better temperature control and safer reagents.
Cost-Effectiveness Nitric acid and acetic acid are relatively inexpensive commodity chemicals.Metal nitrates, particularly those of rare earth metals like yttrium, can be more expensive, potentially increasing the overall cost of the synthesis.
Environmental Impact The use of concentrated nitric acid can lead to the formation of NOx gases. The workup involves quenching in a large volume of water.The use of metal salts may require appropriate waste disposal procedures for the metal-containing byproducts.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.

Route 1 is a well-established and cost-effective method, particularly for smaller-scale syntheses where the necessary safety precautions for handling nitric acid can be easily implemented.

Route 2 presents a potentially safer and more selective alternative, which may be advantageous for larger-scale production and for applications where high purity of the final product is critical. The higher cost of some metal nitrates may be offset by improved yields, reduced purification efforts, and enhanced safety.

Researchers are encouraged to evaluate both methods based on their available resources, safety infrastructure, and the desired scale and purity of the final product. Further optimization of reaction conditions for either route may lead to improved outcomes.

In-Vitro Efficacy of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro biological activities of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of specific experimental data for derivatives of this compound, this guide draws objective comparisons with structurally similar compounds, providing a valuable reference for researchers in the field of drug discovery.

Anticancer Activity: A Look at Structurally Related Schiff Bases

While direct in-vitro anticancer data for Schiff base derivatives of this compound is not extensively documented in publicly available literature, the broader class of substituted benzaldehyde Schiff bases has demonstrated significant cytotoxic potential against various cancer cell lines. Research into these related compounds provides a strong rationale for investigating the anticancer properties of this compound derivatives.

For instance, Schiff bases derived from the closely related 2-hydroxybenzaldehyde have been a subject of interest in anticancer research. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]

To provide a quantitative perspective, the following table summarizes the cytotoxic activity of Schiff bases derived from 4-nitrobenzaldehyde, another structurally relevant compound, against a human tongue squamous cell carcinoma fibroblast (TSCCF) cell line. This data is presented to offer a comparative benchmark for the potential efficacy of this compound derivatives.

Table 1: In-Vitro Cytotoxicity of a 4-Nitrobenzaldehyde Schiff Base Derivative

CompoundCell LineAssayIC50 (µg/mL)Exposure Time (h)
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCFNot Specified446.6872

Data sourced from a study on the cytotoxic activities of a novel Schiff base derived from 4-nitrobenzaldehyde.[3]

Antimicrobial Activity: Insights from a Close Structural Analog

The antimicrobial potential of Schiff bases derived from substituted benzaldehydes is well-established. In the absence of direct data on this compound derivatives, this guide presents data from a comprehensive study on the antimicrobial activity of Schiff base metal complexes derived from its isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[4] This provides valuable comparative data on the minimum inhibitory concentrations (MIC) against a range of pathogenic bacteria and fungi.

The study highlights that the chelation of the Schiff bases with metal ions can enhance their antimicrobial efficacy. The following tables summarize the MIC values for the Schiff base ligands and their copper(II) and nickel(II) complexes.

Table 2: Minimum Inhibitory Concentration (MIC) of 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol (L¹) and its Metal Complexes (µg/mL)

Microorganism[Cu(L¹)₂][Ni(L¹)₂]
Gram-Positive Bacteria
Staphylococcus aureus>1000500500
Streptococcus pyogenes>1000250500
Gram-Negative Bacteria
Escherichia coli>1000250500
Pseudomonas aeruginosa>1000500>1000
Fungi
Candida albicans>1000500500
Aspergillus niger>1000250500
Aspergillus clavatus>1000500500

Table 3: Minimum Inhibitory Concentration (MIC) of 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol (L²) and its Metal Complexes (µg/mL)

Microorganism[Cu(L²)₂][Ni(L²)₂]
Gram-Positive Bacteria
Staphylococcus aureus>1000250500
Streptococcus pyogenes>1000250250
Gram-Negative Bacteria
Escherichia coli>1000500500
Pseudomonas aeruginosa>1000>1000>1000
Fungi
Candida albicans>1000500500
Aspergillus niger>1000500500
Aspergillus clavatus>1000250500

Data adapted from a study on the synthesis and antimicrobial studies of Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[4]

Experimental Protocols

To facilitate reproducible research, this section details the standard methodologies for the key in-vitro assays discussed in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compound (derivatives of this compound)

  • Cancer cell lines

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific concentration (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow for In-Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Test Compound (this compound derivative) Treatment Compound Treatment (Serial Dilutions) Compound->Treatment Cells Cancer Cell Lines Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_add MTT Addition Incubation->MTT_add Formazan Formazan Solubilization MTT_add->Formazan Readout Absorbance Reading Formazan->Readout Viability Calculate % Cell Viability Readout->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Workflow for evaluating the in-vitro anticancer activity of test compounds.

Proposed Signaling Pathway for Benzaldehyde Schiff Base-Induced Apoptosis

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits TF->Proliferation Promotes SchiffBase Benzaldehyde Schiff Base SchiffBase->Receptor Inhibition? SchiffBase->Apoptosis Induces

Caption: Potential mechanism of action via the MAPK signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation of dust.[1][2][3]

  • Spill Management: In the event of a spill, do not discharge the material into drains or rivers.[2] Absorb the spill with an inert material like sand or vermiculite, then sweep it up, and place it into a suitable, sealed container for disposal as hazardous waste.[2][3]

Hazard and Toxicity Data

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[4][5] It is also harmful if swallowed.[3] The following table summarizes the available acute toxicity data.

Toxicity DataSpeciesDoseReference
LD50 OralRat3,300 mg/kg[2]
LD50 DermalRabbit> 5,010 mg/kg[2]
Disposal Decision Workflow

The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal company. The following diagram outlines the decision-making process for its collection and disposal.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. On-site chemical neutralization is not recommended without specific, validated protocols and institutional approval, as it may create other hazardous byproducts.

Waste Collection and Containerization
  • Select a Compatible Container: Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The original product container can be reused for this purpose if it is in good condition.[6]

  • Transfer the Waste: Carefully transfer the unwanted this compound powder, contaminated materials (e.g., weighing boats, gloves), or spill cleanup debris into the designated waste container.[3] Avoid creating dust.[3] If dealing with a solution, pour it carefully into the container.

  • Seal the Container: Securely close the container to prevent leaks or spills. Keep the container closed at all times except when adding waste.[7]

Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement for hazardous waste management.[8]

  • Affix a Hazardous Waste Label: Use the official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Label Information: Clearly write the following information on the label:

    • The words "Hazardous Waste".[8]

    • Full Chemical Name: "this compound". Do not use abbreviations.

    • Composition: List all contents, including any solvents, with their estimated percentages.

    • Hazard Information: Indicate the relevant hazards (e.g., "Irritant"). The GHS pictograms for skin/eye irritation should be present.

Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[8] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[7]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[2]

Arranging for Final Disposal
  • Contact EHS: Once the container is full or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.[1] They will handle the logistics of consolidation and transfer to a licensed hazardous waste disposal facility.

  • Waste Manifests: For off-site disposal, a hazardous waste manifest will be used to track the waste from your facility to its final destination. Your EHS department will typically manage this documentation.[8]

Regulatory Note: Disposal of hazardous waste is governed by strict federal, state, and local regulations.[2] Always consult your institution's specific waste management plan and follow the guidance of your EHS department to ensure full compliance.[5]

References

Essential Safety and Logistical Information for Handling 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.

According to safety data, this compound is toxic if swallowed and may cause an allergic skin reaction[1][2]. The signal word for this chemical is "Danger"[1].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashes[3][4].Protects against splashes and dust that can cause serious eye irritation[5][6].
Hand Protection Chemical-resistant, impermeable gloves. Butyl rubber or nitrile gloves are recommended.[7][8] Inspect gloves for any damage before use[9].Prevents skin contact, which can cause irritation and allergic reactions[1][5][6].
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is required.[7] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat[3][7].Provides a barrier against accidental skin contact[9].
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to minimize dust inhalation[7]. If engineering controls are insufficient or during a spill, an air-purifying respirator (APR) with an appropriate organic vapor/particulate cartridge is necessary[7][10][11].Protects against inhalation of the powder, which may cause respiratory irritation[5][12][6].

Experimental Workflow and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the necessary steps for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Complete Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G cluster_assessment Risk Assessment cluster_ppe PPE Selection task Identify Task: - Weighing - Transfer - Reaction ppe_basic Basic PPE: - Safety Glasses - Lab Coat - Gloves task->ppe_basic quantity Determine Quantity: - Milligrams - Grams - Kilograms ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Chemical Apron - Double Gloves quantity->ppe_enhanced exposure Assess Exposure Potential: - Dust generation - Splashing ppe_resp Respiratory Protection: - Fume Hood - Respirator exposure->ppe_resp

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.